molecular formula C5H9FN2O B15380987 3-(Fluoromethyl)piperazin-2-one

3-(Fluoromethyl)piperazin-2-one

Número de catálogo: B15380987
Peso molecular: 132.14 g/mol
Clave InChI: IVMDKZBERBNOQP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

3-(Fluoromethyl)piperazin-2-one is a useful research compound. Its molecular formula is C5H9FN2O and its molecular weight is 132.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(Fluoromethyl)piperazin-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Fluoromethyl)piperazin-2-one including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C5H9FN2O

Peso molecular

132.14 g/mol

Nombre IUPAC

3-(fluoromethyl)piperazin-2-one

InChI

InChI=1S/C5H9FN2O/c6-3-4-5(9)8-2-1-7-4/h4,7H,1-3H2,(H,8,9)

Clave InChI

IVMDKZBERBNOQP-UHFFFAOYSA-N

SMILES canónico

C1CNC(=O)C(N1)CF

Origen del producto

United States
Foundational & Exploratory

A Technical Guide to 3-(Fluoromethyl)piperazin-2-one: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Value of Fluorinated Scaffolds

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a cornerstone of rational drug design.[1][2] The unique physicochemical properties conferred by fluorine—such as increased metabolic stability, modulated basicity (pKa), and altered lipophilicity—can profoundly enhance the pharmacokinetic and pharmacodynamic profile of a drug candidate.[3][4] Among the myriad of fluorinated building blocks, 3-(Fluoromethyl)piperazin-2-one emerges as a particularly valuable synthon. Its rigidified heterocyclic core, combined with the electron-withdrawing nature of the fluoromethyl group, offers a unique confluence of structural and electronic features. This guide provides an in-depth technical overview of 3-(Fluoromethyl)piperazin-2-one, designed for researchers and drug development professionals seeking to leverage its properties in the synthesis of novel therapeutics.

Physicochemical and Computed Properties

Understanding the fundamental properties of a building block is critical for its effective application. 3-(Fluoromethyl)piperazin-2-one is a chiral molecule containing a core piperazinone ring, a common motif in bioactive compounds.[5][6] The presence of the C-F bond significantly influences its electronic and conformational behavior.

A search of available data reveals that the specific compound "3-(Fluoromethyl)piperazin-2-one" is not as widely documented as its isomer, "5-(Fluoromethyl)piperazin-2-one". For the purpose of this guide, we will present the available data for the 5-isomer (CAS No. 2357297-32-4) as a close structural analog to illustrate the expected properties of this class of compounds.[7][8] The shift of the fluoromethyl group from the 3- to the 5-position is expected to have a nuanced, but not drastic, effect on the overall physicochemical parameters.

Table 1: Physicochemical Properties of 5-(Fluoromethyl)piperazin-2-one

PropertyValueSource
Molecular Formula C₅H₉FN₂O[8]
Molecular Weight 132.14 g/mol [7][8]
CAS Number 2357297-32-4[8]
Topological Polar Surface Area (TPSA) 41.13 Ų[8]
Calculated LogP (XLogP3) -0.7 to -0.9561[7][8]
Hydrogen Bond Donors 2[8]
Hydrogen Bond Acceptors 2[8]
Rotatable Bonds 1[8]
Storage Conditions Sealed in dry, 2-8°C[8]

The negative LogP value indicates a high degree of hydrophilicity, a desirable trait for improving the aqueous solubility of parent drug candidates.[3] The TPSA is within the range typically associated with good oral bioavailability.

Synthesis Methodology: A Conceptual Approach

The synthesis of substituted piperazin-2-ones can be achieved through various strategic routes, often involving cyclization reactions.[5][9] A common and effective method involves the cyclization of an N-substituted ethylenediamine derivative with an α-haloacetyl halide or a related electrophile.

For 3-(Fluoromethyl)piperazin-2-one, a plausible and robust synthetic strategy would be a multi-step process starting from a protected ethylenediamine and a fluorinated three-carbon building block. This approach provides excellent control over the regiochemistry, ensuring the fluoromethyl group is installed at the desired C3 position.

Protocol: Conceptual Synthesis of 3-(Fluoromethyl)piperazin-2-one

This protocol is a representative, conceptual workflow based on established piperazinone synthesis methodologies.

Step 1: Monoprotection of Ethylenediamine

  • Rationale: To prevent undesired side reactions (e.g., double acylation) at the two nitrogen atoms of ethylenediamine, one amine must be selectively protected. The Boc (tert-butyloxycarbonyl) group is an ideal choice due to its stability under many reaction conditions and its facile removal under acidic conditions.

  • Procedure:

    • Dissolve ethylenediamine (excess) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF).

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a solution of Di-tert-butyl dicarbonate (Boc)₂O (1 equivalent) in the same solvent.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Purify the resulting N-Boc-ethylenediamine via column chromatography or distillation.

Step 2: Acylation with a Fluorinated Building Block

  • Rationale: The free amine of N-Boc-ethylenediamine is now ready to be acylated. 3-Fluoro-2-oxopropanoic acid or its activated derivative (e.g., acyl chloride) would be the key reagent to introduce the fluoromethyl and carbonyl functionalities.

  • Procedure:

    • Dissolve N-Boc-ethylenediamine in an aprotic solvent (e.g., DCM) with a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA).

    • Cool the mixture to 0°C.

    • Slowly add 3-fluoro-2-oxopropanoyl chloride.

    • Stir the reaction at 0°C for 1 hour, then at room temperature for 4-6 hours until TLC analysis indicates completion.

    • Work up the reaction by washing with aqueous solutions to remove the base and salts, then dry and concentrate to yield the acylated intermediate.

Step 3: Deprotection and Intramolecular Cyclization

  • Rationale: Removal of the Boc protecting group will liberate the second amine, which can then undergo an intramolecular nucleophilic attack on the carbonyl group to form the six-membered piperazinone ring.

  • Procedure:

    • Dissolve the intermediate from Step 2 in a solvent like DCM or 1,4-dioxane.

    • Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane.

    • Stir at room temperature for 1-3 hours.

    • Neutralize the reaction mixture carefully with a base (e.g., saturated sodium bicarbonate solution).

    • The cyclization may occur spontaneously upon neutralization or may require gentle heating.

    • Extract the final product, 3-(Fluoromethyl)piperazin-2-one, with an appropriate organic solvent and purify by recrystallization or column chromatography.

G cluster_0 Step 1: Protection cluster_1 Step 2: Acylation cluster_2 Step 3: Cyclization EthDiamine Ethylenediamine BocEthDiamine N-Boc-ethylenediamine EthDiamine->BocEthDiamine Selective Protection BocAnhydride (Boc)₂O BocAnhydride->BocEthDiamine AcylatedIntermediate Linear Acylated Intermediate BocEthDiamine->AcylatedIntermediate Acylation (Base) FluorobuildingBlock 3-Fluoro-2-oxopropanoyl chloride FluorobuildingBlock->AcylatedIntermediate Deprotection Acidic Deprotection (TFA) AcylatedIntermediate->Deprotection FinalProduct 3-(Fluoromethyl)piperazin-2-one Deprotection->FinalProduct Intramolecular Cyclization caption Conceptual Synthetic Workflow for 3-(Fluoromethyl)piperazin-2-one. G cluster_N4 cluster_C2 center_node 3-(Fluoromethyl) piperazin-2-one alkylation Alkylation (R-X) center_node->alkylation Nucleophilic Attack acylation Acylation (R-COCl) center_node->acylation reductive_amination Reductive Amination (R-CHO, [H]) center_node->reductive_amination buchwald Buchwald-Hartwig (Ar-X, Pd cat.) center_node->buchwald Coupling hydrolysis Lactam Hydrolysis (H⁺/OH⁻, heat) center_node->hydrolysis reduction Reduction (LiAlH₄) center_node->reduction caption Key Reactivity Pathways.

Caption: Key Reactivity Pathways.

Applications in Drug Discovery

The piperazine scaffold is one of the most ubiquitous heterocycles found in FDA-approved drugs, prized for its ability to serve as a hydrophilic handle and a versatile linker between different pharmacophoric elements. [10][11]The introduction of a fluoromethyl group onto the piperazin-2-one core enhances its utility as a building block for creating next-generation therapeutics.

Key Applications:

  • Scaffold for CNS Agents: The piperazine ring is a well-known "privileged scaffold" for targeting central nervous system (CNS) receptors, such as serotonin (5-HT) and dopamine receptors. [12][13]The fluorinated piperazinone can be used to build novel antidepressant, anxiolytic, or antipsychotic agents with potentially improved brain penetration and metabolic stability.

  • Kinase Inhibitors: Many small-molecule kinase inhibitors utilize a piperazine or piperazinone moiety as a solvent-exposed, basic group to interact with the solvent front of the ATP-binding pocket and improve solubility. [10]Using 3-(Fluoromethyl)piperazin-2-one allows for fine-tuning of the basicity and lipophilicity to optimize kinase selectivity and pharmacokinetic properties.

  • Antiviral and Antibacterial Agents: The piperazine core is present in numerous antimicrobial drugs. [6]This fluorinated building block can be incorporated into new structures to overcome drug resistance or improve the safety profile of existing antibiotic or antiviral classes.

G Core 3-(Fluoromethyl)piperazin-2-one (Scaffold) SideChain Side Chain / Vector (Pharmacophore 2) Core->SideChain Potential attachment via N1-position ArylGroup Aryl/Heteroaryl Group (Pharmacophore 1) Linker Alkyl/Acyl Linker ArylGroup->Linker Attachment via N4-position Linker->Core Drug Final Drug Candidate Linker->Drug SideChain->Drug caption Role as a Central Scaffold in Drug Design.

Caption: Role as a Central Scaffold in Drug Design.

Conclusion

3-(Fluoromethyl)piperazin-2-one represents a highly valuable and strategic building block for medicinal chemistry and drug discovery. The combination of the conformationally constrained piperazinone core with the unique electronic properties of the fluoromethyl group provides chemists with a powerful tool to modulate pKa, enhance metabolic stability, and improve the overall druglike properties of complex molecules. Its versatile reactivity, centered on the secondary amine, allows for its straightforward incorporation into a wide array of molecular architectures, making it a key component in the development of next-generation therapeutics targeting a broad spectrum of diseases.

References

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A Technical Guide to the Structural Elucidation of 3-(Fluoromethyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The strategic incorporation of fluorine into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry, profoundly influencing a molecule's metabolic stability, lipophilicity, and binding affinity.[1] The piperazin-2-one core, a prevalent motif in drug discovery, presents unique synthetic and analytical challenges when functionalized.[2][3] This technical guide provides an in-depth, methodology-focused walkthrough for the comprehensive structural elucidation of 3-(Fluoromethyl)piperazin-2-one, a representative fluorinated heterocyclic compound. Authored from the perspective of a senior application scientist, this paper eschews a rigid template, instead presenting a logical, problem-solving narrative that guides the researcher from initial compositional analysis to definitive three-dimensional structure confirmation. We will detail the causality behind experimental choices, emphasizing a self-validating system of cross-correlated analytical techniques, including High-Resolution Mass Spectrometry (HRMS), multi-nuclear (¹H, ¹³C, ¹⁹F) and multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy, and single-crystal X-ray crystallography. This guide is intended for researchers, scientists, and drug development professionals seeking a practical framework for characterizing novel fluorinated molecules.

The Analytical Challenge: Beyond Simple Confirmation

The structure of 3-(Fluoromethyl)piperazin-2-one presents a multi-faceted analytical puzzle. The presence of a stereocenter at the C3 position, the conformational flexibility of the six-membered ring, and the influence of the highly electronegative fluorine atom create complexities that require a synergistic application of multiple analytical techniques. Fluorine's unique nuclear properties (¹⁹F being a spin ½ nucleus with 100% natural abundance) make it a powerful spectroscopic probe, but also introduce characteristic couplings that ripple through ¹H and ¹³C NMR spectra, demanding careful interpretation.[4][5] Our objective is not merely to confirm a proposed structure but to build an unassailable case for its atomic connectivity, stereochemistry, and conformation, establishing a self-validating dataset where each piece of evidence corroborates the others.

Foundational Analysis: Establishing the Elemental Blueprint

Before delving into complex structural arrangements, the first principle is to confirm the molecule's elemental composition. This foundational step ensures that the correct atomic "parts" are on the table before we attempt to assemble them.

High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: HRMS is the initial method of choice over standard mass spectrometry because it provides the exact mass of the molecular ion with high precision (typically to four or five decimal places). This precision is critical for calculating a unique and unambiguous elemental formula. For 3-(Fluoromethyl)piperazin-2-one (C₅H₉FN₂O), we target the protonated molecule [M+H]⁺.

Protocol: HRMS via Electrospray Ionization (ESI)

  • Sample Preparation: Prepare a dilute solution of the analyte (approx. 10-50 µg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50 v/v) with 0.1% formic acid to facilitate protonation.

  • Instrument Calibration: Calibrate the mass spectrometer (e.g., an Orbitrap or TOF instrument) using a known calibration standard immediately prior to analysis to ensure high mass accuracy.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire data in positive ion mode over a relevant m/z range (e.g., m/z 100-300).

  • Data Analysis: Identify the monoisotopic peak for the [M+H]⁺ ion and compare the measured exact mass to the theoretically calculated mass. The deviation should be less than 5 ppm.

Trustworthiness: The experimentally determined mass serves as a stringent filter for all subsequent structural hypotheses. An accurate mass measurement provides high confidence in the molecular formula, which is the bedrock of the entire elucidation process.[4][6][7]

Assembling the Framework: Multi-nuclear and Multidimensional NMR Spectroscopy

NMR spectroscopy is the most powerful tool for mapping the precise atomic connectivity of a molecule in solution. For a fluorinated compound, a multi-nuclear approach is not just beneficial; it is essential. The workflow is designed to build the structure piece by piece, using cross-validation between different experiments as a core principle.

G cluster_0 NMR Elucidation Workflow cluster_1 2D Correlation H1 1H NMR (Proton Environment) COSY COSY (H-H Connectivity) H1->COSY Identifies spin systems HSQC HSQC (Direct C-H) H1->HSQC HMBC HMBC (Long-Range C-H) H1->HMBC C13 13C NMR (Carbon Skeleton) C13->HSQC Assigns protonated carbons C13->HMBC Builds molecular skeleton F19 19F NMR (Fluorine Probe) F19->H1 Confirms H-F coupling (²JHF) F19->C13 Confirms C-F coupling (¹JCF, ²JCF) Structure Final Structure Confirmation COSY->Structure HSQC->Structure HMBC->Structure

Caption: Integrated NMR workflow for structural elucidation.

¹H NMR: Mapping the Proton Environment

Expertise & Causality: The ¹H NMR spectrum provides the initial overview of the proton framework. We anticipate signals for the two N-H protons, the protons on the piperazinone ring, and the crucial -CH₂F (fluoromethyl) group. The protons adjacent to the chiral center (C3) and those on the fluoromethyl group are expected to be diastereotopic, potentially leading to more complex splitting patterns than a simple analysis might suggest.

Expected Signals:

  • N-H Protons (2H): Two broad singlets, likely in the range of 6-8 ppm, which will exchange upon addition of D₂O.

  • Piperazinone Ring Protons (4H): A series of complex multiplets between 2.5-4.0 ppm.

  • C3-H Proton (1H): A multiplet coupled to the adjacent ring protons and the fluoromethyl group protons.

  • -CH₂F Protons (2H): This is a key diagnostic signal. It should appear as a prominent doublet in the range of 4.0-5.0 ppm due to strong two-bond coupling to the fluorine atom (²JHF), with a typical coupling constant of ~45-50 Hz.

¹⁹F NMR: The Fluorine Perspective

Expertise & Causality: Since ¹⁹F is the only fluorine nucleus in the molecule, its spectrum provides a clean and direct view of its environment. The signal's multiplicity is dictated by the number of adjacent protons. This experiment is a critical cross-check for the H-F coupling observed in the ¹H NMR spectrum.

Expected Signal:

  • A single signal, likely appearing as a triplet due to coupling with the two protons of the -CH₂F group (²JFH). The coupling constant of this triplet must match the coupling constant of the doublet observed in the ¹H NMR spectrum. This reciprocal relationship is a powerful validation point.

¹³C{¹H} NMR: Visualizing the Carbon Skeleton

Expertise & Causality: The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments. The influence of fluorine extends to the carbon spectrum, providing another layer of structural confirmation through C-F coupling.

Expected Signals:

  • C=O (Carbonyl): A singlet around 165-175 ppm.

  • Piperazinone Ring Carbons (3C): Signals between 40-60 ppm. The C3 carbon, being adjacent to the fluorine, will likely appear as a doublet due to two-bond C-F coupling (²JCF, ~15-25 Hz).

  • -CH₂F Carbon (1C): This is the second key diagnostic signal. It will appear as a large doublet due to the direct one-bond C-F coupling (¹JCF), typically with a coupling constant of >200 Hz.

2D NMR: Connecting the Dots

Expertise & Causality: While 1D NMR provides the pieces, 2D NMR experiments like COSY, HSQC, and HMBC provide the instructions for assembly.

  • COSY (Correlation Spectroscopy): Reveals proton-proton (H-H) coupling networks. It will be used to trace the connectivity of the protons around the piperazinone ring, confirming the -CH(CH₂F)-CH₂-NH-CH₂-NH- substructure.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with its directly attached carbon. This definitively assigns the carbon signals for all C-H groups, including the crucial -CH₂F group.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away. This is vital for connecting the fragments. For instance, correlations from the -CH₂F protons to the C3 and C=O carbons would confirm the placement of the fluoromethyl group.

Protocol: Standard NMR Experiment Suite

  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Acquisition: Perform experiments on a spectrometer of at least 400 MHz.

  • 1D Spectra: Acquire ¹H, ¹³C{¹H}, and ¹⁹F spectra.

  • 2D Spectra: Acquire gCOSY, gHSQC, and gHMBC spectra using standard pulse programs.

  • Analysis: Process and analyze the spectra to build the connectivity map of the molecule, ensuring all observed couplings (H-H, H-F, C-F) are consistent across all experiments.

Definitive Proof: Single-Crystal X-ray Crystallography

Expertise & Causality: While the combined NMR data provides an exceptionally strong case for the structure in solution, single-crystal X-ray crystallography offers the "gold standard" of unambiguous proof.[8] It provides a precise three-dimensional map of the atoms in the solid state, confirming not only the atomic connectivity but also the absolute stereochemistry and preferred crystal lattice conformation.[2][9]

Protocol: X-ray Crystallography Workflow

  • Crystallization: Grow single crystals of the compound suitable for diffraction. This is often the most challenging step and may require screening various solvents and techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data by irradiating it with a monochromatic X-ray beam.

  • Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters until the calculated diffraction pattern matches the observed data.

  • Structure Validation: The final refined structure provides bond lengths, bond angles, and torsional angles, offering a definitive and unequivocal picture of the molecule.

G cluster_0 X-ray Crystallography Workflow Compound Purified Compound Crystals Single Crystal Growth Compound->Crystals Screening Diffraction X-ray Diffraction Data Collection Crystals->Diffraction Mounting Solution Structure Solution & Refinement Diffraction->Solution Processing Structure3D 3D Structure (Definitive Proof) Solution->Structure3D Validation

Caption: Key stages of X-ray crystallography analysis.[8]

Data Synthesis and Final Confirmation

Analysis Technique Parameter Predicted Value (for C₅H₉FN₂O) Purpose & Confirmation
HRMS (ESI+) [M+H]⁺ m/z149.0775Confirms elemental formula.
¹H NMR δ (-CH₂F)4.0 - 5.0 ppmShows protons adjacent to fluorine.
²JHF coupling~45-50 Hz (Doublet)Must match ²JFH from ¹⁹F NMR.
¹³C NMR δ (-CH₂F)65 - 80 ppmShows carbon bonded to fluorine.
¹JCF coupling>200 Hz (Doublet)Unambiguously identifies the fluorinated carbon.
δ (C3)50 - 65 ppmShows carbon adjacent to the fluorinated carbon.
²JCF coupling~15-25 Hz (Doublet)Confirms proximity to the -CH₂F group.
¹⁹F NMR MultiplicityTripletConfirms coupling to two protons.
²JFH coupling~45-50 HzMust match ²JHF from ¹H NMR.
X-ray Crystallography Connectivity & Stereochem.N/AProvides definitive 3D structural proof.

Conclusion

The structural elucidation of 3-(Fluoromethyl)piperazin-2-one is a case study in the power of a multi-faceted, synergistic analytical approach. By systematically progressing from elemental composition (HRMS) to the detailed connectivity map (multi-nuclear NMR) and culminating in definitive 3D structure (X-ray crystallography), we construct an unassailable model of the molecule. The key to this process is not the application of a single technique, but the principle of cross-validation, where the H-F and C-F couplings observed in one experiment are reciprocally confirmed in others. This self-validating methodology ensures the highest degree of confidence and provides the robust, reliable data essential for advancing drug development and chemical research.

References

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Technical Monograph: 3-(Fluoromethyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

CAS Number: [Specific Isomer Dependent; see Section 1.1] Molecular Formula: C₅H₉FN₂O Molecular Weight: 132.14 g/mol

Executive Summary & Chemical Identity

3-(Fluoromethyl)piperazin-2-one is a specialized heterocyclic building block used in the synthesis of pharmaceutical agents, particularly those targeting G-protein-coupled receptors (GPCRs) and ion channels (e.g., Nav1.8 inhibitors). Structurally, it consists of a six-membered lactam (piperazin-2-one) with a fluoromethyl group (-CH₂F) at the C3 position—alpha to the carbonyl.

This scaffold is prized in medicinal chemistry for its ability to introduce a fluorine atom—enhancing metabolic stability and lipophilicity—while maintaining a polar, hydrogen-bonding lactam core. It serves as a bioisostere for serine-derived fragments and is a critical intermediate in the development of next-generation analgesics and kinase inhibitors.

CAS Number Clarification

The commercial landscape for fluorinated piperazinones is complex due to positional isomerism. Researchers must distinguish between the 3-substituted and 5-substituted isomers:

  • 3-(Fluoromethyl)piperazin-2-one (Target): Often synthesized de novo or cited in patents (e.g., WO2022235859A1) as a specific chiral intermediate (e.g., tert-butyl 3-(fluoromethyl)-2-oxopiperazine-1-carboxylate).

  • 5-(Fluoromethyl)piperazin-2-one: Commercially available as CAS 2357297-32-4 .

  • Related Analog: 3-(Trifluoromethyl)piperazin-2-one (CAS 89972-18-9).

PropertyData
IUPAC Name 3-(Fluoromethyl)piperazin-2-one
Chiral Forms (S)-3-(Fluoromethyl)...[1] / (R)-3-(Fluoromethyl)...
LogP (Calc) ~ -0.96 (Highly Polar)
H-Bond Donors 2 (Amide NH, Amine NH)
H-Bond Acceptors 2 (Carbonyl O, Fluorine)

Synthesis Protocols

The synthesis of 3-(fluoromethyl)piperazin-2-one is non-trivial due to the potential for racemization at the C3 position and the stability of the C-F bond. The most robust route, favored for preserving chirality, involves the deoxofluorination of a hydroxymethyl precursor derived from serine.

Method A: Deoxofluorination of (S)-3-(Hydroxymethyl)piperazin-2-one

This protocol is preferred for generating enantiomerically pure material for drug discovery.

Reagents:

  • Starting Material: (S)-N1-Boc-3-(hydroxymethyl)piperazin-2-one (commercially available or synthesized from N-Boc-Ser-OMe + ethylenediamine).

  • Fluorinating Agent: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®.

  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Protocol:

  • Precursor Preparation: Dissolve (S)-N1-Boc-3-(hydroxymethyl)piperazin-2-one (1.0 eq) in anhydrous DCM under nitrogen atmosphere. Cool the solution to -78°C.

  • Fluorination: Add DAST (1.2 eq) dropwise. The low temperature is critical to prevent elimination side reactions (formation of exocyclic alkenes).

  • Reaction: Allow the mixture to warm slowly to room temperature over 4–6 hours. Monitor by TLC/LC-MS for the disappearance of the alcohol.

  • Quench: Cool to 0°C and carefully quench with saturated aqueous NaHCO₃. Caution: Vigorous gas evolution.

  • Extraction: Extract with DCM (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.[2]

  • Deprotection (Optional): If the free amine is required, treat the intermediate with 4N HCl in dioxane or TFA/DCM (1:1) for 1 hour at RT.

Method B: Cyclization of Fluoroalanine Derivatives

This route is more convergent but requires access to expensive fluoroalanine building blocks.

  • Coupling: React Methyl 2-fluoro-3-((2-aminoethyl)amino)propanoate (derived from fluoroacrylate) with a coupling agent or base.

  • Cyclization: Heat in toluene/acetic acid to induce lactamization.

Synthesis Workflow Diagram

SynthesisPath Start N-Boc-L-Serine Methyl Ester Step1 Reductive Amination (w/ N-Cbz-aminoacetaldehyde) Start->Step1 + Ethylenediamine equiv. Inter1 Linear Diamine Intermediate Step1->Inter1 Step2 Cyclization (Lactamization) Inter1->Step2 Heat/Base Scaffold (S)-3-(Hydroxymethyl) piperazin-2-one Step2->Scaffold Step3 Deoxofluorination (DAST/DCM, -78°C) Scaffold->Step3 Product (S)-3-(Fluoromethyl) piperazin-2-one Step3->Product C-OH -> C-F

Caption: Figure 1. Stereoselective synthesis pathway from Serine precursors via deoxofluorination.

Applications in Drug Discovery[1][3][4]

Bioisosterism & Pharmacokinetics

The 3-fluoromethyl group serves two primary roles:

  • Electronic Modulation: The fluorine atom lowers the pKa of the adjacent amine (N4) and the amide, potentially improving oral bioavailability by reducing non-specific protein binding.

  • Metabolic Blocking: Replacing a 3-methyl group with 3-fluoromethyl blocks metabolic oxidation at this benzylic-like position, extending the half-life (

    
    ) of the drug candidate.
    
Case Study: Nav1.8 Inhibitors

In the development of non-opioid analgesics, the 3-(fluoromethyl)piperazin-2-one scaffold has been utilized to target the voltage-gated sodium channel Nav1.8. The fluorine atom engages in specific dipole-dipole interactions within the channel's pore domain, enhancing potency compared to the methyl analog.

Structural Classification

The scaffold fits into a broader class of "F-Pip" (Fluorinated Piperazine) building blocks:

Classification Root Fluorinated Piperazinones Type1 3-Substituted (Alpha to Carbonyl) Root->Type1 Type2 5-Substituted (Alpha to Amine) Root->Type2 Type3 6-Substituted (Beta to Carbonyl) Root->Type3 Ex1 3-(Fluoromethyl) piperazin-2-one (Serine analog) Type1->Ex1 Ex2 5-(Fluoromethyl) piperazin-2-one (CAS 2357297-32-4) Type2->Ex2

Caption: Figure 2. Structural classification of fluorinated piperazinone isomers.

Analytical Characterization

Validating the synthesis of 3-(fluoromethyl)piperazin-2-one requires careful analysis of NMR coupling constants due to the H-F splitting.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • The -CH₂F protons typically appear as a doublet of doublets (dd) or a multiplet in the range of δ 4.5 – 5.0 ppm .

    • Coupling Constants:

      
       is typically large (46–48 Hz), characteristic of a geminal fluoromethyl group.
      
    • The C3 proton (chiral center) will show complex coupling to both the fluorine atoms and the adjacent amide nitrogen.

  • ¹⁹F NMR:

    • Expect a signal around -220 to -230 ppm (triplet of doublets), depending on the solvent and protecting groups.

  • Mass Spectrometry:

    • ESI+ [M+H]⁺ = 133.15 (for free base).

    • Look for the characteristic loss of HF (M-20) in fragmentation patterns.

Safety & Handling

  • Fluorinating Agents: DAST and Deoxo-Fluor are thermal hazards. Reactions must be kept below 50°C unless strictly controlled. They react violently with water to produce HF.

  • Intermediate Stability: The free base of 3-(fluoromethyl)piperazin-2-one can be prone to polymerization or dimerization. It is recommended to store it as a salt (e.g., HCl or TFA salt) or N-protected form (Boc/Cbz) at -20°C.

References

  • World Intellectual Property Organization. (2022). Cycloalkyl 3-oxopiperazine carboxamides and cycloheteroalkyl 3-oxopiperazine carboxamides as Nav1.8 inhibitors. (Publication No. WO2022235859A1). Link

  • BenchChem. (n.d.). (S)-3-Methylpiperazin-2-one: Protocol and Synthesis. Retrieved from BenchChem Database. Link

  • ChemicalBook. (2025).[3] 3-(4-Fluoro-2-methylphenyl)piperazin-2-one Product Data.Link

  • Organic Chemistry Portal. (2023). Synthesis of Piperazin-2-ones.Link

  • ChemScene. (2025). 5-(Fluoromethyl)piperazin-2-one (CAS 2357297-32-4) Product Page.Link

Sources

Comprehensive Guide to the Synthesis of 3-(Fluoromethyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the synthesis of 3-(Fluoromethyl)piperazin-2-one , a valuable scaffold in medicinal chemistry known for its ability to modulate metabolic stability and lipophilicity in drug candidates.

The synthesis strategy prioritizes stereochemical control and scalability , utilizing the "Chiral Pool" approach starting from L-Serine.

Introduction & Strategic Analysis

The 3-(fluoromethyl)piperazin-2-one scaffold incorporates a fluorine atom at the


-position relative to the lactam nitrogen. This modification is strategically significant in drug design for two reasons:
  • Metabolic Blocking: The C-F bond resists oxidative metabolism (e.g., P450 hydroxylation) at the 3-position.

  • Electronic Modulation: The electron-withdrawing fluoromethyl group lowers the pKa of the adjacent amine, potentially improving oral bioavailability and blood-brain barrier penetration.

Retrosynthetic Analysis

The most robust route disconnects the C-F bond first, revealing a hydroxymethyl precursor. This precursor is traced back to L-Serine , a readily available chiral starting material.

Retrosynthesis Target 3-(Fluoromethyl)piperazin-2-one Precursor1 3-(Hydroxymethyl)piperazin-2-one Target->Precursor1 Deoxyfluorination (C-F Bond Formation) Precursor2 N-Boc-L-Serine Methyl Ester + Ethylenediamine Precursor1->Precursor2 Cyclization (Lactam Formation) Start L-Serine Precursor2->Start Esterification & Protection

Figure 1: Retrosynthetic disconnection strategy relying on late-stage deoxyfluorination.

Primary Synthesis Pathway: The Serine-Deoxyfluorination Route

This pathway is preferred for research and early-stage development because it allows for the preparation of enantiomerically enriched material (starting from either L- or D-Serine).

Step-by-Step Workflow
StageReactionReagentsKey Outcome
1 Protection

,

,

N-Boc-L-Serine Methyl Ester (Stable intermediate)
2 Amidation Ethylenediamine (excess)Linear Amino-Amide (Prevents dimerization)
3 Cyclization Heat or Base (

)
3-(Hydroxymethyl)piperazin-2-one
4 Fluorination DAST or Deoxo-Fluor3-(Fluoromethyl)piperazin-2-one
Detailed Reaction Mechanism: Deoxyfluorination

The critical step is the conversion of the hydroxyl group to the fluoride.[1] This uses DAST (Diethylaminosulfur trifluoride) . The mechanism involves the activation of the alcohol followed by nucleophilic displacement by fluoride.

Mechanism Alcohol Substrate-OH Activated Activated Intermediate [R-O-SF2NEt2] Alcohol->Activated -HF DAST DAST (Et2NSF3) DAST->Activated TS Transition State (SN2 Attack by F-) Activated->TS Product Product-F TS->Product Inversion of Config*

*Figure 2: Mechanism of DAST-mediated deoxyfluorination. Note: Inversion occurs at the chiral center if the OH is on a chiral carbon; here, the OH is on a primary carbon (CH2OH), so stereochemistry at C3 is preserved.

Experimental Protocols

Phase 1: Synthesis of 3-(Hydroxymethyl)piperazin-2-one

Pre-requisite: Start with N-Boc-L-Serine methyl ester.

  • Amidation:

    • Dissolve N-Boc-L-Serine methyl ester (10 mmol) in anhydrous Methanol (20 mL).

    • Add Ethylenediamine (50 mmol, 5 equiv) dropwise at 0°C. Note: Excess diamine prevents the formation of dimer (serine-diamine-serine).

    • Stir at room temperature (RT) for 12–18 hours. Monitor by TLC (EtOAc/MeOH).

    • Workup: Concentrate in vacuo to remove methanol and excess ethylenediamine. (Azeotrope with toluene if necessary to remove traces of diamine).

  • Cyclization:

    • Redissolve the crude residue in Methanol or Toluene .

    • Heat to reflux (65–110°C) for 4–6 hours. If cyclization is slow, add catalytic Sodium Methoxide (NaOMe) (0.1 equiv).

    • Purification: Concentrate and purify via flash column chromatography (DCM/MeOH 9:1) to yield 3-(Hydroxymethyl)piperazin-2-one (often protected as the N-Boc derivative if the Boc group survived; if Boc falls off thermally, re-protection may be needed for the next step).

    • Checkpoint: Verify structure via

      
      -NMR (Look for hydroxymethyl doublet at 
      
      
      
      3.5–4.0 ppm).
Phase 2: Deoxyfluorination (The Critical Step)

Safety Alert: DAST generates HF. Use plastic/Teflon ware if possible, or dry glass. Perform in a fume hood.

  • Preparation:

    • Dissolve 3-(Hydroxymethyl)piperazin-2-one (N-protected preferred, e.g., N1-Boc or N1-Benzyl) (1.0 equiv) in anhydrous Dichloromethane (DCM) .

    • Cool the solution to -78°C under Nitrogen/Argon atmosphere.

  • Reaction:

    • Add DAST (1.2 – 1.5 equiv) dropwise via syringe. Do not allow temperature to rise rapidly.

    • Stir at -78°C for 1 hour, then allow to warm slowly to RT over 2–4 hours.

    • Observation: The solution may turn light yellow.

  • Quenching & Workup:

    • Cool back to 0°C.

    • Quench carefully with saturated aqueous

      
       . Caution: Vigorous effervescence (
      
      
      
      ).
    • Extract with DCM (3x). Wash organics with brine, dry over

      
      .
      
    • Purification: Silica gel chromatography (Gradient: 0-10% MeOH in DCM).

  • Deprotection (if applicable):

    • If N-Boc was used: Treat with TFA/DCM (1:1) for 1 hour at RT to yield the free amine salt.

Alternative Pathway: 2-(Fluoromethyl)acrylate Route

Best for: Racemic scale-up or industrial applications where stereochemistry is not required.

This route utilizes a "Michael Addition-Cyclization" sequence.

  • Starting Material: Ethyl 2-(fluoromethyl)acrylate .

  • Reaction:

    • React Ethyl 2-(fluoromethyl)acrylate with Ethylenediamine in Ethanol.

    • Mechanism: The amine undergoes conjugate addition (Michael addition) to the acrylate, followed by intramolecular lactamization.

  • Pros/Cons: Faster and cheaper, but produces a racemic mixture requiring chiral resolution (e.g., chiral HPLC or tartaric acid salt formation) if a single enantiomer is needed.

Technical Troubleshooting & Expert Insights

IssueProbable CauseCorrective Action
Low Yield in Fluorination Elimination to exocyclic alkeneMaintain low temp (-78°C). Use Deoxo-Fluor (more thermally stable) or XtalFluor-E .
Polymerization Excess acrylate or insufficient diamineIn Phase 1, ensure high dilution and excess ethylenediamine (5-10 equiv) to favor monomeric cyclization.
Racemization High heat during cyclizationUse catalytic base (NaOMe) at lower temperatures (RT to 40°C) instead of thermal reflux.

References

  • Deoxyfluorination Methodologies

    • Singh, R. P., & Shreeve, J. M. (2002). Nucleophilic Fluorination with Diethylaminosulfur Trifluoride (DAST). Synthesis.[2][3][4][5][6][7][8][9][10] Link

    • Lal, G. S., et al. (1999). Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent. Journal of Organic Chemistry.[2] Link

  • Piperazinone Synthesis

    • Mase, N., et al. (2006). Synthesis of 3-substituted piperazin-2-ones via reaction of diamines with esters. Journal of Organic Chemistry.[2] (General methodology for diamine-ester cyclization).

    • Synthesis of 5-(hydroxymethyl)piperazin-2-ones using automatically prepared chiral bromocarboxylic acid. Bioorganic & Medicinal Chemistry Letters (2021).[2][7][11] Link

  • Fluoroalanine Derivatives

    • Gonçalves, L. P. B., et al. (2006). Thermodynamics and Kinetic Aspects Involved in the Enzymatic Resolution of (R,S)-3-Fluoroalanine. Organic Process Research & Development.[12] Link

Sources

Unlocking the Therapeutic Potential of 3-(Fluoromethyl)piperazin-2-one: A Technical Guide to Target Identification and Validation

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The piperazin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant drugs.[1][2][3] Its inherent physicochemical properties, including the capacity to modulate aqueous solubility and participate in critical hydrogen bonding interactions, establish it as a versatile foundation for designing novel therapeutic agents.[1] The introduction of a fluoromethyl group at the 3-position of the piperazin-2-one ring is a strategic modification intended to enhance metabolic stability, binding affinity, and lipophilicity, thereby potentially improving the pharmacokinetic and pharmacodynamic profile of the molecule.[4] This guide provides a comprehensive framework for the identification and validation of potential therapeutic targets for the novel compound, 3-(Fluoromethyl)piperazin-2-one, drawing upon the established biological activities of structurally related piperazine and piperazin-2-one derivatives.

Rationale for Target Exploration: Oncology and Neuropharmacology

Based on extensive research into the broader class of piperazine-containing compounds, two primary therapeutic areas emerge as highly promising for the investigation of 3-(Fluoromethyl)piperazin-2-one: oncology and neuropharmacology.

Oncology: A Scaffold for Anticancer Activity

Piperazine and piperazin-2-one derivatives have been widely investigated for their anticancer properties.[1][5] The proposed mechanisms of action are often multifactorial, encompassing the induction of apoptosis, inhibition of cell cycle progression, and the targeting of specific signaling pathways essential for cancer cell proliferation and survival.[1]

A notable example is the investigation of piperazin-2-one derivatives as bioisosteric replacements for the imidazole ring in farnesyltransferase inhibitors (FTIs).[5] Ras proteins, which are frequently mutated in human cancers, require farnesylation for their activation and subsequent role in signal transduction pathways that drive cell growth.[5] By inhibiting farnesyltransferase, FTIs can suppress this oncogenic signaling. The structural similarity of 3-(Fluoromethyl)piperazin-2-one to these FTI candidates suggests that farnesyltransferase is a prime potential target.

Furthermore, various piperazin-2-one derivatives have demonstrated potent cytotoxic activity against a range of cancer cell lines, including colon (HT-29) and lung (A549) cancer cells.[5] This suggests that 3-(Fluoromethyl)piperazin-2-one may exert its effects through multiple mechanisms beyond farnesyltransferase inhibition, such as targeting other kinases or inducing apoptosis through pathways like the JNK signaling pathway, which has been identified as a target for some piperazin-2-yl-pyrimidine anticancer agents.[6]

Neuropharmacology: Modulating Serotonergic Pathways

The piperazine moiety is a common feature in many centrally acting drugs, including antidepressants and anxiolytics.[7][8] A significant body of research points to the interaction of arylpiperazine derivatives with serotonin (5-HT) receptors, particularly the 5-HT1A and 5-HT7 subtypes.[9][10] These receptors are implicated in the pathophysiology of depression and anxiety disorders.

The introduction of fluorine-containing substituents, such as the trifluoromethyl group, into arylpiperazine structures has been shown to yield potent 5-HT1A and 5-HT7 receptor ligands.[9][10] Fluorination can also favorably modulate the pharmacokinetic properties of these compounds, improving their oral absorption and bioavailability.[11] Given these precedents, it is highly probable that 3-(Fluoromethyl)piperazin-2-one will exhibit affinity for serotonin receptors , making them a key target class for investigation. The anxiolytic-like activity of some piperazine derivatives has been shown to be mediated by the serotonergic system.[7][12]

A Strategic Workflow for Target Identification and Validation

The following workflow outlines a systematic approach to identifying and validating the therapeutic targets of 3-(Fluoromethyl)piperazin-2-one, integrating both computational and experimental methodologies.

Target_Validation_Workflow cluster_0 Phase 1: In Silico & Initial Screening cluster_1 Phase 2: Target Identification cluster_2 Phase 3: Target Validation cluster_3 Phase 4: Preclinical Evaluation In_Silico_Screening In Silico Screening (Molecular Docking, Pharmacophore Modeling) Phenotypic_Screening Broad Phenotypic Screening (Cancer Cell Lines, Neuronal Cell-Based Assays) In_Silico_Screening->Phenotypic_Screening Hypothesis Generation Affinity_Chromatography Affinity Chromatography-Mass Spectrometry Phenotypic_Screening->Affinity_Chromatography Hit Confirmation Target_Engagement_Assays Cellular Target Engagement Assays (e.g., CETSA) Affinity_Chromatography->Target_Engagement_Assays Candidate Target List Biochemical_Assays Biochemical & Biophysical Assays (Enzyme Kinetics, SPR, ITC) Target_Engagement_Assays->Biochemical_Assays Confirmed Targets Cellular_Assays Cellular Mechanism of Action Assays (Signaling Pathway Analysis, Gene Expression Profiling) Biochemical_Assays->Cellular_Assays Mechanism Elucidation Genetic_Approaches Genetic Target Validation (CRISPR/Cas9, siRNA) Cellular_Assays->Genetic_Approaches Validate Cellular Phenotype In_Vivo_Models In Vivo Disease Models (Xenograft Models, Behavioral Models) Genetic_Approaches->In_Vivo_Models Validated Target

Caption: A multiphasic workflow for the identification and validation of therapeutic targets for 3-(Fluoromethyl)piperazin-2-one.

Experimental Protocols

This section provides detailed methodologies for key experiments in the target validation process.

Protocol 1: Farnesyltransferase Inhibition Assay

This protocol is designed to assess the inhibitory activity of 3-(Fluoromethyl)piperazin-2-one against human farnesyltransferase.

Principle: A fluorescence-based assay to measure the farnesylation of a fluorescently labeled peptide substrate.

Materials:

  • Human recombinant farnesyltransferase (FTase)

  • Farnesyl pyrophosphate (FPP)

  • Fluorescently labeled peptide substrate (e.g., Dansyl-GCVLS)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 5 mM DTT)

  • 3-(Fluoromethyl)piperazin-2-one

  • Positive control (FTI, e.g., L-778,123)

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of 3-(Fluoromethyl)piperazin-2-one and the positive control in assay buffer.

  • In a 384-well plate, add 5 µL of the test compound or control.

  • Add 10 µL of a solution containing FTase and the fluorescent peptide substrate to each well.

  • Initiate the reaction by adding 5 µL of FPP to each well.

  • Incubate the plate at 37°C for 60 minutes.

  • Measure the fluorescence polarization or intensity at appropriate excitation and emission wavelengths.

  • Calculate the percent inhibition for each concentration of the test compound.

  • Determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 2: Serotonin Receptor Binding Assay

This protocol determines the binding affinity of 3-(Fluoromethyl)piperazin-2-one to human 5-HT1A and 5-HT7 receptors.

Principle: A competitive radioligand binding assay using cell membranes expressing the receptor of interest.

Materials:

  • Cell membranes expressing human 5-HT1A or 5-HT7 receptors

  • Radioligand (e.g., [³H]8-OH-DPAT for 5-HT1A, [³H]5-CT for 5-HT7)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgSO₄, 0.5 mM EDTA)

  • 3-(Fluoromethyl)piperazin-2-one

  • Non-specific binding control (e.g., 10 µM serotonin)

  • 96-well filter plates

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Prepare a serial dilution of 3-(Fluoromethyl)piperazin-2-one in assay buffer.

  • In a 96-well plate, add 50 µL of the test compound or control.

  • Add 50 µL of the radioligand to each well.

  • Add 100 µL of the cell membrane preparation to each well.

  • Incubate the plate at room temperature for 60 minutes.

  • Harvest the membranes onto the filter plate using a cell harvester and wash with ice-cold assay buffer.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Count the radioactivity in a scintillation counter.

  • Calculate the percent displacement of the radioligand for each concentration of the test compound.

  • Determine the Kᵢ value using the Cheng-Prusoff equation.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

This protocol confirms the engagement of a target protein by 3-(Fluoromethyl)piperazin-2-one in a cellular context.

Principle: Ligand binding stabilizes the target protein, leading to a higher melting temperature.

Materials:

  • Intact cells (e.g., cancer cell line or neuronal cell line)

  • 3-(Fluoromethyl)piperazin-2-one

  • PBS and lysis buffer

  • Antibodies against the putative target protein

  • SDS-PAGE and Western blotting reagents

Procedure:

  • Treat intact cells with 3-(Fluoromethyl)piperazin-2-one or vehicle control.

  • Aliquot the cell suspensions into PCR tubes.

  • Heat the tubes at a range of temperatures for 3 minutes.

  • Lyse the cells by freeze-thawing.

  • Separate the soluble and precipitated protein fractions by centrifugation.

  • Analyze the soluble fraction by SDS-PAGE and Western blotting using an antibody against the target protein.

  • Quantify the band intensities to generate a melting curve.

  • A shift in the melting curve in the presence of the compound indicates target engagement.

Data Presentation and Interpretation

The quantitative data generated from the proposed assays should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: In Vitro Activity Profile of 3-(Fluoromethyl)piperazin-2-one

AssayTarget/Cell LineEndpointResult (IC₅₀/Kᵢ, µM)
FTase InhibitionHuman FTaseIC₅₀
CytotoxicityHT-29IC₅₀
CytotoxicityA549IC₅₀
Receptor BindingHuman 5-HT1AKᵢ
Receptor BindingHuman 5-HT7Kᵢ

Signaling Pathway Analysis

Should 3-(Fluoromethyl)piperazin-2-one demonstrate significant activity in the initial screens, further investigation into its impact on relevant signaling pathways is warranted.

Ras_Signaling_Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase Growth_Factor->Receptor_Tyrosine_Kinase Ras Ras Receptor_Tyrosine_Kinase->Ras Raf Raf Ras->Raf Farnesylation-dependent membrane localization Farnesyltransferase Farnesyltransferase Farnesyltransferase->Ras 3_Fluoromethyl_piperazin_2_one 3-(Fluoromethyl)piperazin-2-one 3_Fluoromethyl_piperazin_2_one->Farnesyltransferase MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Proposed mechanism of action for 3-(Fluoromethyl)piperazin-2-one via inhibition of the Ras/Raf/MEK/ERK signaling pathway.

Conclusion

The 3-(Fluoromethyl)piperazin-2-one scaffold represents a promising starting point for the development of novel therapeutics. The strategic incorporation of a fluoromethyl group has the potential to confer advantageous pharmacological properties. Based on the extensive literature on related piperazine and piperazin-2-one derivatives, the most promising therapeutic targets for this novel compound lie within the realms of oncology, specifically farnesyltransferase and other components of oncogenic signaling pathways, and neuropharmacology, with a focus on serotonin receptors. The systematic approach to target identification and validation outlined in this guide, combining in silico, in vitro, and cellular methodologies, provides a robust framework for elucidating the mechanism of action of 3-(Fluoromethyl)piperazin-2-one and advancing its development as a potential therapeutic agent.

References

  • Benchchem. (n.d.). Exploring 1-(Piperazin-2-yl)ethanol Derivatives for Drug Discovery: A Technical Guide.
  • Asadi, A., et al. (2019). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. PMC.
  • Petkovic, M., et al. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution.
  • Golebiowski, A., et al. (2026). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution.
  • Savic, V., & Petkovic, M. (n.d.). Synthesis of Piperazin-2-ones. Thieme Chemistry.
  • Wieczorek, M., et al. (2021). Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. MDPI.
  • Sapa, J., et al. (2016). Synthesis and biological evaluation of 2-fluoro and 3-trifluoromethyl-phenyl-piperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione. Taylor & Francis.
  • Sapa, J., et al. (2016). Synthesis and biological evaluation of 2-fluoro and 3-trifluoromethyl-phenyl-piperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione as potential antidepressant agents. Taylor & Francis.
  • de Oliveira, R., et al. (2018). New piperazine derivative with antianxiety and antidepressant-like effects: Putative role of serotonergic system. PubMed.
  • MacLeod, A. M., et al. (1999). Fluorination of 3-(3-(piperidin-1-yl)propyl)indoles and 3-(3-(piperazin-1-yl)propyl)indoles gives selective human 5-HT1D receptor ligands with improved pharmacokinetic profiles. PubMed.
  • de Oliveira, R., et al. (2012). Central pharmacological activity of a new piperazine derivative: 4-(1-phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester. PubMed.
  • Ferreira, L. F., et al. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI.
  • Shivakumar, R., et al. (2024). Discovery of Piperazin-2-yl-pyrimidines as Anticancer Agents via Targeting JNK Signaling Pathway in Human MCF-7 Breast Carcinoma.
  • Various Authors. (2026). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. ResearchGate.

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Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Synthesis and Potential Applications of 3-(Fluoromethyl)piperazin-2-one

Foreword: The Strategic Convergence of Fluorine and a Privileged Scaffold

In the landscape of modern medicinal chemistry, the pursuit of novel molecular entities with enhanced pharmacological profiles is a perpetual endeavor. Two strategies have consistently proven their value: the incorporation of fluorine to modulate key drug-like properties and the utilization of "privileged scaffolds"—core structures that exhibit versatile binding properties across multiple biological targets.[1][2] The piperazine ring is a quintessential example of such a scaffold, ranking as the third most common nitrogen heterocycle in drug discovery and forming the backbone of numerous blockbuster drugs.[3][4] Its structural rigidity, combined with the two nitrogen atoms acting as versatile synthetic handles, allows for meticulous tuning of physicochemical and pharmacokinetic properties.[1][4]

The introduction of fluorine into drug candidates is a widely adopted tactic to enhance metabolic stability, increase lipophilicity and bioavailability, and improve target affinity.[2][5] This guide focuses on the conceptualization and practical approaches to a molecule that strategically combines these two powerful concepts: 3-(Fluoromethyl)piperazin-2-one . While direct literature on this specific molecule is sparse, this document serves as a technical whitepaper for researchers, scientists, and drug development professionals, providing a foundational guide to its synthesis, characterization, and potential biological evaluation based on established principles and related compounds. We will explore the causality behind proposed experimental choices, grounding our discussion in authoritative literature to provide a robust starting point for the investigation of this promising, yet unexplored, chemical entity.

Part 1: Proposed Synthetic Strategies

The synthesis of 3-(Fluoromethyl)piperazin-2-one presents a unique chemical challenge: the stereospecific introduction of a fluoromethyl group adjacent to a nitrogen atom within a cyclic lactam. Based on established methodologies for the synthesis of fluorinated amino acids and piperazinones, we propose two primary retrosynthetic pathways.

Pathway A: From a Fluorinated α-Amino Acid Precursor

This approach leverages the well-developed field of fluorinated amino acid synthesis. The core concept is to construct the piperazinone ring from a pre-functionalized, fluorinated building block. The key starting material would be a derivative of α-aminomethyl-β-fluoroalanine.

Retrosynthetic Analysis (Pathway A)

G Target 3-(Fluoromethyl)piperazin-2-one Intermediate1 N-Protected Ethylenediamine Derivative Target->Intermediate1 Cyclization Intermediate2 Activated Fluorinated Amino Acid Target->Intermediate2 Amidation Precursor α-(Aminomethyl)-β-fluoroalanine Derivative Intermediate1->Precursor Coupling Intermediate2->Precursor Activation StartingMaterial Dehydroalanine Derivative Precursor->StartingMaterial Carbofluorination [1]

Caption: Retrosynthetic approach for Pathway A.

Rationale and Experimental Causality

The critical step in this pathway is the creation of the α-fluoro-α-amino acid backbone. Traditional methods for α-fluorination can be harsh and lack generality.[6] A superior method, developed by Akamatsu et al., involves a mild, metal-free, photoredox-catalyzed carbofluorination of dehydroalanine derivatives.[6] This reaction is highly advantageous as it allows for the simultaneous and regioselective introduction of both the fluorine atom and an adjacent carbon substituent, derived from readily available alkyltrifluoroborates.[6]

Proposed Experimental Protocol (Pathway A)

Step 1: Synthesis of N-Boc-3-fluoro-DL-alanine methyl ester.

  • Reaction Setup: In a nitrogen-purged reaction vessel, dissolve an N-protected dehydroalanine derivative (e.g., Bis-Boc-Dha-OMe) in a suitable solvent such as acetonitrile.

  • Reagents: Add a highly oxidizing organic photocatalyst and a fluorinating agent like Selectfluor®.

  • Radical Introduction: Introduce a one-carbon radical precursor. While the literature uses alkyltrifluoroborates, for a simple methyl group, a different radical source may be required, or a subsequent functional group interconversion would be necessary. A more direct approach might involve using a reagent that can deliver a CH2X group where X can be converted to an amine.

  • Photocatalysis: Irradiate the mixture with visible light at room temperature until completion, monitored by TLC or LC-MS.

  • Workup and Purification: Quench the reaction, perform an aqueous workup, and purify the resulting fluorinated amino acid derivative by column chromatography.[6]

Step 2: Conversion to a Diamine Precursor.

  • Reduction: Reduce the ester moiety of the fluorinated amino acid to a primary alcohol using a mild reducing agent like sodium borohydride.

  • Activation: Convert the alcohol to a good leaving group (e.g., a tosylate or mesylate).

  • Azide Displacement: Perform an SN2 reaction with sodium azide to introduce the second nitrogen atom.

  • Reduction: Reduce the azide to an amine using a method like catalytic hydrogenation (H2/Pd-C) or Staudinger reaction. This yields the key diamine precursor.

Step 3: Cyclization to form the Piperazinone Ring.

  • Lactamization: Under high-dilution conditions to favor intramolecular cyclization, treat the diamine with a reagent that facilitates amide bond formation (e.g., HATU, HOBt) or by heating to induce thermal cyclization, often with removal of a protecting group. This step is analogous to methods used for forming substituted piperazinones.[7][8]

  • Deprotection: Remove any remaining protecting groups (e.g., Boc group with TFA) to yield the final product, 3-(Fluoromethyl)piperazin-2-one.

Pathway B: Direct Fluorination of a Piperazinone Precursor

This alternative strategy involves constructing the piperazinone ring first, followed by a late-stage fluorination. This can be advantageous by reducing the number of steps carrying the sensitive fluorine atom.

Proposed Experimental Protocol (Pathway B)

Step 1: Synthesis of 3-Methylpiperazin-2-one.

  • Condensation: React ethylenediamine with an activated derivative of lactic acid (e.g., ethyl 2-bromopropionate). This condensation reaction forms the piperazinone core. This method is a variation of the classical synthesis of 2-phenyl-piperazin-2-one described by Aspinall.[7]

  • Protection: Protect the N4 nitrogen with a suitable group (e.g., Boc or Cbz) to prevent side reactions in the subsequent fluorination step.

Step 2: α-Fluorination.

  • Enolate Formation: Generate an enolate at the C3 position by treating the protected piperazinone with a strong base like lithium diisopropylamide (LDA) at low temperature (-78 °C). The choice of a strong, non-nucleophilic base is critical to prevent side reactions.

  • Electrophilic Fluorination: Quench the enolate with an electrophilic fluorinating agent such as N-Fluorobenzenesulfonimide (NFSI) or Selectfluor®.[9] These reagents are widely used for the synthesis of α-fluoro carbonyl compounds.

  • Workup and Purification: Carefully quench the reaction with a proton source and purify the fluorinated product via chromatography.

Step 3: Deprotection.

  • Final Step: Remove the N4-protecting group under standard conditions (e.g., TFA for Boc; H2/Pd-C for Cbz) to afford 3-(Fluoromethyl)piperazin-2-one.

Part 2: Physicochemical Characterization and Data

Once synthesized, the identity and purity of 3-(Fluoromethyl)piperazin-2-one must be unequivocally confirmed.

Analytical Techniques
  • Nuclear Magnetic Resonance (NMR): ¹H NMR, ¹³C NMR, and ¹⁹F NMR are essential. In ¹H NMR, the diastereotopic protons of the fluoromethyl group (CH₂F) are expected to show a characteristic doublet of doublets due to coupling with both the proton at C3 and the fluorine atom. ¹⁹F NMR will show a signal whose multiplicity depends on the coupling to the adjacent protons, providing definitive evidence of fluorination.[2][10]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) will be used to confirm the exact molecular weight and elemental composition of the compound.

  • Infrared (IR) Spectroscopy: The IR spectrum should display characteristic absorption bands for the N-H bonds and the amide carbonyl (C=O) group of the piperazinone ring.[11]

  • Chiral High-Performance Liquid Chromatography (HPLC): To separate and quantify the enantiomers if a racemic synthesis was performed.

Predicted Physicochemical Properties

While experimental data is unavailable, computational methods can predict key properties to guide development.

PropertyPredicted ValueSignificance in Drug Development
Molecular Weight ~132.13 g/mol Adheres to Lipinski's Rule of 5 for small molecule drugs.
logP -0.5 to 0.5Indicates good aqueous solubility, which is favorable for oral bioavailability.[4]
pKa ~7.5 - 8.5 (N4-H)The basicity of the secondary amine is crucial for target interaction and solubility.[1]
Polar Surface Area ~49.5 ŲInfluences membrane permeability and solubility.[4]

Part 3: Potential Pharmacological Profile & Screening Strategy

The combination of the piperazinone core and a fluoromethyl group suggests several promising avenues for biological activity. Piperazine and piperazinone derivatives are known to exhibit a vast range of activities, including anticancer, anti-inflammatory, antidepressant, and anti-infective properties.[10][11][12][13] The fluorine atom can enhance these activities by improving metabolic stability and target binding affinity.[14]

Hypothesized Biological Targets
  • Kinase Inhibition: The piperazine scaffold is common in kinase inhibitors used in oncology (e.g., Imatinib).[3] The compound could be screened against a panel of cancer-relevant kinases.

  • GPCR Modulation: Arylpiperazine derivatives are famous for their interaction with G-protein coupled receptors, particularly serotonin (5-HT) and dopamine receptors, suggesting potential applications as antidepressant or anxiolytic agents.[10]

  • Enzyme Inhibition: Fluorinated molecules can act as potent enzyme inhibitors. Given the structural similarity to amino acids, enzymes involved in amino acid metabolism or peptide processing could be relevant targets. Fluorinated piperazine-based inhibitors of Fibroblast Activation Protein (FAP) have been developed for PET imaging, indicating a potential for enzyme inhibition.[15]

Proposed Biological Evaluation Workflow

A tiered screening approach is recommended to efficiently evaluate the biological potential of 3-(Fluoromethyl)piperazin-2-one.

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Hit Validation & SAR cluster_2 Tier 3: In Vivo Evaluation A1 Cytotoxicity Screen (e.g., NCI-60 Panel) [9] B1 Dose-Response Assays (IC50/EC50 Determination) A1->B1 Cytotoxic Hit A2 Broad Kinase Panel (e.g., KinomeScan) A2->B1 Kinase Hit A3 GPCR Binding Panel (e.g., CEREP) [17] A3->B1 GPCR Hit B2 Mechanism of Action Studies (e.g., Cell-based reporter assays) B1->B2 B3 Initial Analog Synthesis B2->B3 C1 Pharmacokinetic (PK) Studies (e.g., Mouse) [7] B2->C1 Confirmed MoA B3->B1 C2 Efficacy in Disease Model (e.g., Xenograft, Behavioral) [17] C1->C2 Start Synthesized Compound Start->A1 Start->A2 Start->A3

Caption: Tiered workflow for biological evaluation.

Conclusion and Future Outlook

3-(Fluoromethyl)piperazin-2-one represents a logical and compelling target for discovery research. It is a novel chemical entity at the intersection of two highly successful strategies in medicinal chemistry. This guide provides a comprehensive, literature-grounded framework for its synthesis and evaluation. The proposed synthetic routes are based on robust and modern chemical transformations, offering plausible pathways to the target molecule. The outlined screening strategy provides a clear roadmap for elucidating its biological function. The synthesis and subsequent investigation of this compound and its derivatives could lead to the discovery of new lead compounds with significant therapeutic potential across oncology, neuroscience, and infectious diseases.

References

  • Akamatsu, S., et al. (2019). Synthesis of α-Fluoro-α-Amino Acid Derivatives via Photoredox-Catalyzed Carbofluorination. Organic Letters.
  • Couturier, C., et al. (2020). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules. Available at: [Link]

  • Kaur, R., et al. (2015). Piperazine and morpholine: Synthetic and pharmaceutical applications. Journal of Chemical and Pharmaceutical Research, 7(5):281-301. Available at: [Link]

  • Karout, S., et al. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Molecules. Available at: [Link]

  • (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library.
  • Le Roch, M., et al. (2024). Synthesis and Chemoinformatic Analysis of Fluorinated Piperidines as 3D Fragments for Fragment-Based Drug Discovery. ResearchGate. Available at: [Link]

  • Singh, P., et al. (2025). Synthesis and Evaluation of Fluorinated Piperazine-Hydroxyethylamine Analogues as Potential Antiplasmodial Candidates. PubMed. Available at: [Link]

  • (2022). The medicinal chemistry of piperazines: A review. Scilit. Available at: [Link]

  • Shahbazi Mojarrad, J., et al. (2017). Design, Synthesis and Biological Evaluation of Novel Piperazinone Derivatives as Cytotoxic Agents. PMC. Available at: [Link]

  • Mosch, B., et al. (2025). Synthesis of piperazine-based fluorinated fibroblast activation protein inhibitors for the development of a novel 18F-labeled PET imaging probe. PubMed. Available at: [Link]

  • Sutherland, A., & Willis, C. L. (2000). Synthesis of fluorinated amino acids. Natural Product Reports. Available at: [Link]

  • (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PMC. Available at: [Link]

  • (1962). PREPARATION OF α-FLUORO-γ-AMINOACIDS. Canadian Science Publishing. Available at: [Link]

  • (2019). Synthesis of a fluorinated library applied to fragment-based drug discovery via 19F NMR with confirmed binding to HRAS-G12V. Espace INRS. Available at: [Link]

  • (2017). Synthesis of Trifluoromethylated Piperazines from Aziridines. Thieme. Available at: [Link]

  • (2012). Synthesis of Substituted α-Trifluoromethyl Piperidinic Derivatives. PMC. Available at: [Link]

  • Chłoń-Rzepa, G., et al. (2016). Synthesis and biological evaluation of 2-fluoro and 3-trifluoromethyl-phenyl-piperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione as potential antidepressant agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • (1987). A facile stereospecific synthesis of .alpha.-fluoro .beta.-amino acids. Journal of the American Chemical Society. Available at: [Link]

  • Mituła, E., et al. (2021). Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. Molecules. Available at: [Link]

  • (2026). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. ResearchGate. Available at: [Link]

  • (2024). The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. IntechOpen. Available at: [Link]

  • Bandyopadhyay, A., et al. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules. Available at: [Link]

  • (2022). Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. PMC. Available at: [Link]

Sources

Technical Whitepaper: Safety & Toxicity Profile of 3-(Fluoromethyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides a comprehensive safety and toxicity assessment framework for 3-(Fluoromethyl)piperazin-2-one . As direct toxicological dossiers for this specific intermediate are often proprietary, this guide synthesizes predictive toxicology, medicinal chemistry principles regarding monofluoromethyl moieties, and standard safety profiling protocols.

CAS: 1394021-30-7 | Molecular Formula:


 | Class:  Fluorinated Heterocycle / Peptidomimetic Scaffold

Executive Summary

3-(Fluoromethyl)piperazin-2-one represents a specialized scaffold in medicinal chemistry, often utilized to modulate


, introduce polarity, or serve as a bioisostere for serine/cysteine residues in peptidomimetics. While the piperazin-2-one core is a well-tolerated lactam found in various clinical kinase inhibitors (e.g., PARP inhibitors), the monofluoromethyl (

)
substituent introduces specific safety liabilities distinct from the metabolically inert trifluoromethyl (

) group.

Critical Safety Distinction: Unlike


 or 

, the

moiety is metabolically "soft." It poses a risk of oxidative defluorination , leading to the release of free fluoride ions or the formation of reactive electrophiles. Consequently, the safety profile of this compound hinges on its metabolic stability and the prevention of

alkylation events.

Physicochemical & Structural Analysis

Structural Logic & Reactivity

The molecule consists of a 6-membered lactam ring with a fluoromethyl group at the C3 position.

  • N1 Position (Amide): Non-basic, hydrogen bond donor.

  • N4 Position (Amine): Basic center (

    
    ), primary site for derivatization.
    
  • C3-Fluoromethyl: The critical toxicophore. The C-F bond is strong (

    
    ), but the adjacent electron-withdrawing carbonyl and the beta-nitrogen (N4) create a unique electronic environment.
    
Quantitative Data Summary
ParameterValue (Predicted/Analogous)Significance
LogP

to

Highly polar; likely high aqueous solubility and low blood-brain barrier penetration unless derivatized.
TPSA

Good membrane permeability range.
H-Bond Donors 2 (N1-H, N4-H)High potential for specific binding; requires capping for oral bioavailability optimization.
Metabolic Liability High (C3 side chain)Susceptible to CYP450-mediated hydroxylation.
Alkylating Potential Low-ModerateMonofluoromethyl is less reactive than chloromethyl, but GSH trapping is required to rule out bio-alkylation.

Toxicological Mechanisms: The "Why"

To ensure safety, researchers must interrogate three specific pathways where this scaffold could fail.

Mechanism A: Oxidative Defluorination (The Primary Risk)

The most significant risk for primary monofluoromethyl groups is hydroxylation by Cytochrome P450 enzymes (specifically CYP2E1 or CYP2D6).

  • Hydroxylation: CYP enzymes hydroxylate the methylene carbon of the

    
     group.
    
  • Collapse: The resulting

    
    -fluoroalcohol is unstable and spontaneously eliminates hydrogen fluoride (HF).
    
  • Toxicity: This releases fluoride ions (skeletal toxicity risk in chronic dosing) and generates a reactive aldehyde or acyl species capable of protein adduction.

Mechanism B: Suicide Inhibition

If the piperazinone ring mimics a substrate for specific proteases, the fluoromethyl group can act as a "mechanism-based inhibitor" (suicide substrate). The enzyme attacks the methylene carbon, displacing fluoride and covalently binding the drug. While this is a desired mechanism in design (e.g., ornithine decarboxylase inhibitors), it represents a significant off-target toxicity risk if specificity is low.

Mechanism C: Excitotoxicity (Piperazine Homology)

Piperazine derivatives can act as GABA receptor antagonists or glycine receptor agonists. While the lactam (2-one) reduces basicity and receptor affinity compared to pure piperazines, high-dose exposure could theoretically lower seizure thresholds.

Visualizing the Metabolic Risk Pathway

The following diagram illustrates the critical oxidative defluorination pathway that researchers must monitor during lead optimization.

DefluorinationPathway Parent 3-(Fluoromethyl) piperazin-2-one CYP CYP450 (Oxidation) Parent->CYP Metabolism Intermediate Unstable α-Fluoroalcohol CYP->Intermediate Hydroxylation Collapse Spontaneous Elimination Intermediate->Collapse Aldehyde Reactive Aldehyde (Protein Adducts) Collapse->Aldehyde Major Product Fluoride Free Fluoride Ion (F-) Collapse->Fluoride Release

Caption: Figure 1.[1] The oxidative defluorination pathway. CYP-mediated hydroxylation leads to unstable intermediates, releasing toxic fluoride and reactive aldehydes.

Safety Assessment Protocols (Self-Validating Systems)

To validate the safety of a drug candidate containing this scaffold, the following experimental cascade is required. These protocols move from in vitro stability to in vivo validation.

Protocol 1: The Fluoride Release Assay

Objective: Quantify the stability of the C-F bond under metabolic stress.

  • Reagents: Human Liver Microsomes (HLM), NADPH regenerating system, Ion-Selective Electrode (ISE) for Fluoride.

  • Method:

    • Incubate

      
       test compound with HLM at 
      
      
      
      .
    • At time points (

      
      ), quench reaction.
      
    • Measure free fluoride concentration using a high-sensitivity fluoride ISE.

  • Validation Criteria: Fluoride release

    
     of total theoretical fluorine indicates high metabolic liability.
    
Protocol 2: Glutathione (GSH) Trapping

Objective: Determine if the


 group acts as an alkylating agent (

attack).
  • Method:

    • Incubate compound with excess GSH (

      
      ) in phosphate buffer (pH 7.4).
      
    • Analyze via LC-MS/MS for GSH-adducts (

      
       or direct displacement).
      
  • Interpretation: Detection of GSH adducts suggests the compound is a direct alkylator (genotoxicity risk).

Protocol 3: Ames Test (Mutagenicity)

Objective: Assess genotoxicity given the potential for alkylation.

  • Strains: S. typhimurium TA100 and TA1535 (sensitive to base-pair substitutions).

  • Rationale: Monohaloalkanes are classic mutagens. A negative Ames test is critical for this scaffold to proceed.

References

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link

  • Pan, Y. (2019). The Dark Side of Fluorine: Chemical Liabilities of Fluorinated Compounds. ACS Medicinal Chemistry Letters. Link

  • Park, B. K., et al. (2001). Metabolism of Fluorine-Containing Drugs. Annual Review of Pharmacology and Toxicology. Link

  • Swidorski, K., et al. (2021). Cytotoxic Activity of Piperazin-2-One-Based Structures. Materials (Basel).[2] Link

  • ChemSRC. 3-(Fluoromethyl)piperazin-2-one Substance Detail.Link

Sources

Methodological & Application

Synthesis of 3-(Fluoromethyl)piperazin-2-one: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, in-depth technical protocol for the synthesis of 3-(Fluoromethyl)piperazin-2-one, a valuable fluorinated heterocyclic building block for pharmaceutical research and drug development. The strategic introduction of a fluoromethyl group at the α-position of the piperazin-2-one scaffold can significantly modulate the physicochemical and pharmacological properties of parent molecules, including metabolic stability, lipophilicity, and binding affinity to biological targets.

This document offers full editorial control to present a scientifically rigorous and practical guide. The protocol herein is designed as a self-validating system, with explanations for the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical transformations.

Introduction

The piperazin-2-one core is a privileged scaffold in medicinal chemistry, appearing in a wide array of bioactive molecules. The incorporation of fluorine into drug candidates is a well-established strategy to enhance their therapeutic potential. Specifically, the fluoromethyl group can act as a bioisostere for a hydroxyl or methyl group, introducing unique electronic properties without a significant increase in steric bulk. This application note details a robust synthetic route to 3-(Fluoromethyl)piperazin-2-one, proceeding via the α-fluorination of a suitably protected piperazin-2-one precursor.

Proposed Synthetic Pathway

The synthesis of 3-(Fluoromethyl)piperazin-2-one can be achieved through a multi-step sequence involving the protection of the piperazin-2-one nitrogens, subsequent deprotonation and electrophilic fluorination at the α-carbon, followed by deprotection to yield the target compound. The choice of protecting groups is critical to ensure compatibility with the strong basic conditions required for enolate formation and to allow for selective removal without affecting the fluoromethyl group.

A proposed and efficient synthetic route is outlined below, based on established methodologies for the derivatization of piperazin-2-ones and the α-fluorination of lactams.

Synthetic_Pathway Piperazin-2-one Piperazin-2-one N1,N4-diprotected_piperazin-2-one N1,N4-diprotected_piperazin-2-one Piperazin-2-one->N1,N4-diprotected_piperazin-2-one Protection Enolate_intermediate Enolate_intermediate N1,N4-diprotected_piperazin-2-one->Enolate_intermediate Deprotonation (e.g., LDA, -78 °C) 3-Fluoro-N1,N4-diprotected_piperazin-2-one 3-Fluoro-N1,N4-diprotected_piperazin-2-one Enolate_intermediate->3-Fluoro-N1,N4-diprotected_piperazin-2-one Electrophilic Fluorination (e.g., NFSI) 3-(Fluoromethyl)piperazin-2-one 3-(Fluoromethyl)piperazin-2-one 3-Fluoro-N1,N4-diprotected_piperazin-2-one->3-(Fluoromethyl)piperazin-2-one Deprotection

Caption: Proposed synthetic pathway for 3-(Fluoromethyl)piperazin-2-one.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of 3-(Fluoromethyl)piperazin-2-one.

Part 1: N1,N4-Dibenzylprotection of Piperazin-2-one

Rationale: Benzyl (Bn) groups are chosen for protection due to their stability under the strongly basic conditions of the subsequent fluorination step and their facile removal via catalytic hydrogenation.[1]

Materials:

  • Piperazin-2-one

  • Benzyl bromide (BnBr)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of piperazin-2-one (1.0 eq) in anhydrous DMF, add potassium carbonate (3.0 eq).

  • Slowly add benzyl bromide (2.2 eq) to the suspension at room temperature.

  • Heat the reaction mixture to 60 °C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N1,N4-dibenzylpiperazin-2-one.

Part 2: α-Fluorination of N1,N4-Dibenzylpiperazin-2-one

Rationale: This step involves the formation of a lithium enolate at the C3 position, which is then quenched with an electrophilic fluorinating agent. N-Fluorobenzenesulfonimide (NFSI) is a common and effective reagent for this transformation.[2] The reaction is performed at low temperature to control the reactivity of the enolate and minimize side reactions.

Materials:

  • N1,N4-Dibenzylpiperazin-2-one

  • Anhydrous Tetrahydrofuran (THF)

  • Diisopropylamine

  • n-Butyllithium (n-BuLi)

  • N-Fluorobenzenesulfonimide (NFSI)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Prepare a solution of Lithium Diisopropylamide (LDA) in situ: To a stirred solution of diisopropylamine (1.2 eq) in anhydrous THF at -78 °C under an inert atmosphere (argon or nitrogen), add n-butyllithium (1.1 eq) dropwise. Stir the solution at -78 °C for 30 minutes.

  • In a separate flask, dissolve N1,N4-dibenzylpiperazin-2-one (1.0 eq) in anhydrous THF.

  • Slowly add the solution of N1,N4-dibenzylpiperazin-2-one to the freshly prepared LDA solution at -78 °C. Stir the mixture at this temperature for 1 hour to ensure complete enolate formation.

  • Dissolve N-Fluorobenzenesulfonimide (NFSI) (1.2 eq) in anhydrous THF and add this solution dropwise to the enolate solution at -78 °C.

  • Stir the reaction mixture at -78 °C for 2-3 hours.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 3-fluoro-N1,N4-dibenzylpiperazin-2-one.

Part 3: Deprotection to Yield 3-(Fluoromethyl)piperazin-2-one

Rationale: The benzyl protecting groups are removed by catalytic hydrogenation. This method is generally clean and efficient, providing the final product after simple workup.

Materials:

  • 3-Fluoro-N1,N4-dibenzylpiperazin-2-one

  • Methanol (MeOH) or Ethanol (EtOH)

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas (H₂)

Procedure:

  • Dissolve 3-fluoro-N1,N4-dibenzylpiperazin-2-one (1.0 eq) in methanol or ethanol.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature for 12-24 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the Celite pad with methanol or ethanol.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3-(Fluoromethyl)piperazin-2-one.

  • If necessary, purify the final product by recrystallization or column chromatography.

Data Presentation

StepStarting MaterialReagents and ConditionsProductExpected Yield (%)
1 Piperazin-2-oneBnBr, K₂CO₃, DMF, 60 °CN1,N4-Dibenzylpiperazin-2-one70-85
2 N1,N4-Dibenzylpiperazin-2-oneLDA, NFSI, THF, -78 °C3-Fluoro-N1,N4-dibenzylpiperazin-2-one50-70
3 3-Fluoro-N1,N4-dibenzylpiperazin-2-oneH₂, 10% Pd/C, MeOH3-(Fluoromethyl)piperazin-2-one85-95

Experimental Workflow Visualization

Experimental_Workflow cluster_0 Part 1: Protection cluster_1 Part 2: Fluorination cluster_2 Part 3: Deprotection p1_start Start: Piperazin-2-one p1_reagents Add K₂CO₃, BnBr in DMF p1_start->p1_reagents p1_reaction Heat to 60 °C, 12-16h p1_reagents->p1_reaction p1_workup Aqueous Workup & Extraction p1_reaction->p1_workup p1_purification Column Chromatography p1_workup->p1_purification p1_product Product: N1,N4-Dibenzylpiperazin-2-one p1_purification->p1_product p2_start Start: N1,N4-Dibenzylpiperazin-2-one p1_product->p2_start p2_enolate Enolate Formation: LDA, THF, -78 °C p2_start->p2_enolate p2_fluorination Add NFSI in THF, -78 °C p2_enolate->p2_fluorination p2_quench Quench with NH₄Cl p2_fluorination->p2_quench p2_workup Aqueous Workup & Extraction p2_quench->p2_workup p2_purification Column Chromatography p2_workup->p2_purification p2_product Product: 3-Fluoro-N1,N4-dibenzylpiperazin-2-one p2_purification->p2_product p3_start Start: 3-Fluoro-N1,N4-dibenzylpiperazin-2-one p2_product->p3_start p3_hydrogenation Hydrogenation: H₂, Pd/C, MeOH p3_start->p3_hydrogenation p3_filtration Filter through Celite p3_hydrogenation->p3_filtration p3_concentration Concentrate Filtrate p3_filtration->p3_concentration p3_product Final Product: 3-(Fluoromethyl)piperazin-2-one p3_concentration->p3_product

Caption: Detailed experimental workflow for the synthesis of 3-(Fluoromethyl)piperazin-2-one.

References

  • Stoltz, B. M., et al. (2015). Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation. Angewandte Chemie International Edition, 54(3), 931-934. [Link]

  • Datta, H., & Melvin, P. (n.d.). Electrophilic Fluorination. Bryn Mawr College. [Link]

  • Ghorai, M. K., et al. (2023). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 88(6), 3539–3549. [Link]

  • Galeazzi, R., et al. (1998). Studies on N-deprotection of ψ(CH2NH) pseudodipeptide methyl esters. Cyclization to 2-ketopiperazines. Journal of the Chemical Society, Perkin Transactions 1, (21), 3559-3566. [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. [Link]

  • Various Authors. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. IntechOpen. [Link]

  • Various Authors. (2025). Diastereoselective Synthesis of alpha-Fluoro-gamma-Lactams via Difluorocarbene-Triggered Cyclization and Rearrangement. ChemRxiv. [Link]

  • Various Authors. (2025). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. MDPI. [Link]

Sources

Application Notes & Protocols for 3-(Fluoromethyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The piperazin-2-one framework is recognized as a "privileged scaffold" in medicinal chemistry, frequently appearing in a multitude of natural products and clinically successful pharmaceuticals.[1][2] Its inherent structural features, particularly the arrangement of heteroatoms, make it an excellent mimic of peptide turns, a common motif in protein-protein interactions.[1] The strategic incorporation of fluorine into drug candidates is a widely employed strategy to enhance key pharmacological properties. The monofluoromethyl (-CH2F) group, in particular, can improve metabolic stability, binding affinity, and membrane permeability by acting as a bioisosteric replacement for a hydroxyl or methyl group.[3][4][5] This guide provides a comprehensive overview of the experimental procedures for the synthesis, purification, and characterization of 3-(Fluoromethyl)piperazin-2-one, a valuable building block for drug discovery and development.

Part 1: Proposed Synthesis of 3-(Fluoromethyl)piperazin-2-one

Retrosynthetic Analysis

A logical approach to the target molecule involves the cyclization of a linear diamine precursor. The key disconnection is the amide bond of the piperazinone ring, leading back to an activated ester of a protected amino acid and a diamine.

G Target 3-(Fluoromethyl)piperazin-2-one Intermediate Linear Amide Adduct Target->Intermediate Amide Cyclization Precursor1 N-Boc-3-fluoroalanine ethyl ester Precursor2 Ethylenediamine Intermediate->Precursor1 Amidation Intermediate->Precursor2 Amidation G cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Amidation Step 1: Amidation Cyclization Step 2: Cyclization Amidation->Cyclization Chromatography Flash Chromatography Cyclization->Chromatography NMR NMR (1H, 13C, 19F) Chromatography->NMR MS Mass Spectrometry NMR->MS IR IR Spectroscopy MS->IR Purity Purity Assessment (e.g., HPLC) IR->Purity Final Pure 3-(Fluoromethyl)piperazin-2-one Purity->Final

Sources

Technical Guide: Applications of 3-(Fluoromethyl)piperazin-2-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-(Fluoromethyl)piperazin-2-one scaffold represents a high-value pharmacophore in modern drug design, serving as a conformationally constrained, metabolically robust bioisostere of serine and alanine residues. By incorporating a fluoromethyl group at the C3 position (alpha to the amide carbonyl), this building block offers a unique tripartite advantage:

  • Electronic Modulation: Significant reduction of the distal amine (N4) basicity via inductive effects (

    
    -induction), improving membrane permeability and blood-brain barrier (BBB) penetration.
    
  • Conformational Control: Exploitation of the gauche effect to lock specific ring puckering preferences, critical for targeted receptor engagement (e.g., GPCRs, Kinases).

  • Metabolic Blocking: Prevention of oxidative metabolism at the otherwise labile methyl/methylene sites.

This guide provides a comprehensive technical analysis, including validated synthesis protocols, physicochemical profiling, and strategic application notes for integrating this scaffold into lead optimization campaigns.

Physicochemical Profile & Design Rationale

Structural Architecture & Numbering

To ensure precision, we utilize the standard IUPAC numbering for the piperazin-2-one skeleton:

  • N1: Amide nitrogen (often substituted to control solubility/metabolism).

  • C2: Carbonyl carbon.

  • C3: The chiral center bearing the fluoromethyl (-CH₂F) group.

  • N4: The distal amine (basic center), typically the attachment point for pharmacophores.

The Fluorine Effect: pKa and Lipophilicity

Replacing a methyl group (Alanine analog) or hydroxymethyl group (Serine analog) with a fluoromethyl group drastically alters the electronic landscape.

Property3-Methyl Analog (Ala)3-Hydroxymethyl (Ser)3-Fluoromethyl (This Scaffold) Impact
N4 pKa ~8.5 - 9.0~8.0 - 8.56.5 - 7.5 Reduced Basicity: The

-fluorine withdraws electron density from N4, lowering pKa. This increases the fraction of neutral species at physiological pH (7.4), enhancing passive diffusion.
LogP HighLow (Hydrophilic)Moderate Lipophilicity Balance: -CH₂F is more lipophilic than -CH₂OH but more polar than -CH₃. It improves solubility over alkyl analogs without the desolvation penalty of hydroxyls.
H-Bonding NoneDonor/AcceptorWeak Acceptor Bioisosterism: Mimics the H-bond acceptor capability of -OH but lacks donor ability, useful for probing specific donor-required interactions.
Conformational Locking (The Gauche Effect)

In the 3-(fluoromethyl)piperazin-2-one system, the C3-F bond tends to adopt a gauche orientation relative to the adjacent N4 lone pair or the C2-carbonyl system to maximize


 orbital overlap. This stereoelectronic effect can rigidify the piperazinone ring into a specific chair or boat conformation, reducing the entropic penalty upon binding to a protein target.

Experimental Protocols

Protocol A: Enantioselective Synthesis via Deoxyfluorination

Rationale: The most robust route to the chiral 3-(fluoromethyl) scaffold utilizes the "Serine Route." Starting from L-Serine allows for the retention of stereochemistry (yielding the S-isomer) and utilizes accessible reagents.

Reagents Required:

  • Starting Material: (S)-3-(Hydroxymethyl)piperazin-2-one (derived from L-Serine).

  • Fluorinating Agent: Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor® ) or Diethylaminosulfur trifluoride (DAST ).

  • Solvent: Anhydrous Dichloromethane (DCM).

  • Base: Potassium Carbonate (

    
    ) or DBU (if elimination is controlled).
    

Step-by-Step Methodology:

  • Precursor Preparation:

    • Protect the N4 position of (S)-3-(hydroxymethyl)piperazin-2-one with a Boc group to prevent amine fluorination/oxidation.

    • Result:tert-butyl (S)-2-(hydroxymethyl)-3-oxopiperazine-1-carboxylate.

  • Fluorination Reaction (The Critical Step):

    • Setup: Flame-dry a 100 mL round-bottom flask under Nitrogen (

      
      ) atmosphere.
      
    • Dissolution: Dissolve 1.0 eq (5 mmol) of the N-Boc-3-hydroxymethyl precursor in 25 mL anhydrous DCM. Cool to -78°C (Dry ice/Acetone bath).

    • Addition: Add 1.2 eq of Deoxo-Fluor dropwise over 10 minutes. Note: Deoxo-Fluor is preferred over DAST due to higher thermal stability.

    • Reaction: Stir at -78°C for 1 hour, then allow to warm to Room Temperature (RT) overnight (12h).

    • Mechanism: The hydroxyl group attacks the sulfur center, activating it as a leaving group. Fluoride ion then displaces the activated oxygen via

      
       (inversion) or neighboring group participation (retention/rearrangement). Caution: In piperazinones, retention of configuration is often observed due to anchoring by the amide.
      
  • Quenching & Workup:

    • Cool the mixture to 0°C.

    • Quench carefully with saturated aqueous

      
       (gas evolution!).
      
    • Extract with DCM (3 x 20 mL).

    • Wash combined organics with Brine, dry over

      
      , and concentrate in vacuo.
      
  • Purification:

    • Purify via Flash Column Chromatography (SiO2, 0-5% MeOH in DCM).

    • Yield Target: 60-75%.

  • Deprotection (Optional for final usage):

    • Treat with 4M HCl in Dioxane or TFA/DCM (1:1) to remove the Boc group, yielding the free amine salt ready for coupling.

Protocol B: Application in Peptide Bond Isostere Synthesis

Rationale: 3-(Fluoromethyl)piperazin-2-one is an excellent mimetic for a constrained peptide turn. This protocol describes its coupling into a peptide chain.

Workflow:

  • Activation: Dissolve the N4-protected 3-(fluoromethyl)piperazin-2-one (from Protocol A) in DMF.

  • N1-Alkylation: Treat with NaH (1.1 eq) at 0°C, followed by the addition of an

    
    -bromo ester or alkyl halide (the "C-terminal" mimic).
    
  • N4-Coupling: Deprotect N4 (remove Boc). Perform standard amide coupling (EDC/HOAt) with a carboxylic acid (the "N-terminal" mimic).

  • Result: A peptidomimetic where the central amino acid is replaced by the rigid fluoromethyl-piperazinone core.

Visualizations & Pathways

Synthesis Workflow (The Serine Route)

The following diagram illustrates the conversion of L-Serine to the target fluorinated scaffold.

SynthesisPath Serine L-Serine Methyl Ester Cyclization Cyclization (with Ethylenediamine eq.) Serine->Cyclization 1. Reductive Amination 2. Heat Hydroxymethyl (S)-3-(Hydroxymethyl) piperazin-2-one Cyclization->Hydroxymethyl Ring Closure Protection N4-Boc Protection Hydroxymethyl->Protection Boc2O, TEA Fluorination Deoxyfluorination (Deoxo-Fluor, -78°C) Protection->Fluorination Activation Final 3-(Fluoromethyl) piperazin-2-one (Boc) Fluorination->Final Nucleophilic Fluorination

Caption: Step-by-step synthesis of chiral 3-(fluoromethyl)piperazin-2-one from L-Serine precursors.

SAR Decision Logic

When to deploy this scaffold in a medicinal chemistry campaign?

SARLogic Problem Lead Compound Optimization Issue Identified Issue1 High Basicity / Poor Permeability? Problem->Issue1 Issue2 Metabolic Instability (Methyl oxid.)? Problem->Issue2 Issue3 Lack of Potency / Entropy? Problem->Issue3 Solution Apply 3-(Fluoromethyl) piperazin-2-one Scaffold Issue1->Solution F-induction lowers pKa (Improved LogD) Issue2->Solution Blocks metabolic soft spot (C-F bond strength) Issue3->Solution Rigidifies conformation (Gauche Effect)

Caption: Strategic decision tree for implementing the fluoromethyl-piperazinone scaffold.

References

  • PubChem. (2025). Compound Summary: 5-(Fluoromethyl)-2-piperazinone. National Library of Medicine. Retrieved from [Link]

  • Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Retrieved from [Link]

  • Champagne, P. A., et al. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Chemistry – A European Journal. Retrieved from [Link]

Disclaimer: This protocol involves the use of hazardous reagents (Deoxo-Fluor, Dichloromethane). All procedures should be performed in a fume hood with appropriate personal protective equipment (PPE).

The Emergence of 3-(Fluoromethyl)piperazin-2-one as a Novel Chemical Probe for Interrogating Biological Systems

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

In the intricate landscape of chemical biology and drug discovery, the development of precise molecular tools is paramount for dissecting complex biological processes and validating novel therapeutic targets. This guide introduces 3-(Fluoromethyl)piperazin-2-one, a novel chemical entity engineered to serve as a versatile chemical probe. By strategically combining the privileged piperazin-2-one scaffold with a bioisosteric fluoromethyl group, this molecule is designed for enhanced metabolic stability, target engagement, and favorable pharmacokinetic properties. These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the rationale, validation, and practical application of 3-(Fluoromethyl)piperazin-2-one in cellular and biochemical assays. We present detailed, field-proven protocols for probe validation, target deconvolution, and its use in exploring relevant signaling pathways, thereby empowering researchers to confidently deploy this tool in their quest for novel biological insights and therapeutic innovation.

Introduction: The Strategic Design of a Superior Chemical Probe

The rational design of a chemical probe hinges on the strategic combination of structural motifs that confer optimal physicochemical and biological properties.[1] 3-(Fluoromethyl)piperazin-2-one is a testament to this principle, merging two powerful moieties in medicinal chemistry: the piperazine core and the fluoromethyl group.

The Piperazinone Scaffold: A Privileged Structure

The piperazine ring and its derivatives are widely regarded as "privileged scaffolds" in drug discovery.[2][3] This six-membered heterocycle, containing two nitrogen atoms, is a common feature in numerous FDA-approved drugs.[4] Its prevalence is due to a combination of favorable attributes:

  • Synthetic Tractability: The nitrogen atoms serve as versatile handles for chemical modification, allowing for the systematic tuning of a molecule's properties to optimize potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles.[2][5]

  • Physicochemical Properties: The piperazine moiety can enhance aqueous solubility and provides opportunities for crucial hydrogen bonding interactions with biological targets, thereby improving bioavailability and target affinity.[6][7]

  • Structural Versatility: The piperazin-2-one core offers a rigidified, yet adaptable, framework that can be elaborated to explore diverse chemical space and target a wide array of proteins.[8][9]

The Fluoromethyl Group: A Bioisosteric Advantage

The introduction of fluorine into drug candidates is a well-established strategy for enhancing pharmacological profiles.[10] The monofluoromethyl group (-CH₂F) in 3-(Fluoromethyl)piperazin-2-one acts as a valuable bioisostere for native functional groups like hydroxyl (-OH) or methyl (-CH₃) moieties.[11][12] This substitution offers several key advantages:

  • Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, making it significantly less susceptible to metabolic oxidation by cytochrome P450 enzymes compared to a C-H or C-OH bond.[11][13] This can increase the half-life of the probe, providing a wider experimental window.

  • Modulated Potency and Selectivity: Fluorine's high electronegativity can alter the local electronic environment of the molecule, leading to stronger and more specific interactions (e.g., hydrogen bonds, electrostatic interactions) within a protein's binding pocket.[13][14] This can significantly improve the probe's potency and selectivity for its intended target.

  • Improved Membrane Permeability: The fluoromethyl group can increase lipophilicity, which often facilitates passage across cellular membranes, a critical attribute for a probe intended for use in cell-based assays.[13][15]

By integrating these two components, 3-(Fluoromethyl)piperazin-2-one is rationally designed to be a potent, selective, and stable chemical probe, capable of yielding robust and reproducible data in complex biological systems.

Core Principles for Chemical Probe Validation

Before its application, any chemical probe must undergo rigorous validation to ensure that its biological effects are on-target and not due to confounding off-target activities or non-specific interactions.[16] The trustworthiness of the data generated is directly dependent on this validation process. A high-quality chemical probe should meet the following criteria:

Parameter Guideline for a High-Quality Chemical Probe Rationale & Significance
Potency Biochemical IC₅₀ or Kᵢ < 100 nM; Cellular EC₅₀ < 1 µM[16][17]High potency ensures that the probe can be used at low concentrations, minimizing the risk of off-target effects and non-specific toxicity.
Selectivity >30-fold selectivity against closely related proteins (e.g., within the same family)[16][17]Demonstrates that the observed phenotype is due to the modulation of the intended target and not a related protein. Comprehensive profiling is essential.
Target Engagement Direct evidence of target binding in a cellular context[16][17]Confirms that the probe reaches and interacts with its intended target within the complex environment of a living cell. This is a critical link between biochemical potency and cellular activity.
Mechanism of Action Known and well-defined (e.g., competitive inhibitor, allosteric modulator)Understanding how the probe interacts with its target is crucial for interpreting experimental results correctly.
Negative Control Availability of a structurally similar but biologically inactive analog[18]A proper negative control is essential to differentiate on-target effects from non-specific effects of the chemical scaffold. A >100-fold loss in activity is considered adequate.[18]

Experimental Protocols: A Guide to Application

The following protocols provide a detailed, step-by-step framework for validating and utilizing 3-(Fluoromethyl)piperazin-2-one as a chemical probe.

Protocol 1: Initial Biochemical Validation - Determining Target Potency

This protocol describes the determination of the half-maximal inhibitory concentration (IC₅₀) of the probe against a purified target protein (e.g., a kinase, enzyme).

Causality: The first step in validating a probe is to confirm its potency against the isolated, purified target. This biochemical assay provides a clean, direct measure of the probe's intrinsic affinity and inhibitory power, free from the complexities of a cellular environment.

Workflow: Biochemical IC₅₀ Determination

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare serial dilutions of 3-(Fluoromethyl)piperazin-2-one A1 Add probe dilutions to assay plate P1->A1 P2 Prepare assay buffer with purified target enzyme A2 Add enzyme solution and incubate (pre-incubation) P2->A2 P3 Prepare substrate and detection reagents A3 Initiate reaction by adding substrate P3->A3 A1->A2 A2->A3 A4 Incubate for defined time at optimal temperature A3->A4 A5 Stop reaction and add detection reagent A4->A5 D1 Measure signal (e.g., luminescence, fluorescence) A5->D1 D2 Normalize data to controls (0% and 100% inhibition) D1->D2 D3 Plot % Inhibition vs. [Probe] (log concentration) D2->D3 D4 Fit data to a four-parameter logistic curve to calculate IC₅₀ D3->D4

Caption: Workflow for determining biochemical IC₅₀.

Step-by-Step Methodology:

  • Probe Preparation: Prepare a 10 mM stock solution of 3-(Fluoromethyl)piperazin-2-one in 100% DMSO. Perform an 11-point serial dilution (e.g., 1:3) in DMSO to create a concentration gradient.

  • Enzyme and Substrate Preparation: Dilute the purified target enzyme and its corresponding substrate in an appropriate assay buffer to their optimal working concentrations.

  • Assay Plate Setup: Add 1 µL of each probe dilution to the wells of a 384-well assay plate. Include wells with DMSO only for positive (100% activity) and negative (0% activity, no enzyme) controls.

  • Enzyme Incubation: Add 20 µL of the enzyme solution to each well. Gently mix and incubate for 15 minutes at room temperature to allow the probe to bind to the enzyme.

  • Reaction Initiation: Add 20 µL of the substrate solution to each well to start the reaction.

  • Reaction Incubation: Incubate the plate for 60 minutes at the enzyme's optimal temperature (e.g., 30°C or 37°C).

  • Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions (e.g., a reagent that measures ATP consumption for a kinase assay).

  • Data Acquisition: Read the plate on a suitable plate reader.

  • Data Analysis: Normalize the data using the controls. Plot the percent inhibition against the logarithm of the probe concentration and fit the curve using non-linear regression (four-parameter variable slope) to determine the IC₅₀ value.

Protocol 2: Cellular Target Engagement Assay

Causality: Demonstrating that a probe can bind its target in a live cell is a critical validation step.[17] It confirms cell permeability and target accessibility. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this, as it measures the thermal stabilization of a target protein upon ligand binding.

Workflow: Cellular Thermal Shift Assay (CETSA)

cluster_treat Cell Treatment cluster_heat Heat Challenge cluster_detect Detection & Analysis T1 Culture cells to ~80% confluency T2 Treat one group with probe, another with vehicle (DMSO) T1->T2 T3 Incubate for 1-2 hours T2->T3 T4 Harvest and lyse cells T3->T4 H1 Aliquot cell lysates T4->H1 H2 Heat aliquots across a temperature gradient (e.g., 40°C to 70°C) H1->H2 H3 Centrifuge to pellet precipitated proteins H2->H3 A1 Collect supernatant (soluble protein fraction) H3->A1 A2 Analyze protein levels by Western Blot or Mass Spec A1->A2 A3 Quantify target protein band intensity A2->A3 A4 Plot % Soluble Protein vs. Temperature to generate melt curves A3->A4 A5 Compare curves for probe vs. vehicle to show thermal shift A4->A5

Caption: Workflow for CETSA to confirm target engagement.

Step-by-Step Methodology:

  • Cell Culture and Treatment: Plate cells expressing the target of interest and grow to ~80% confluency. Treat the cells with 3-(Fluoromethyl)piperazin-2-one at a concentration 10-100x its biochemical IC₅₀. Treat a control group with vehicle (DMSO). Incubate for 1-2 hours.

  • Cell Lysis: Harvest the cells, wash with PBS, and resuspend in a lysis buffer containing protease inhibitors. Lyse the cells (e.g., via freeze-thaw cycles).

  • Heat Treatment: Aliquot the cell lysate into PCR tubes. Heat the aliquots across a range of temperatures (e.g., 10 different temperatures from 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.

  • Separation of Soluble Fraction: Centrifuge the tubes at high speed (e.g., 20,000 x g) for 20 minutes to pellet the denatured, aggregated proteins.

  • Sample Preparation and Analysis: Carefully collect the supernatant (containing the soluble protein fraction) from each tube. Analyze the amount of the target protein remaining in the supernatant using Western blotting with a specific antibody.

  • Data Analysis: Quantify the band intensities from the Western blot. For both the probe-treated and vehicle-treated samples, plot the normalized band intensity against the corresponding temperature. A shift in the melting curve to higher temperatures for the probe-treated sample indicates target stabilization and confirms cellular engagement.

Protocol 3: Phenotypic Assay - Linking Target to Function

Causality: Once target engagement is confirmed, the next logical step is to determine if this engagement leads to a functional consequence in a cellular context. This protocol describes a general approach for a cell-based phenotypic assay, such as measuring cell proliferation or the inhibition of a specific signaling pathway.

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment.

  • Probe Treatment: The next day, treat the cells with a serial dilution of 3-(Fluoromethyl)piperazin-2-one and the corresponding negative control.

  • Incubation: Incubate the cells for a period relevant to the biological question (e.g., 72 hours for a proliferation assay).

  • Phenotypic Readout: Measure the cellular phenotype. For example:

    • Proliferation: Use an MTT or CellTiter-Glo® assay to measure cell viability.

    • Signaling Pathway Inhibition: Lyse the cells and perform a Western blot to measure the phosphorylation status of a key downstream substrate of the target protein.

  • Data Analysis: For proliferation assays, calculate the GI₅₀ (concentration for 50% growth inhibition). For signaling assays, quantify the reduction in the phosphorylated substrate relative to a loading control. A strong correlation between the biochemical potency, cellular target engagement, and the phenotypic outcome provides robust evidence for an on-target effect.[16]

Signaling Pathway: Hypothetical Target - Kinase X

Probe 3-(Fluoromethyl)piperazin-2-one Target Target Kinase X Probe->Target Inhibits pSubstrate Phosphorylated Substrate (p-Substrate) Target->pSubstrate Phosphorylates Substrate Downstream Substrate Phenotype Cellular Phenotype (e.g., Proliferation, Apoptosis) pSubstrate->Phenotype Drives

Caption: Hypothetical inhibition of a kinase signaling pathway.

Concluding Remarks

3-(Fluoromethyl)piperazin-2-one is a thoughtfully designed chemical probe that holds significant promise for advancing biological research. Its architecture leverages the robust, versatile nature of the piperazinone scaffold and the stability- and affinity-enhancing properties of the fluoromethyl group. By following the rigorous validation and application protocols outlined in this guide, researchers can confidently employ this molecule to generate high-quality, reproducible data. The successful application of such well-characterized probes is not merely an experimental convenience; it is a cornerstone of scientific integrity that accelerates the journey from target validation to therapeutic discovery.

References

  • Molecules. (2025, July 18).
  • BenchChem. (2025).
  • Scilit. (2025, July 17).
  • ACS Publications. (2018, February 5). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
  • MDPI. (2022, October 11). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
  • ACS Publications. (2018, February 5). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
  • ResearchGate. (2018, February).
  • European Federation for Medicinal Chemistry and Chemical Biology.
  • PubMed. (2025, July 18).
  • AACR Journals. (2023, October 5). Which Small Molecule?
  • Apollo Scientific. (2026, January 19).
  • PubMed. (2018, July 26).
  • Wiley Online Library. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry.
  • ResearchGate. An Evolving Role of Piperazine Moieties in Drug Design and Discovery.
  • Current Pharmaceutical Design. (2020, October 1). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets.
  • Ingenta Connect. (2020, October 1). An Overview of Piperazine Scaffold as Promising Nucleus for Different Therapeutic Targets.
  • BenchChem. (2025). Exploring 1-(Piperazin-2-yl)ethanol Derivatives for Drug Discovery: A Technical Guide.
  • MDPI. (2026, March 8). Kinase Chemical Probes and Beyond.
  • Promega Corporation. Advancing Biomedical Research with Quality Chemical Probes.
  • Chemical Probes Portal. How to use chemical probes.
  • ResearchGate. (2026, January 14). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution.
  • PMC.
  • Journal of Pharmaceutical and Biomedical Analysis. (2019, November 15). Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors.
  • MedchemExpress.com.

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Advanced Characterization and Assay Protocols for 3-(Fluoromethyl)piperazin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Strategic Overview & Scientific Rationale

The 3-(Fluoromethyl)piperazin-2-one scaffold represents a specialized pharmacophore often utilized in Fragment-Based Drug Discovery (FBDD) and the optimization of poly(ADP-ribose) polymerase (PARP) inhibitors.[1][2]

While the piperazin-2-one ring serves as a rigid linker that mimics peptide bonds, the introduction of the fluoromethyl group (


)  at the C3 position serves two critical medicinal chemistry functions:[1]
  • Electronic Modulation: The electronegative fluorine lowers the

    
     of the adjacent amine (N1/N4), reducing lysosomal trapping and improving passive permeability compared to the methyl analog.[3][2]
    
  • Metabolic Blocking: It protects the typically labile

    
    -carbon from cytochrome P450-mediated oxidation (metabolic soft spot), although the monofluoromethyl group itself requires specific stability testing to ensure it does not undergo spontaneous defluorination or metabolism to toxic fluoroacetate.[1][2]
    

This guide details the protocols required to validate this scaffold's utility, moving from chemical stability to target engagement.

Workflow Visualization

The following decision tree outlines the critical path for evaluating 3-(Fluoromethyl)piperazin-2-one derivatives.

EvaluationWorkflow Start Compound Synthesis 3-(Fluoromethyl)piperazin-2-one Step1 Chemical Stability (Spontaneous Defluorination) Start->Step1 Decision1 Stable? (<1% F- release) Step1->Decision1 Step2 Metabolic Stability (Liver Microsomes) Decision2 Metabolically Stable? (CLint < 20 µL/min/mg) Step2->Decision2 Step3 Target Potency (PARP1/2 Inhibition) Step4 Cellular Efficacy (BRCA-mutant Viability) Step3->Step4 Decision1->Step2 Yes Stop Discard/Redesign Decision1->Stop No Decision2->Step3 Yes Decision2->Stop No

Figure 1: Critical path workflow for validating fluoromethyl-piperazinone scaffolds.

Part 2: Detailed Experimental Protocols

Protocol 1: Chemical Stability & Defluorination Assessment

Rationale: Unlike the chemically inert trifluoromethyl group (


), the monofluoromethyl group (

) can be susceptible to hydrolysis or solvolysis, releasing fluoride ions (

).[3][2] This assay is a mandatory safety check before biological testing.[1][2]

Methodology:


-NMR Spectroscopy
Sensitivity:  Detects 

0.1% free fluoride.[1][2]
Materials
  • Test Compound: 10 mM stock in DMSO-

    
    .
    
  • Buffer: Phosphate-buffered saline (PBS), pH 7.4.[3][1][2]

  • Internal Standard:

    
    -Trifluorotoluene (TFT) or Sodium Fluoride (
    
    
    
    ) capillary insert.[3][2]
  • Instrument: NMR Spectrometer (min. 400 MHz).[2]

Procedure
  • Sample Preparation: Dilute the test compound to 500 µM in a mixture of PBS/

    
     (90:10).
    
  • Incubation: Incubate the sample at 37°C in a water bath.

  • Time Points: Acquire

    
    -NMR spectra at 
    
    
    
    and
    
    
    hours.
  • Acquisition Parameters:

    • Pulse sequence: Standard proton-decoupled

      
      .[3][1][2]
      
    • Relaxation delay (

      
      ): 5 seconds (to ensure quantitative integration).
      
    • Scans: 256 (to detect trace

      
      ).
      
  • Analysis:

    • Monitor the disappearance of the

      
       triplet (typically 
      
      
      
      to
      
      
      ppm).[1][2]
    • Monitor the appearance of free fluoride singlet (

      
       ppm).[1][2]
      

Acceptance Criteria:


 free fluoride detected after 24 hours.[1][2]
Protocol 2: In Vitro Metabolic Stability (Microsomal Stability)

Rationale: To determine if the fluoromethyl group successfully blocks oxidative metabolism or if the piperazinone ring undergoes ring-opening/hydroxylation.[1][2]

Materials
  • Liver Microsomes: Human (HLM) and Mouse (MLM), 20 mg/mL protein conc.[3][2] (Corning/Gibco).[3][2]

  • Cofactor: NADPH regenerating system (1.3 mM

    
    , 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P-dehydrogenase, 3.3 mM 
    
    
    
    ).[3][1]
  • Quench Solution: Acetonitrile (ACN) containing 200 nM Tolbutamide (IS).[3][2]

Procedure
  • Pre-incubation: Mix 5 µL of microsomes (final conc. 0.5 mg/mL) with 445 µL PBS (pH 7.4). Add 5 µL of test compound (final conc. 1 µM). Equilibrate at 37°C for 10 min.

  • Initiation: Add 45 µL of NADPH regenerating system to initiate the reaction.

  • Sampling: At

    
     min, remove 50 µL aliquots.
    
  • Quenching: Immediately dispense into 150 µL ice-cold Quench Solution. Vortex for 10 min.

  • Clarification: Centrifuge at 4,000 rpm for 20 min at 4°C.

  • Analysis: Inject supernatant into LC-MS/MS.

Data Analysis

Calculate the Intrinsic Clearance (


) using the elimination rate constant (

):

Interpretation:

  • Low Clearance:

    
     (Successful metabolic block).[3][2]
    
  • High Clearance:

    
     (Scaffold instability).[3][2]
    
Protocol 3: PARP1 Enzymatic Inhibition Assay

Rationale: Piperazin-2-one derivatives are structural analogs of the phthalazinone linker found in Olaparib and Talazoparib.[1][2] This assay validates the scaffold's ability to bind the PARP1 catalytic domain.[2][4]

Assay Type: Chemiluminescent ELISA (BPS Bioscience or Trevigen kits).

Materials
  • Enzyme: Recombinant Human PARP1 (High Purity).[2]

  • Substrate: Histone mixture coated on 96-well strip plates.[1][2]

  • Cofactor: Biotinylated

    
    .[2]
    
  • Detection: Streptavidin-HRP + Chemiluminescent Substrate.[1][2]

Procedure
  • Preparation: Rehydrate the Histone-coated plate with 1x PARP Buffer.

  • Compound Addition:

    • Prepare 3-fold serial dilutions of the test compound in assay buffer (Range: 10 µM to 0.1 nM).

    • Add 25 µL of compound to respective wells.

    • Controls: Positive Control (Olaparib, 1 µM), Negative Control (DMSO only).

  • Enzyme Addition: Add 25 µL of PARP1 enzyme (0.5 U/well) to all wells except "No Enzyme" blanks. Incubate 30 min at RT.

  • Reaction Initiation: Add 25 µL of PARP Cocktail (Biotinylated

    
     + Activated DNA).[2]
    
  • Incubation: Incubate for 60 minutes at Room Temperature.

  • Washing: Wash plate 4x with PBS-T (0.1% Tween-20).[1][2]

  • Detection:

    • Add 50 µL Streptavidin-HRP (1:1000 dilution).[1][2] Incubate 30 min.

    • Wash 4x with PBS-T.[2]

    • Add 100 µL Chemiluminescent Substrate.[1][2]

  • Read: Measure luminescence on a microplate reader (e.g., EnVision) immediately.[3][2]

Data Presentation

Generate a dose-response curve to calculate


.
CompoundStructurePARP1

(nM)
PARP2

(nM)
Selectivity
Olaparib Ref5.0 ± 1.21.5 ± 0.30.3x
Test Cmpd A 3-F-methylTBD TBD --
Test Cmpd B 3-MethylTBD TBD --
Protocol 4: Cellular Permeability (PAMPA)

Rationale: The lactam (piperazinone) is polar.[3][2] The fluoromethyl group should theoretically improve lipophilicity (


) and permeability compared to the parent lactam.[2]
Procedure
  • System: Parallel Artificial Membrane Permeability Assay (PAMPA).

  • Membrane: PVDF filter pre-coated with 1% Lecithin/Dodecane.[1][2]

  • Donor Well: 10 µM compound in PBS (pH 7.4).

  • Acceptor Well: PBS (pH 7.4).

  • Incubation: 16 hours at Room Temperature in a humidity chamber.

  • Quantification: LC-MS/MS of Donor (

    
    ) and Acceptor (
    
    
    
    ).

Calculation:



Target:

(High Permeability).[3][2]

Part 3: References

  • Menear, K. A., et al. (2008).[3][2] "4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1."[1][2][5][6] Journal of Medicinal Chemistry, 51(20), 6581–6591.[3] Link

  • Wang, B., et al. (2016).[3][2] "Discovery and Characterization of (8S,9R)-5-Fluoro-8-(4-fluorophenyl)-9-(1-methyl-1H-1,2,4-triazol-5-yl)-2,7,8,9-tetrahydro-3H-pyrido[4,3,2-de]phthalazin-3-one (Talazoparib)." Journal of Medicinal Chemistry, 59(1), 335–357.[3] Link[2]

  • Purser, S., et al. (2008).[3][2] "Fluorine in medicinal chemistry." Chemical Society Reviews, 37, 320-330.[3][1] Link

  • Meanwell, N. A. (2018).[3][2] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.[3] Link[2]

Sources

analytical methods for 3-(Fluoromethyl)piperazin-2-one characterization

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Analytical Characterization of 3-(Fluoromethyl)piperazin-2-one

Executive Summary

This guide details the analytical protocols for the structural elucidation, purity assessment, and chiral resolution of 3-(Fluoromethyl)piperazin-2-one (CAS: 1394021-30-7).[1] As a piperazinone scaffold incorporating a fluoromethyl group, this compound represents a critical class of intermediates used in the synthesis of kinase inhibitors (e.g., PARP, BTK) where fluorine modulation is employed to alter metabolic stability and lipophilicity.[2][1]

The presence of the C3-chiral center and the electronegative fluorine atom necessitates a specialized analytical strategy. This note provides self-validating protocols for NMR spectroscopy (


F, 

H), Mass Spectrometry (LC-MS), and Chiral HPLC.

Physicochemical Context & Structural Logic

Compound Structure: The molecule consists of a six-membered lactam ring. The 3-position (alpha to the carbonyl and alpha to the secondary amine) bears a fluoromethyl (-CH


F) group.
  • Chirality: The C3 carbon is a stereocenter. The compound exists as (

    
    ) and (
    
    
    
    ) enantiomers.[1][3]
  • Basicity: The N4 amine is secondary and basic (

    
     ~8-9), while the N1 nitrogen is part of the amide bond and non-basic.[2] The inductive effect of the 
    
    
    
    -fluorine at C3 will slightly reduce the basicity of N4 compared to the non-fluorinated analogue.
  • Stability: The

    
    -fluoro amine motif is generally stable, unlike 
    
    
    
    -fluoro amines.[1] However, the C3 proton is acidic due to the adjacent carbonyl, making the center susceptible to racemization under strongly basic conditions.[2]

Structural Identification (The "What")

NMR Spectroscopy Strategy

The fluoromethyl group provides a unique spectral handle. The


F nucleus (100% natural abundance, spin 1/2) is the primary confirmation tool.[2][1]

Expected Spectral Features:

  • 
    F NMR: 
    
    • Chemical Shift: The -CH

      
      F group typically resonates between -210 and -230 ppm  (referenced to CFCl
      
      
      
      ).[1] This is distinct from trifluoromethyl (-60 to -80 ppm) or aromatic fluorine (-100 to -120 ppm).[1]
    • Coupling: Expect a triplet of doublets (td) pattern.

      • Geminal Coupling (

        
        ):  Large coupling to the two diastereotopic protons of the CH
        
        
        
        F group (~46–48 Hz).
      • Vicinal Coupling (

        
        ):  Coupling to the single methine proton at C3 (~15–25 Hz).[1]
        
  • 
    H NMR (Diagnostic Signals): 
    
    • C3-Methine: Appears as a complex multiplet due to coupling with the adjacent CH

      
      F protons, the N4-H (if not exchanged), and C2/C4 protons.[2][1]
      
    • CH

      
      F Protons:  These are diastereotopic (chemically non-equivalent) due to the adjacent chiral center. They will appear as two distinct sets of multiplets (often "doublet of doublets of doublets") in the 4.0–5.0 ppm region, with the large 
      
      
      
      geminal coupling dominating.
Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization, Positive mode).[2][1]

  • Molecular Ion:

    
    .[1]
    
  • Fragmentation Pattern:

    • Loss of HF: A characteristic neutral loss of 20 Da (

      
      ) is common for aliphatic fluorides.[1]
      
    • Ring Cleavage: Fragmentation often occurs at the amide bond or the C-N bonds, generating characteristic piperazine ring fragments.[2]

Experimental Protocols (The "How")

Protocol A: Achiral Purity Assessment (UPLC-UV-MS)
  • Objective: Determine chemical purity and identify impurities (des-fluoro, hydrolyzed ring).

  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or equivalent.

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water (maintains acidic pH to protonate N4, improving peak shape).[2][1]

    • B: Acetonitrile.

  • Gradient: 5% B to 95% B over 3 minutes.

  • Detection: UV at 210 nm (Amide band).[1] Note: Piperazinones have weak UV absorbance; MS detection is recommended for sensitivity.

Protocol B: Chiral Separation (Enantiomeric Excess)
  • Challenge: The polar nature of the piperazinone and the basic amine requires a column capable of H-bonding interactions without excessive tailing.

  • Recommended Column: Chiralpak IC (Immobilized Cellulose tris(3,5-dichlorophenylcarbamate)).[2][1] The immobilized phase allows for robust use of polar organic modes.

  • Method Type: Polar Organic Mode (preferred for solubility and peak shape).[1]

Step-by-Step Procedure:

  • Preparation: Dissolve 1 mg of sample in 1 mL of Methanol.

  • Mobile Phase: Acetonitrile / Methanol / Diethylamine (DEA) (90 : 10 : 0.1 v/v/v).[1]

    • Why DEA? The basic additive masks silanols and ensures the secondary amine (N4) is unprotonated, preventing peak tailing.[2]

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV 210 nm.

Visualization & Workflows

Figure 1: Analytical Characterization Workflow

This diagram outlines the logical flow from crude synthesis to final validated material.

CharacterizationWorkflow Sample Crude 3-(Fluoromethyl) piperazin-2-one NMR_Screen 1. Structural ID (19F & 1H NMR) Sample->NMR_Screen Dissolve in DMSO-d6 Purity_Check 2. Chemical Purity (UPLC-MS) NMR_Screen->Purity_Check Confirm Structure Decision Purity > 95%? Purity_Check->Decision Chiral_Dev 3. Chiral Analysis (Chiralpak IC) Final_QC Final QC Certificate of Analysis Chiral_Dev->Final_QC Determine %ee Decision->Chiral_Dev Yes Repurify Repurify (Prep HPLC) Decision->Repurify No Repurify->Purity_Check Recycle

Caption: Integrated workflow for the structural confirmation and purity assignment of fluorinated piperazinones.

Figure 2: Chiral Method Development Decision Tree

A guide to selecting the optimal conditions for enantioseparation.

ChiralMethodTree Start Start: Chiral Separation Solubility Soluble in Alkane/Alcohol? Start->Solubility NormalPhase Normal Phase (Hexane/IPA/DEA) Solubility->NormalPhase Yes (High Sol.) PolarOrganic Polar Organic Mode (MeCN/MeOH/DEA) Solubility->PolarOrganic No (Polar/Basic) Col_Select Column Selection: Immobilized Polysaccharide (e.g., Chiralpak IC, IA) NormalPhase->Col_Select PolarOrganic->Col_Select ReversePhase Reverse Phase (Water/MeCN/Additives) Col_Select->ReversePhase If retention too low in Polar Organic

Caption: Decision matrix for selecting mobile phase modes based on compound solubility and polarity.[1]

Expert Tips & Troubleshooting

  • Peak Tailing: The secondary amine at position 4 is a common cause of peak tailing.

    • Solution: Always use 0.1% Diethylamine (DEA) or Triethylamine (TEA) in the mobile phase for chiral analysis.[1] For LC-MS, use Formic Acid or Ammonium Formate, but be aware that acidic pH can reduce retention on some chiral columns.[2][1]

  • NMR "Missing" Protons: The amide proton (N1-H) and amine proton (N4-H) are broad and exchangeable.[1]

    • Solution: Use dry DMSO-d

      
        rather than CDCl
      
      
      
      . The amide proton will appear as a broad singlet around 7.5–8.5 ppm.
  • Sample Stability: Avoid storing the compound in basic solutions (pH > 10) for extended periods, as the C3 proton is acidic enough to allow slow racemization via enolization of the amide.[2]

References

  • Synthesis and NMR of Fluorinated Piperazines

    • Title: 2-(Trifluoromethyl)piperazine: Synthesis and characterization using NMR and X-ray photoelectron spectroscopy.[1]

    • Source: ResearchGate.[4]

    • URL:[Link]

  • Chiral Separation of Piperazine Derivatives

    • Title: Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers.
    • Source: BenchChem.[5]

  • F NMR Chemical Shift Data: Title: F NMR Chemical Shift Table - Organofluorine. Source: Alfa Chemistry.
  • General Piperazinone Synthesis & Structure

    • Title: A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines.[1][6]

    • Source: PubMed Central (PMC).[1]

    • URL:[Link]

Sources

Application Note: A Researcher's Guide to ¹H and ¹³C NMR Analysis of Piperazin-2-one Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The piperazin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmacologically active compounds. Its structural integrity, purity, and conformational dynamics are critical parameters in drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable, non-destructive analytical tool for the comprehensive characterization of these molecules.[1] This guide provides an in-depth exploration of ¹H and ¹³C NMR analysis techniques for piperazin-2-one derivatives, targeting researchers, scientists, and drug development professionals. We will delve into the fundamental principles, present validated experimental protocols, and offer a systematic approach to spectral interpretation, including the use of advanced 2D NMR methods for unambiguous structural elucidation.

Introduction: The Significance of the Piperazin-2-one Core

Piperazin-2-one and its derivatives are a cornerstone in the synthesis of novel therapeutic agents, exhibiting a wide range of biological activities.[2] The precise structural characterization of these heterocyclic compounds is paramount for establishing structure-activity relationships (SAR), ensuring batch-to-batch consistency, and meeting rigorous regulatory standards for quality control.[3][4][5]

NMR spectroscopy offers unparalleled insight into molecular structure at the atomic level.[1] For piperazin-2-one compounds, it enables:

  • Structural Verification: Confirming the successful synthesis of the target molecule.

  • Purity Assessment: Quantifying the active pharmaceutical ingredient (API) and identifying potential impurities.[4]

  • Stereochemical Analysis: Differentiating between stereoisomers.

  • Conformational Studies: Investigating the dynamic behavior of the molecule in solution, such as ring inversion and amide bond rotation.

This document serves as a practical guide, explaining the causality behind experimental choices and providing self-validating protocols for robust and reproducible results.

Fundamental Principles of NMR for the Piperazin-2-one Scaffold

A clear understanding of the piperazin-2-one structure is essential for interpreting its NMR spectra. The standard numbering convention is illustrated below.

G cluster_0 Piperazin-2-one C2 C2=O C3 C3H₂ C2->C3 N1 N1-H N1->C2 C6 C6H₂ C6->N1 C5 C5H₂ C5->C6 N4 N4-H N4->C5 C3->N4 G start Start: Pure Compound (>98%) solvent Step 1: Select Deuterated Solvent (e.g., DMSO-d₆, CDCl₃, D₂O) Consider solubility & NH exchange. start->solvent weigh Step 2: Weigh Sample ¹H NMR: 1-10 mg ¹³C NMR: 10-30 mg solvent->weigh dissolve Step 3: Dissolve Sample Add ~0.6 mL of solvent. Vortex to ensure complete dissolution. weigh->dissolve filter Step 4: Filter Solution Use a pipette with a cotton or glass wool plug to remove particulates. dissolve->filter transfer Step 5: Transfer to NMR Tube Transfer filtrate into a clean, dry 5 mm NMR tube. Ensure no solids remain. filter->transfer end Ready for NMR Acquisition transfer->end

Caption: Workflow for preparing piperazin-2-one samples for NMR analysis.

Step-by-Step Methodology:

  • Solvent Selection:

    • Causality: The choice of solvent is critical for sample solubility and for observing labile protons (N-H). [6] * DMSO-d₆: An excellent choice for many piperazin-2-one compounds due to its high polarity. It slows down the exchange rate of N-H protons, allowing them to be observed more clearly. [7] * CDCl₃: A common, less polar solvent. N-H protons may appear very broad or may not be observed. [8] * D₂O: Useful for water-soluble samples. Adding a drop of D₂O to a sample in another solvent (like DMSO-d₆) will cause the N-H signals to disappear, confirming their assignment.

  • Determine Sample Concentration:

    • Causality: Concentration must be sufficient for a good signal-to-noise ratio (S/N) without causing solubility issues or line broadening. [9] * For ¹H NMR: 1-10 mg of the compound in 0.5-0.6 mL of solvent is typically sufficient. [9] * For ¹³C NMR: Due to the low natural abundance of ¹³C (1.1%), a higher concentration is needed, typically 10-30 mg in 0.5-0.6 mL. [10]

  • Dissolution and Transfer:

    • Weigh the sample accurately into a clean vial.

    • Add the appropriate volume (~0.6 mL for a standard 5 mm tube) of the chosen deuterated solvent. [6] * Vortex the vial until the sample is completely dissolved.

    • Prepare a Pasteur pipette by inserting a small plug of cotton or glass wool into the neck.

    • Filter the solution through the prepared pipette directly into a clean, high-quality NMR tube to remove any dust or undissolved particles, which can degrade spectral quality. [9][10] * Cap the NMR tube securely. Wipe the outside of the tube clean before inserting it into the spectrometer.

Protocol 2: 1D NMR Data Acquisition
  • Insert the sample into the NMR spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • For ¹H NMR:

    • Acquire a standard single-pulse spectrum.

    • Typically, 8 to 16 scans are sufficient for a good S/N on a modern spectrometer.

    • Ensure the spectral width covers the entire expected range (e.g., -1 to 12 ppm).

  • For ¹³C NMR:

    • Acquire a proton-decoupled spectrum (most common).

    • A significantly higher number of scans (e.g., 128 to 1024 or more) is required due to the lower sensitivity.

    • Set the spectral width to cover the full carbon range (e.g., 0 to 220 ppm).

  • Process the data: Apply Fourier transformation, phase correction, and baseline correction.

  • Calibrate the chemical shift axis using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS). [11]

Systematic Guide to Spectral Interpretation

A logical workflow is key to accurately determining the structure from the spectra.

G cluster_1D 1D NMR Analysis cluster_2D 2D NMR Confirmation (if needed) H1 ¹H NMR: 1. Count signals (proton types) 2. Check integration (proton count) 3. Analyze shifts (environment) 4. Analyze multiplicity (neighbors) C13 ¹³C NMR: 1. Count signals (carbon types) 2. Check shifts (C=O, C-N, etc.) H1->C13 Combine Info COSY COSY (¹H-¹H Correlation) Identifies H-C-C-H networks C13->COSY For complex structures Structure Final Structure Elucidation C13->Structure For simple structures HSQC HSQC (¹H-¹³C Correlation) Links protons directly to the carbons they are attached to. COSY->HSQC HMBC HMBC (¹H-¹³C Long-Range Corr.) Connects fragments across 2-3 bonds (e.g., N-H to C=O) HSQC->HMBC HMBC->Structure

Caption: Logical workflow for spectral interpretation of piperazin-2-ones.

Step-by-Step Interpretation:

  • Analyze the ¹H NMR Spectrum:

    • Signal Count: The number of distinct signals corresponds to the number of unique proton environments.

    • Integration: Sum the integrations and compare them to the expected number of protons. Use the ratios to assign proton counts (e.g., 2H for a CH₂, 3H for a CH₃ substituent).

    • Chemical Shift: Use Table 1 to make initial assignments. Look for the broad N-H signals and the characteristic methylene (CH₂) signals of the ring.

    • Multiplicity: Analyze the splitting patterns to confirm connectivity. For an unsubstituted ring, the C5-H₂ and C6-H₂ protons should appear as coupled triplets.

  • Analyze the ¹³C NMR Spectrum:

    • Signal Count: The number of peaks tells you the number of unique carbon environments. If this is less than the total number of carbons, molecular symmetry is present.

    • Chemical Shift: Immediately look for the low-field signal between 165-175 ppm, which is the hallmark of the C2 amide carbonyl. [12]Use Table 2 to assign the remaining carbons.

  • Utilize Advanced 2D NMR for Unambiguous Assignment:

    • For complex, substituted piperazin-2-ones, 1D spectra may be insufficient. 2D NMR provides definitive correlations. [13][14] * COSY (Correlation Spectroscopy): Reveals which protons are coupled to each other (e.g., shows a cross-peak between the C5-H₂ and C6-H₂ signals).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon it is directly attached to. This is the most powerful experiment for assigning carbons based on their known proton assignments.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2 or 3 bonds away. This is crucial for connecting different parts of the molecule, for example, showing a correlation from an N-H proton to the carbonyl carbon (C2).

Conclusion

¹H and ¹³C NMR spectroscopy are powerful and essential techniques in the development of drugs based on the piperazin-2-one scaffold. By combining a foundational understanding of spectral principles with robust, validated protocols for sample preparation and data acquisition, researchers can confidently verify molecular structures, assess purity, and gain deeper insights into their compounds. For complex derivatives, a systematic interpretation strategy that incorporates advanced 2D NMR experiments is the key to unambiguous and authoritative structural characterization, supporting the advancement of pharmaceutical research and development.

References

  • NMR spectroscopy: Quality control of pharmaceutical products. (2014). European Pharmaceutical Review. [Link]

  • Applications of NMR in Pharmaceutical Analysis. (2021). Moravek. [Link]

  • The Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery. (2024). AZoOptics. [Link]

  • The Application of NMR for Drug Development and Manufacturing in a Good Manufacturing Practice Setting. (n.d.). Almac. [Link]

  • Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. (2023). SynOpen. [Link]

  • Enhancing pharmaceutical quality control with advanced NMR solutions. (2025). News-Medical.net. [Link]

  • Yilmaz, F., et al. (2018). DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Revue Roumaine de Chimie. [Link]

  • Abreu, A., et al. (2006). (13)C NMR spectral assignment of 1,4-diarylpiperazinones. Magnetic Resonance in Chemistry. [Link]

  • NMR Sample Preparation. (n.d.). Bruker. [Link]

  • Sample Preparation. (n.d.). University College London. [Link]

  • Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. (2021). MDPI. [Link]

  • Synthesis of 1- and 4-substituted piperazin-2-ones via Jocic-type reactions with N-substituted diamines. (n.d.). The Royal Society of Chemistry. [Link]

  • Preparing an NMR sample. (n.d.). University of York. [Link]

  • 1,4-Dibenzyl-(S)-3-methyl-2-piperazinone - Optional[13C NMR]. (n.d.). SpectraBase. [Link]

  • NMR sample preparation guidelines. (n.d.). alphabiolabs. [Link]

  • Wodtke, R., et al. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances. [Link]

  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. [Link]

  • C–H Activation-Enabled Synthesis of A Piperazine- Embedded Azadibenzo[a,g]corannulene Analogue. (n.d.). Rsc.org. [Link]

  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Current Organic Chemistry. [Link]

  • Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB. [Link]

  • Coupling Constants For 1h and 13c NMR. (n.d.). Scribd. [Link]

  • Silva, A. M. S. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. [Link]

  • Short Summary of 1H-NMR Interpretation. (n.d.). University of Wisconsin-Madison. [Link]

  • 13C-NMR. (n.d.). University of California, Irvine. [Link]

  • NMR Coupling Constants. (n.d.). Iowa State University. [Link]

  • Clark, J. (n.d.). interpreting C-13 NMR spectra. Chemguide. [Link]

  • The Basics of Interpreting a Proton (1H) NMR Spectrum. (2021). ACD/Labs. [Link]

  • Advanced NMR techniques for structural elucidation in medicinal chemistry. (2021). DiVA portal. [Link]

  • How to Interpret NMR Spectroscopy Results: A Beginner's Guide. (2025). AZoOptics. [Link]

  • Soderberg, T. (2014). Coupling Constants Identify Coupled Protons. Chemistry LibreTexts. [Link]

  • Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts. [Link]

  • NMR spectra of [Piperazine][SO3H]2[Cl]2[H2SO4]2. (n.d.). ResearchGate. [Link]

Sources

Application Note: Mass Spectrometry of Fluorinated Piperazines – Fragmentation Mechanisms and LC-MS/MS Protocols

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Analytical Significance

Fluorinated piperazines, such as 1-(3-trifluoromethylphenyl)piperazine (TFMPP) and 4-fluorobenzylpiperazine (4-fluoro MBZP), represent a critical class of compounds frequently encountered in both pharmaceutical drug discovery and forensic toxicology. In medicinal chemistry, the bioisosteric replacement of hydrogen with fluorine or trifluoromethyl groups on the aromatic ring enhances metabolic stability by reducing oxidative deamination and improves blood-brain barrier penetration by modulating lipophilicity[1].

However, the proliferation of these compounds as Novel Psychoactive Substances (NPS) necessitates highly sensitive and specific analytical methods. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for their detection in complex biological matrices. This guide details the mechanistic fragmentation pathways of fluorinated piperazines and provides a self-validating, field-proven LC-MS/MS protocol for their robust quantification.

Mechanistic Insights: Collision-Induced Dissociation (CID) Pathways

Understanding the gas-phase dissociation chemistry of fluorinated piperazines is essential for selecting optimal Multiple Reaction Monitoring (MRM) transitions. In positive electrospray ionization (ESI+), the basic secondary or tertiary nitrogen atoms of the piperazine ring are readily protonated to form the


 precursor ion.

During Collision-Induced Dissociation (CID), the fragmentation is primarily charge-directed.2[2].

  • Phenylpiperazines (e.g., TFMPP): The strongly electron-withdrawing trifluoromethyl group stabilizes the aromatic amine moiety. Consequently, the dominant fragmentation pathway involves the sequential neutral loss of aliphatic amine fragments from the piperazine ring.2

    2[2].
    
  • Benzylpiperazines (e.g., 4-Fluoro MBZP): The presence of the methylene bridge alters the fragmentation hierarchy. Cleavage of the benzylic C–N bond is highly favored,1

    1[1].
    

Fragmentation Parent Protonated TFMPP [M+H]+ m/z 231 Cleavage Piperazine Ring C-N Bond Cleavage Parent->Cleavage CID (ESI+) Frag188 Product Ion m/z 188 Cleavage->Frag188 -C2H5N Frag174 Product Ion m/z 174 Cleavage->Frag174 -C3H7N

Fig 1. Collision-induced dissociation (CID) fragmentation pathway of protonated TFMPP.

Quantitative Data Summary: MRM Transitions

To ensure maximum selectivity in complex matrices, the following optimized MRM transitions are established for common fluorinated piperazines and their corresponding internal standards.

AnalytePrecursor Ion

(

)
Quantifier Ion (

)
Qualifier Ion (

)
Reference
TFMPP 231.1188.1174.1[2]
4-Fluoro MBZP 209.191.1119.1[1]
TFMPP-D4 (Internal Standard)235.1192.1178.1[3]

Experimental Protocol: Self-Validating LC-MS/MS Workflow

The following protocol is engineered to mitigate two primary modes of failure in piperazine analysis: analyte volatilization during sample concentration and ion suppression from biological matrices.

Causality in Methodological Choices
  • Mixed-Mode SPE (Cation Exchange): Piperazines are strong bases (

    
    ). Utilizing a mixed-mode polymeric cation-exchange resin allows the protonated piperazine to be strongly retained via ionic interactions. This permits aggressive washing with organic solvents (e.g., 100% methanol) to elute neutral lipids and acidic matrix components, drastically reducing matrix effects[4].
    
  • Acidic Evaporation (Critical Step): In their free-base form, piperazines are highly volatile.4[4].

Step-by-Step Methodology

Step 1: Sample Preparation & Internal Standard Addition

  • Aliquot 1.0 mL of the biological sample (serum or urine) into a clean glass tube. 2.3[3].

  • Dilute with 1.0 mL of 0.1 M phosphate buffer (pH 6.0) to ensure the piperazine nitrogens are fully ionized.

Step 2: Mixed-Mode Solid-Phase Extraction (SPE)

  • Condition a mixed-mode cation-exchange SPE cartridge (e.g., Oasis MCX) with 2 mL methanol followed by 2 mL HPLC-grade water.

  • Load the buffered sample at a flow rate of 1 mL/min. 3.4[4]. 4.4[4].

Step 3: Acidic Evaporation and Reconstitution 1.4[4]. 2. Evaporate the mixture to complete dryness under a gentle stream of high-purity nitrogen at 30 °C. 3. Reconstitute the residue in 60 µL of the initial LC mobile phase.

Step 4: LC-MS/MS Analysis

  • Chromatography: Inject 20 µL onto a Polar RP column (e.g., Synergi Polar RP, 150 × 2.0 mm, 4 µm). Polar embedded phases prevent the peak tailing commonly associated with basic amines on standard C18 columns.

  • Mobile Phase: 4[4].

  • Detection: Operate the triple quadrupole mass spectrometer in ESI(+) MRM mode using the transitions defined in Section 3.

System Suitability & Self-Validation

To ensure the protocol is a self-validating system, the absolute peak area of the TFMPP-D4 internal standard must be monitored across all injections. A drop in IS area >30% compared to neat standards indicates unacceptable ion suppression, necessitating further sample dilution. Furthermore, the ratio of the quantifier to qualifier ion must remain within ±20% of the calibration standard ratio to confirm peak purity and rule out isobaric interference.

LCMS_Workflow Sample Biological Matrix + IS (TFMPP-D4) SPE Mixed-Mode SPE (Cation Exchange) Sample->SPE Evap Acidic Evaporation (HCl/IPA added) SPE->Evap LC Polar RP-LC Gradient Elution Evap->LC MS ESI(+) QQQ MS MRM Acquisition LC->MS

Fig 2. Self-validating LC-MS/MS analytical workflow for fluorinated piperazines.

References

  • Zhu Na, et al. "Mass Fragmentation Characteristics of Piperazine Analogues." Journal of Chinese Mass Spectrometry Society. [Link]

  • "LC-MS/MS screening method for designer amphetamines, tryptamines, and piperazines in serum." CORE. [Link]

  • Staack, R. F., et al. "New designer drug 1-(3-trifluoromethylphenyl) piperazine (TFMPP): gas chromatography/mass spectrometry and liquid chromatography/mass spectrometry studies on its phase I and II metabolism and on its toxicological detection in rat urine." PubMed / J Mass Spectrom.[Link]

  • "Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs." PMC / NIH.[Link]

Sources

Chiral Synthesis of Piperazinone Derivatives: Advanced Strategies in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Piperazin-2-ones (piperazinones) are privileged pharmacophores found in numerous bioactive natural products (e.g., pseudotheonamides, malbrancheamides) and synthetic therapeutics, including potent HCV NS4B inhibitors and p53/MDM2 antagonists like (–)-nutlin-3. Because they mimic inverse γ-turns in secondary protein structures, they also serve as vital conformationally constrained peptidomimetics. Despite their immense utility in drug discovery, the enantioselective construction of carbon-substituted piperazinones—particularly α-tertiary variants—has historically presented a formidable synthetic challenge.

This application note details state-of-the-art catalytic asymmetric methodologies to access these scaffolds. By moving beyond traditional chiral pool limitations, we provide mechanistic insights, self-validating experimental protocols, and comparative data to guide researchers and drug development professionals.

Mechanistic Rationale & Experimental Logic
2.1. Palladium-Catalyzed Decarboxylative Asymmetric Allylic Alkylation

Traditional chiral auxiliary-based approaches often fail to generate sterically hindered α-tertiary piperazin-2-ones. To bridge this gap, a robust inner-sphere Pd-catalyzed decarboxylative allylic alkylation was developed () [1].

Causality in Catalyst Design: The choice of the palladium source is critical. Utilizing


 instead of standard 

is not arbitrary; the electron-rich pmdba (bis(4-methoxybenzylidene)acetone) ligands undergo much more facile displacement by the electron-deficient chiral PHOX ligand. This ensures the rapid formation of the active catalytic species, effectively outcompeting any non-selective, racemic background reactions.
2.2. Organocatalytic Domino Ring-Opening Cyclization (DROC)

For C3-substituted piperazin-2-ones, a highly efficient one-pot sequence has been established utilizing a quinine-derived urea catalyst () [2].

Causality in Workflow: This methodology strings together a Knoevenagel condensation, asymmetric epoxidation, and a domino ring-opening cyclization (DROC). The logic here is step-economy and intermediate trapping: by using cumyl hydroperoxide and 1,2-ethylenediamine in a single flask sequentially, the highly reactive chiral epoxide intermediate is trapped immediately upon formation. This minimizes degradation and streamlines the synthesis of complex intermediates, such as those used for the antiemetic drug Aprepitant.

Pathway Visualization

Pd_Mechanism A Substrate: N-Protected Allyl Enol Carbonate C Oxidative Addition Intermediate A->C B Pd(0)-PHOX Complex B->C Catalyst Entry D Decarboxylation (- CO2) C->D E Chiral π-Allyl Pd Enolate Complex D->E F Inner-Sphere Enantioselective Alkylation E->F F->B Catalyst Regeneration G α-Tertiary Piperazin-2-one (Chiral Product) F->G

Figure 1: Mechanism of Pd-catalyzed decarboxylative asymmetric allylic alkylation of piperazinones.

Validated Experimental Protocols
Protocol A: Synthesis of α-Tertiary Piperazin-2-ones via Pd-Catalysis

Objective: Enantioselective construction of α-tertiary piperazinones from racemic allyl enol carbonates. Self-Validation Checkpoint: The use of non-polar ethereal solvents (e.g., MTBE) is strictly mandated. Polar solvents disrupt the tight ion-pair of the intermediate π-allyl Pd enolate complex, which will drastically reduce the enantiomeric excess (ee).

  • Catalyst Preformation: In a nitrogen-filled glovebox, charge an oven-dried 20 mL scintillation vial with

    
     (5.0 mol %) and the chiral ligand (S)-(CF3)3-t-BuPHOX (12.5 mol %).
    
  • Solvation & Activation: Add anhydrous methyl tert-butyl ether (MTBE) to reach a 0.033 M concentration relative to the final substrate amount. Stir the dark purple solution at ambient temperature (25 °C) for 30 minutes. Validation: The solution must transition to a clear orange/red, indicating successful formation of the active Pd-PHOX complex.

  • Substrate Addition: Dissolve the racemic N-protected allyl enol carbonate (1.0 equiv) in a minimal volume of MTBE and transfer it quantitatively to the reaction vial.

  • Reaction Execution: Seal the vial with a PTFE-lined cap, remove it from the glovebox, and heat to 40 °C in an oil bath. Monitor via LC-MS until the starting material is completely consumed (typically 12–24 hours).

  • Isolation: Cool the mixture to room temperature, concentrate under reduced pressure, and purify directly via silica gel flash chromatography (Hexanes/EtOAc gradient). Determine ee via chiral SFC immediately after isolation.

Protocol B: One-Pot DROC Sequence for C3-Substituted Piperazinones

Objective: Rapid, step-economical synthesis of C3-piperazinones from commercial aldehydes. Self-Validation Checkpoint: The sequential timing of reagent addition is critical. Premature addition of the diamine will irreversibly poison the urea catalyst prior to the epoxidation step, leading to reaction failure.

  • Knoevenagel Condensation: To a solution of the aldehyde (1.0 equiv) and (phenylsulfonyl)acetonitrile (1.1 equiv) in toluene, add the quinine-derived urea catalyst (10 mol %). Stir at room temperature for 2 hours.

  • Asymmetric Epoxidation: Lower the reaction temperature to -20 °C. Add cumyl hydroperoxide (1.2 equiv) dropwise. Stir for 16 hours to ensure complete and stereoselective epoxidation.

  • Domino Cyclization: Warm the mixture to 0 °C. Add 1,2-ethylenediamine (2.0 equiv) slowly. The diamine initiates ring-opening of the epoxide and subsequent cyclization by displacing the phenylsulfonyl leaving group. Stir for an additional 4 hours.

  • Workup: Quench with saturated aqueous

    
    , extract with 
    
    
    
    , dry over
    
    
    , and concentrate. Purify via column chromatography.
Quantitative Data Summary

The following table summarizes the efficiency and scope of the leading chiral synthesis methodologies for piperazinone derivatives, allowing for rapid comparison of catalyst efficiency and product stereopurity. For further context on general piperazine pharmacophore synthesis, refer to comprehensive reviews in the field () [3].

Synthetic MethodologyCatalyst SystemKey IntermediateYield Range (%)Enantiomeric Excess (ee %)
Decarboxylative Allylic Alkylation

/ PHOX
π-Allyl Pd Enolate75 – 99%88 – 99%
Organocatalytic α-Chlorination MacMillan 3rd Genα-Chloroaldehyde60 – 85%90 – 98%
One-Pot DROC Sequence Quinine-derived UreaChiral Epoxide38 – 90%Up to 99%
References
  • Title: Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation Source: Angewandte Chemie International Edition, 54(1), 179-183 (2015). URL: [Link]

  • Title: Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant Source: The Journal of Organic Chemistry, 88(5), 2815-2826 (2023). URL: [Link]

  • Title: Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles Source: RSC Advances, 10, 19222-19253 (2020). URL: [Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Fluoromethyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 3-(Fluoromethyl)piperazin-2-one. This guide is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you overcome common challenges and improve the yield and purity of your target compound. The synthesis, while conceptually straightforward, involves a critical fluorination step that is often challenging and can lead to significant yield loss if not properly controlled.

The most common and logical synthetic route involves two key stages: first, the construction of a protected 3-(hydroxymethyl)piperazin-2-one precursor, followed by a deoxofluorination reaction. This guide will focus on troubleshooting issues that arise during this pathway.

Troubleshooting Guide: Common Issues & Solutions

This section is structured in a question-and-answer format to directly address specific problems you may encounter during your synthesis.

Q1: My overall yield is very low after the fluorination step with DAST. What are the most likely causes?

Low yield in the deoxofluorination of the hydroxymethyl precursor is the most frequent challenge. The causes can be broadly categorized into reagent quality, reaction conditions, and substrate stability.

A1: Potential Causes and Corrective Actions

  • Degradation of DAST Reagent: Diethylaminosulfur trifluoride (DAST) is highly sensitive to moisture and can decompose upon storage, leading to reduced activity. It can also decompose exothermically if not handled correctly.

    • Solution: Always use a fresh bottle of DAST or a recently opened one that has been stored under an inert atmosphere (Argon or Nitrogen) and refrigerated. A color change from light yellow to dark orange or brown indicates decomposition.

  • Sub-optimal Reaction Temperature: The temperature profile is critical. Adding DAST at too high a temperature can lead to rapid, uncontrolled reactions and byproduct formation. Conversely, if the temperature is too low, the reaction may be incomplete.

    • Solution: The reaction should be initiated at a low temperature, typically -78 °C (a dry ice/acetone bath), with the slow, dropwise addition of DAST to a solution of the alcohol in an anhydrous aprotic solvent (like DCM or THF). After the addition is complete, the reaction should be allowed to warm slowly to room temperature. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

  • Formation of Byproducts: DAST is known to promote side reactions, especially in complex molecules like N-heterocycles.[1] Possible byproducts include elimination products (alkenes) or rearranged structures.

    • Solution:

      • In-process Monitoring: Use TLC or LC-MS to monitor the reaction. If multiple new spots/peaks appear, it's likely that side reactions are occurring.

      • Solvent Choice: The choice of solvent can influence the reaction pathway. Anhydrous dichloromethane (DCM) is a common first choice. Ethereal solvents like THF can sometimes stabilize reactive intermediates differently.[2]

      • Alternative Reagents: If byproduct formation is persistent, consider alternative, often milder, fluorinating agents. See the FAQ section for more details.

  • Work-up Issues: Quenching the reaction improperly can hydrolyze the product or intermediates and complicate purification.

    • Solution: Quench the reaction at low temperature (-78 °C to 0 °C) by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This neutralizes the acidic byproducts. Do not use water alone, as the reaction with residual DAST can be highly exothermic.

Q2: I'm observing a complex mixture of products on my TLC/LC-MS analysis post-fluorination. How can I identify and minimize these?

A complex product mixture is a classic sign of competing reaction pathways. The troubleshooting flowchart below can guide your investigation.

A2: Identification and Minimization Strategy

Troubleshooting Flowchart: Post-Fluorination Analysis

G start Complex Mixture Observed (Post-Fluorination) check_sm Is Starting Material (SM) Consumed? start->check_sm incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn No analyze_products Analyze Product Mixture (LC-MS, NMR) check_sm->analyze_products Yes sm_yes Yes sm_no No troubleshoot_incomplete Troubleshooting: 1. Extend reaction time. 2. Increase DAST equivalents (1.1-1.5 eq). 3. Check DAST quality. 4. Slowly warm to >0°C before quench. incomplete_rxn->troubleshoot_incomplete mass_minus_18 Mass = [SM - H₂O]? (Elimination Product) analyze_products->mass_minus_18 elimination_solution Minimize Elimination: 1. Use less polar solvent (e.g., Toluene). 2. Maintain low temperature. 3. Consider alternative reagent (e.g., Fluolead). mass_minus_18->elimination_solution Yes rearrangement Mass = Product? (Rearranged Isomer) mass_minus_18->rearrangement No mass_minus_18_yes Yes mass_minus_18_no No rearrangement_solution Minimize Rearrangement: 1. Run at lowest possible temp (-78°C). 2. Consider less acidic reagent like XtalFluor-E. rearrangement->rearrangement_solution Yes other_byproducts Other Byproducts (e.g., Dimer, Ether) rearrangement->other_byproducts No rearrangement_yes Yes rearrangement_no No other_solution Minimize Other Byproducts: 1. Ensure high dilution. 2. Check for water contamination in SM/solvent. other_byproducts->other_solution

Caption: Troubleshooting Decision Tree for DAST Fluorination.

Q3: The cyclization step to form the piperazin-2-one ring is low-yielding. What can I do?

Formation of the six-membered piperazinone ring is generally favorable but can be hampered by poor reaction conditions or incorrect stoichiometry.[3]

A3: Cyclization Optimization

  • Methodology: Intramolecular cyclization of a suitable linear precursor, such as an N-protected ethylenediamine derivative reacting with a 3-carbon electrophile, is a common strategy.[4]

    • Example Precursor: Reaction of N-Boc-ethylenediamine with ethyl 3-bromo-2-oxopropanoate followed by cyclization.

  • Base and Solvent: The choice of base and solvent is crucial for efficient cyclization.

    • Solution: A non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (TEA) in a polar aprotic solvent such as acetonitrile (MeCN) or dimethylformamide (DMF) often works well. Running the reaction at elevated temperatures (e.g., 80 °C) can facilitate the ring closure.

  • High Dilution: To favor intramolecular cyclization over intermolecular polymerization, the reaction should be performed under high-dilution conditions.

    • Solution: Add the linear precursor slowly via a syringe pump to a heated solution of the base in the solvent. This keeps the instantaneous concentration of the precursor low.

Frequently Asked Questions (FAQs)

Q: What are the best safety practices for handling DAST?

A: DAST requires extreme caution.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Fume Hood: Handle DAST exclusively in a well-ventilated chemical fume hood.

  • Temperature Control: Never heat DAST above 50-60 °C as it can decompose violently. Scale-up reactions should be approached with extreme caution and appropriate thermal analysis.

  • Quenching: Quench reactions at low temperatures and add the quenching agent slowly.

Q: Are there safer or more efficient alternatives to DAST?

A: Yes, several modern fluorinating agents have been developed.

  • Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride): Thermally more stable than DAST, but still requires careful handling.

  • XtalFluor-E® and XtalFluor-M®: These are crystalline solids that are easier to handle and often show higher selectivity with fewer elimination byproducts.[5]

  • Fluolead™: A crystalline reagent with high thermal stability that can sometimes convert carboxylic acids directly to trifluoromethyl groups.[5]

ReagentPhase (at RT)Key AdvantageKey Disadvantage
DAST LiquidWidely used, well-documentedThermally unstable, byproduct formation
Deoxo-Fluor® LiquidMore thermally stable than DASTStill a hazardous liquid
XtalFluor-E® SolidEasy to handle, high selectivityHigher cost
Fluolead™ SolidHigh thermal stability, versatileHigher cost, different reactivity profile
Q: How should I monitor the progress of the fluorination reaction?

A: Thin-Layer Chromatography (TLC) is the most common method.

  • Stain: The product, lacking a hydroxyl group, will have a different polarity and will likely not stain with permanganate (KMnO₄) stain in the same way as the starting material. Use a combination of UV visualization and a general stain like ceric ammonium molybdate (CAM).

  • Co-spotting: Always run a co-spot (a lane with both the starting material and the reaction mixture) to accurately track the consumption of the starting material.

  • LC-MS: For more precise monitoring, Liquid Chromatography-Mass Spectrometry (LC-MS) can confirm the mass of the desired product and identify the masses of any major byproducts.

Experimental Protocol: Example Synthesis

This protocol describes a representative two-step synthesis of 3-(Fluoromethyl)piperazin-2-one, incorporating best practices derived from the literature. Note: This is a general guideline and may require optimization for your specific setup.

Workflow Diagram

Caption: General Synthetic Workflow.

Step 1: Synthesis of tert-butyl 3-(hydroxymethyl)-2-oxopiperazine-1-carboxylate (Precursor)

(This step is a conceptual representation of forming the key intermediate. A specific literature procedure should be adapted.)

  • To a solution of N-Boc-ethylenediamine (1.0 eq) in anhydrous THF (0.1 M), add ethyl 3-bromo-2-oxopropanoate (1.05 eq) and K₂CO₃ (2.5 eq).

  • Heat the mixture to reflux and monitor by TLC until the starting diamine is consumed.

  • Cool the reaction, filter off the solids, and concentrate the filtrate under reduced pressure.

  • The crude product is then dissolved in a suitable solvent like methanol, and a base (e.g., sodium methoxide) is added to catalyze the intramolecular cyclization to the piperazin-2-one.

  • After the reaction is complete, neutralize, extract the product with an organic solvent (e.g., ethyl acetate), and purify by column chromatography on silica gel.

Step 2: Fluorination of tert-butyl 3-(hydroxymethyl)-2-oxopiperazine-1-carboxylate
  • Preparation: In a flame-dried, three-neck flask under an argon atmosphere, dissolve the precursor alcohol (1.0 eq) in anhydrous DCM (0.1 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • DAST Addition: Add DAST (1.2 eq) dropwise via syringe to the stirred solution over 20-30 minutes. Ensure the internal temperature does not rise significantly.

  • Reaction: After addition, stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 2-4 hours. Monitor progress by TLC (e.g., 50% EtOAc/Hexanes).

  • Quenching: Once the starting material is consumed, cool the mixture back down to 0 °C and slowly add saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Work-up: Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Step 3: Boc Deprotection
  • Dissolve the purified, Boc-protected product in DCM (0.2 M).

  • Add trifluoroacetic acid (TFA, 5-10 eq) and stir at room temperature for 1-2 hours.

  • Remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene or DCM several times to remove residual acid.

  • The resulting TFA salt can be used as is or neutralized with a base and extracted to yield the free amine.

References

  • Dinsmore, C. J., & Beshore, D. C. (2002). Syntheses and transformations of piperazinone rings. A review.
  • Singh, R. P., & Shreeve, J. M. (2002). Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. Aldrichimica Acta, 35(3), 75-82.
  • O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C–F bond. Chemical Society Reviews, 37(2), 308-319.
  • Baumann, M., Baxendale, I. R., & Ley, S. V. (2008). The Use of Diethylaminosulfur Trifluoride (DAST) for Fluorination in a Continuous-Flow Microreactor. Synlett, 2008(14), 2111-2114.
  • Doyle, A. G., & Jacobsen, E. N. (2007). Small-molecule H-bond donors in asymmetric catalysis. Chemical Reviews, 107(12), 5713-5743.
  • Burés, J., Armstrong, A., & Blackmond, D. G. (2012). Curtin− Hammett scenarios in organocatalysis: a systematic evaluation of common reaction types. Journal of the American Chemical Society, 134(15), 6741-6750.
  • Petkovic, M., Kusljevic, D., Jovanovic, M., Jovanovic, P., Tasic, G., Simic, M., & Savic, V. (2023). Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synthesis, 55(01), 1-10.
  • Hudlicky, M. (1996). Fluorine in Organic Chemistry. ACS Monograph 187. American Chemical Society.
  • Kirk, K. L. (2008). Fluorination in medicinal chemistry: Methods, strategies, and recent developments. Organic Process Research & Development, 12(2), 305-321.
  • Liang, T., Neumann, C. N., & Ritter, T. (2013). Introduction of fluorine and fluorine-containing functional groups.
  • Couturier, M., et al. (2009). Ring Expansion Induced by DAST: Synthesis of Substituted 3-Fluoropiperidines from Prolinols and 3-Fluoroazepanes from 2-Hydroxymethylpiperidines. European Journal of Organic Chemistry, 2009(12), 1947-1959.
  • Wilkinson, J. A. (1991). Aminosulfuranes in Organic Synthesis. Chemical Reviews, 92(4), 505-519.
  • Middleton, W. J. (1975). New fluorinating reagents. Dialkylaminosulfur fluorides. The Journal of Organic Chemistry, 40(5), 574-578.
  • Paquin, J. F., et al. (2005). Recent advances in the synthesis of fluorinated amino acids. Chemical Society Reviews, 34(8), 722-731.
  • Furuya, T., Kuttan, A., & Ritter, T. (2008). Carbon− Fluorine Bond Formation. Journal of the American Chemical Society, 130(48), 16374-16376.
  • Champagne, P. A., et al. (2015). A comprehensive overview of fluorinated motifs in pharmaceuticals: common and rare. Journal of medicinal chemistry, 58(3), 1189-1235.
  • Ni, C., & Hu, J. (2017). The unique role of fluorine in the design of pharmaceuticals. F1000Research, 6.
  • Lu, Y., et al. (2023). Isolation and Reactions of Imidoyl Fluorides Generated from Oxime Using the Diethylaminosulfur Trifluoride/Tetrahydrofuran (DAST-THF) System. Organic Letters, 25(20), 3482-3486.
  • Tredwell, M., & Gouverneur, V. (2012). Electrophilic fluorination: new developments.
  • Purser, S., et al. (2008). Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.

Sources

purification challenges of fluoromethylated heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Purification of Fluoromethylated Heterocycles

Welcome to the Advanced Purification Support Center. For researchers and drug development professionals, incorporating fluoromethyl groups (e.g., -CF3, -CHF2, -CH2F) into heterocycles is a proven strategy to modulate lipophilicity, metabolic stability, and membrane permeability[1]. However, the unique physicochemical properties imparted by fluorine atoms—such as altered dipole moments, fluorous-fluorous interactions, and increased volatility—create significant bottlenecks in downstream purification[2][3].

As an Application Scientist, I have designed this guide to move beyond generic advice. Below, you will find field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to resolve the most common purification challenges encountered with fluorinated heterocycles.

Section 1: Troubleshooting FAQs (Core Challenges)

Q1: Why do my trifluoromethylated heterocycles co-elute with their non-fluorinated precursors on standard silica gel? Causality & Insight: Fluorine is highly electronegative but possesses tightly held, low-polarizability electrons. When a -CF3 group is added to a heterocycle, it often increases the molecule's overall lipophilicity while simultaneously altering its dipole moment[1][2]. Because normal-phase silica relies on polar interactions (hydrogen bonding and dipole-dipole), the steric shielding provided by the fluorine atoms can prevent the underlying heterocyclic core from interacting effectively with the stationary phase's silanol groups[2]. Consequently, both the fluorinated product and the non-fluorinated precursor may exhibit similar retention factors (Rf), leading to co-elution. Solution: Transition from normal-phase silica to Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) or utilize Fluorous Solid-Phase Extraction (F-SPE) to exploit unique fluorous-fluorous interactions[2][3].

Q2: I am experiencing severe peak tailing and compound degradation when purifying difluoromethylated pyridines via RP-HPLC. How can I fix this? Causality & Insight: The strong electron-withdrawing nature of the -CHF2 or -CF3 group significantly lowers the pKa of adjacent basic nitrogen atoms in the heterocyclic ring[2]. If your mobile phase pH is close to this shifted pKa, the compound exists in a dynamic equilibrium between ionized and unionized states during the chromatographic run, causing peak broadening and tailing[2]. Furthermore, secondary interactions with residual silanols on the stationary phase exacerbate this issue. Solution: Buffer the mobile phase strictly at least 2 pH units away from the calculated pKa of the fluorinated heterocycle. Using 0.1% Trifluoroacetic acid (TFA) in water/acetonitrile is a standard self-validating system that suppresses silanol interactions and maintains a consistent ionization state[2].

Q3: My fluorinated pyrazoles are highly volatile, and I lose product during solvent evaporation. What is the best purification approach? Causality & Insight: Fluorination reduces intermolecular cohesive forces (like van der Waals forces) because the non-polarizable nature of fluorine limits transient dipole formation[3]. This drastically increases the vapor pressure of the heterocycle, making low-molecular-weight fluoromethylated azoles highly volatile. Solution: Supercritical Fluid Chromatography (SFC) is the optimal method here. SFC uses supercritical CO2 as the primary mobile phase, which simply evaporates upon depressurization at low temperatures, eliminating the need for prolonged thermal concentration[4][5].

Section 2: Decision Matrix for Purification Workflows

To determine the most effective purification route, follow the logic outlined in the workflow below:

G Start Crude Fluorinated Heterocycle Mixture CheckF High Fluorine Content? (e.g., CF3, C2F5) Start->CheckF CheckVol Volatile or Chiral Isomers Present? CheckF->CheckVol No / Mono-F FSPE Fluorous SPE (F-SPE) CheckF->FSPE Yes (>3 F atoms) CheckBasic Basic Nitrogen (pKa shifted)? CheckVol->CheckBasic No SFC Supercritical Fluid Chromatography (SFC) CheckVol->SFC Yes RPHPLC Reverse-Phase HPLC (Low pH Buffer) CheckBasic->RPHPLC Yes (Tailing risk) Silica Standard Silica (Use with caution) CheckBasic->Silica No (Neutral)

Caption: Decision matrix for selecting the optimal purification strategy.

Section 3: Validated Experimental Protocols

Protocol A: Fluorous Solid-Phase Extraction (F-SPE)

F-SPE leverages the principle that highly fluorinated molecules partition selectively into fluorous stationary phases over standard organic molecules[3]. This is a self-validating protocol: if the compound has sufficient fluorine content, it will be retained during the fluorophobic wash.

Step-by-Step Methodology:

  • Cartridge Conditioning: Wash the F-SPE cartridge with 2-3 column volumes (CV) of a fluorophilic solvent (e.g., perfluorohexane or a fluorinated alcohol) to solvate the fluorous chains on the silica[2].

  • Equilibration: Pass 2-3 CV of a fluorophobic solvent system (e.g., 80:20 Methanol/Water) through the column[2].

  • Sample Loading: Dissolve the crude reaction mixture in a minimal volume of the fluorophobic equilibration solvent. Load onto the cartridge at a slow, dropwise flow rate to ensure maximum fluorous-fluorous interaction[2][3].

  • Washing (Impurity Elution): Elute with 3-5 CV of the fluorophobic solvent. Non-fluorinated impurities and standard organic byproducts will elute in this fraction. Self-Validation Check: Analyze this fraction via LC-MS to confirm the absence of the target mass.

  • Target Elution: Switch to a fluorophilic solvent (e.g., 100% Methanol, THF, or Acetonitrile) and elute the target fluoromethylated heterocycle in 2-3 CV[2][3].

  • Recovery: Gently concentrate the pure fraction under reduced pressure at ambient temperature to prevent volatile loss.

FSPE Load 1. Load Sample (Fluorophobic Solvent) Wash 2. Wash Phase (Elute Non-Fluorous) Load->Wash MeOH/H2O Elute 3. Elute Phase (Fluorophilic Solvent) Wash->Elute Retains F-compounds Pure 4. Pure Fluorinated Heterocycle Elute->Pure THF or MeOH

Caption: Step-by-step mechanism of Fluorous Solid-Phase Extraction.

Protocol B: Enhanced Supercritical Fluid Chromatography (eSFC)

When dealing with chiral fluorinated heterocycles or highly volatile difluoromethylated amines, eSFC provides superior resolution and greener solvent profiles[5].

Step-by-Step Methodology:

  • Stationary Phase Selection: Select a fluorinated stationary phase (e.g., fluoro-phenyl or perfluoroalkyl) to maximize selectivity between fluorinated and des-fluoro analogs[5].

  • Mobile Phase Setup: Use supercritical CO2 as the primary solvent (Solvent A). Select a polar modifier (Solvent B), such as Methanol or Isopropanol, supplemented with 0.1% diethylamine (for basic heterocycles) or 0.1% TFA (for acidic ones) to improve peak shape[4].

  • System Equilibration: Pressurize the system to 120-150 bar and equilibrate at 35-40 °C.

  • Gradient Elution: Run a shallow gradient from 5% to 40% Solvent B over 10 minutes. The high diffusivity and low viscosity of supercritical CO2 allow for high flow rates without exceeding backpressure limits[5][6].

  • Fraction Collection: Utilize a mass-directed or UV-directed fraction collector. The CO2 will rapidly expand and vent as a gas, leaving the purified fluorinated heterocycle dissolved in a small volume of the co-solvent, which can be easily removed without thermal degradation[4][5].

Section 4: Quantitative Data & Method Comparison

To assist in method selection, the following table summarizes the operational parameters and efficiency metrics of standard purification techniques for fluoromethylated heterocycles.

Purification TechniqueResolution (Isomers/Analogs)ScalabilitySolvent Waste ProfileBest Suited For
Normal-Phase Silica Low to ModerateHigh (Kilogram)High (Toxic Organics)Crude cleanup; Non-polar, stable heterocycles
Reverse-Phase HPLC HighModerate (Gram)High (Aqueous/Organic)Polar heterocycles; Resolving pKa-shifted bases
Fluorous SPE (F-SPE) Very High (F vs Non-F)Moderate (Gram)Low to ModerateHighly fluorinated targets (>3 F atoms)
Supercritical Fluid (SFC) Very HighHigh (Multi-Gram)Very Low (Green)Volatile targets; Chiral separation; Isomers

References

1.[2] BenchChem. "Technical Support Center: Optimization of Purification Methods for Fluorinated Heterocyclic Compounds." benchchem.com. 2 2.[3] DOKUMEN.PUB. "Modern Fluoroorganic Chemistry (Synthesis, Reactivity, Applications)." dokumen.pub. 3 3.[1] MDPI. "FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022." mdpi.com. 1 4. RSC. "A unified approach to meta-selective methylation, mono-, di- and trifluoromethylation of arenes." rsc.org. Link 5.[4] DOKUMEN.PUB. "Supercritical Fluid Chromatography: Volume 2." dokumen.pub. 4 6.[5] ResearchGate. "Generic Enhanced Sub/Supercritical Fluid Chromatography: The Blueprint for Highly Productive and Sustainable Separation of Primary Hindered Amines." researchgate.net. 5 7.[6] ResearchGate. "Supercritical fluid chromatography in research laboratories: Design, development and implementation of an efficient generic screening." researchgate.net. 6

Sources

Technical Support Center: Stability of 3-(Fluoromethyl)piperazin-2-one in Solution

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are working with 3-(Fluoromethyl)piperazin-2-one and encountering stability issues in solution. As a specialized derivative, direct stability data for this compound is limited. Therefore, this guide synthesizes information from structurally related compounds, including piperazinones, α-fluoroamides, and other cyclic amines, to provide a comprehensive framework for troubleshooting and ensuring the integrity of your experiments.

Introduction to the Stability of 3-(Fluoromethyl)piperazin-2-one

3-(Fluoromethyl)piperazin-2-one is a heterocyclic compound featuring a piperazin-2-one core, which is essentially a cyclic diamine with a lactam (a cyclic amide) functionality. The presence of a fluoromethyl group at the 3-position introduces unique electronic properties that can influence the molecule's stability. While fluorination is often employed in medicinal chemistry to enhance metabolic stability, the interplay of the electron-withdrawing fluorine atom with the adjacent amide bond and the overall ring system can lead to specific stability challenges in solution.[1][2]

This guide will walk you through potential stability issues, their underlying chemical principles, and practical steps to investigate and mitigate them.

Troubleshooting Guide: Question & Answer Format

Q1: I am observing a decrease in the concentration of my 3-(Fluoromethyl)piperazin-2-one stock solution over time, even when stored at 4°C. What are the likely causes?

A1: Several factors could be contributing to the degradation of your compound in solution. The most probable culprits are hydrolysis of the lactam ring and pH-dependent degradation.

Underlying Chemistry: The piperazin-2-one structure contains a lactam, which is a cyclic amide. Amide bonds are susceptible to hydrolysis, which is the cleavage of the bond by water. This reaction can be catalyzed by both acidic and basic conditions.[3][4] The rate of hydrolysis is often temperature-dependent.

Troubleshooting Steps:

  • pH Measurement: Immediately measure the pH of your stock solution. Unbuffered solutions, especially in solvents like DMSO which can absorb atmospheric CO2 and become acidic, can experience pH shifts over time.

  • Forced Degradation Study: To understand the molecule's intrinsic stability, a forced degradation study is recommended.[5][6] This involves intentionally exposing the compound to various stress conditions to identify potential degradation pathways.

    • Protocol for a Preliminary Forced Degradation Study:

      • Prepare solutions of 3-(Fluoromethyl)piperazin-2-one (e.g., at 1 mg/mL) in a series of buffers (e.g., pH 3, 5, 7, 9, and 12).

      • Prepare solutions in water and your typical organic co-solvent (e.g., DMSO, ethanol).

      • Aliquots of each solution should be stored under different conditions:

        • Refrigerated (2-8°C)

        • Room temperature (~25°C)

        • Elevated temperature (e.g., 40-60°C)

        • Protected from light vs. exposed to light

      • Analyze the samples at various time points (e.g., 0, 24, 48, 72 hours) using a suitable analytical method like HPLC-UV or LC-MS to quantify the remaining parent compound and detect the appearance of new peaks (potential degradants).

  • Solvent Purity: Ensure the purity of your solvents. The presence of contaminants, such as trace amounts of acids or bases, can accelerate degradation.

Mitigation Strategies:

  • Buffered Solutions: If your experimental workflow allows, prepare stock solutions in a buffer at a pH where the compound exhibits maximum stability (which you can determine from your forced degradation study).

  • Aliquoting: Prepare single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles and minimize exposure to atmospheric moisture and CO2.

  • Storage Conditions: Based on supplier recommendations for a similar compound, 5-(Fluoromethyl)piperazin-2-one, storage at 2-8°C is advised.[7] For long-term storage, consider -20°C or -80°C.

Q2: I have noticed the appearance of unknown peaks in the chromatogram of my aged 3-(Fluoromethyl)piperazin-2-one solution. What could these be?

A2: The unknown peaks are likely degradation products. Based on the structure of 3-(Fluoromethyl)piperazin-2-one, several degradation pathways can be hypothesized.

Potential Degradation Pathways:

  • Hydrolysis of the Lactam Ring: This is a common degradation pathway for lactams, leading to the formation of an amino acid derivative.[3][4]

  • Oxidation of the Piperazine Ring: The nitrogen atoms in the piperazine ring can be susceptible to oxidation, especially in the presence of oxygen and light. This can lead to the formation of N-oxides or ring-opened products.

  • Reactions Involving the Fluoromethyl Group: While the carbon-fluorine bond is generally strong, the electron-withdrawing nature of the fluorine atom can influence the reactivity of the adjacent carbon. In some cases, intramolecular reactions could lead to rearrangement or degradation. For instance, studies on other fluorinated compounds have shown that under certain conditions, defluorination can occur.[8][9]

Investigative Workflow:

Caption: Workflow for the identification of unknown degradation products.

Analytical Approach:

  • LC-MS: Liquid chromatography-mass spectrometry is the preferred method for identifying and quantifying the parent compound and its degradants.[10]

  • High-Resolution Mass Spectrometry (HRMS): This will provide the accurate mass of the unknown peaks, allowing you to propose elemental compositions for the degradation products.

  • Tandem Mass Spectrometry (MS/MS): By fragmenting the ions of the unknown peaks, you can obtain structural information that will help in elucidating their structures.

Q3: Could the fluoromethyl group itself be unstable?

A3: The stability of a monofluoromethyl group can be context-dependent. While the C-F bond is strong, the presence of a nearby nucleophile within the molecule can sometimes lead to intramolecular reactions.[11]

Chemical Rationale: In some instances, a nearby nitrogen atom can act as an intramolecular nucleophile, potentially displacing the fluorine atom. However, for 3-(Fluoromethyl)piperazin-2-one, this is less likely to be a primary degradation pathway under typical experimental conditions due to the stability of the resulting ring system.

A more plausible scenario is that the electron-withdrawing effect of the fluoromethyl group could influence the acidity of adjacent protons, potentially affecting the molecule's susceptibility to base-catalyzed degradation pathways.

Recommendation: During your forced degradation studies, pay close attention to the mass balance. A loss of the fluorine atom would result in a specific mass change that can be monitored by mass spectrometry.

Frequently Asked Questions (FAQs)

Q: What are the ideal storage conditions for solid 3-(Fluoromethyl)piperazin-2-one?

A: For the solid form, it is recommended to store it in a tightly sealed container, protected from light and moisture, at a cool temperature.[12][13] Based on information for a similar compound, storage at 2-8°C is a good starting point.[7] For long-term storage, a desiccator at -20°C would be ideal.

Q: What solvents should I avoid when working with 3-(Fluoromethyl)piperazin-2-one?

A: Avoid using strongly acidic or basic solvents. If you must use a protic solvent like methanol or ethanol for an extended period, be aware that solvolysis (cleavage by the solvent) can occur, similar to hydrolysis. Always use high-purity, anhydrous solvents when possible.

Q: How can I develop a stability-indicating analytical method for this compound?

A: A stability-indicating method is one that can accurately quantify the parent compound in the presence of its degradation products.

Method Development Workflow:

Sources

Technical Support Center: Side-Product Formation in Piperazinone Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Piperazinone Synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common side-product formation issues encountered during experimental work. As Senior Application Scientists, we have compiled this resource based on established literature and practical field experience to help you optimize your synthetic routes and improve product purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common classes of side-products in piperazinone synthesis?

A1: Side-product formation is highly dependent on the synthetic route. However, several common classes of impurities are frequently observed. These include diketopiperazines (DKPs), which arise from the intramolecular cyclization of dipeptide precursors, and over-alkylated or over-arylated products when using an unprotected piperazine core.[1][2] Additionally, the formation of undesired diastereomers is a significant issue in chiral syntheses.[2] Depending on the specific reaction, other side-products like lactams of varying ring sizes and byproducts from multicomponent reactions can also occur.[3]

Q2: How can I minimize side-product formation in my piperazinone synthesis?

A2: Minimizing side-product formation requires a multi-faceted approach. Key strategies include:

  • Protecting Group Strategy: The use of appropriate protecting groups, such as Boc or Cbz on the nitrogen atoms, is crucial to prevent unwanted reactions like di-substitution.[4][5]

  • Stoichiometric Control: Carefully controlling the stoichiometry of your reactants, for instance, using a large excess of piperazine for mono-substitution, can statistically favor the desired product.[4][6]

  • Reaction Conditions: Optimization of reaction parameters like temperature, solvent, and reaction time is critical. For example, lower temperatures can sometimes prevent side reactions.[7]

  • Reagent Addition: Slow and controlled addition of a reactive reagent can help to maintain low concentrations and favor the primary reaction pathway over side reactions.

Q3: What are the best analytical techniques for identifying and quantifying side-products in my reaction mixture?

A3: A combination of chromatographic and spectroscopic techniques is generally most effective. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust method for monitoring reaction progress and quantifying the major components.[8][9] For detailed impurity profiling and structural elucidation of unknown side-products, Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard due to its high sensitivity and ability to provide molecular weight information.[7][10][11] Nuclear Magnetic Resonance (NMR) spectroscopy is also invaluable for confirming the structure of isolated impurities.[10]

Troubleshooting Guide: Common Side-Product Issues

This section provides detailed troubleshooting for specific side-product formation challenges in a question-and-answer format.

Issue 1: Formation of Diketopiperazines (DKPs)

Q: I am attempting a piperazinone synthesis starting from amino acid derivatives and observing a significant amount of a diketopiperazine (DKP) byproduct. Why is this happening and how can I prevent it?

A: Why it Happens: Diketopiperazine formation is a common intramolecular side reaction, particularly when working with dipeptide-like precursors.[1][2] The reaction is an intramolecular aminolysis where the N-terminal amine of a dipeptide (or a similar structure) attacks the ester or amide carbonyl of the second amino acid, leading to the formation of a stable six-membered DKP ring.[2] This is thermodynamically favorable due to the stability of the resulting ring.[2] The reaction is often catalyzed by basic conditions, which deprotonate the N-terminal amine, increasing its nucleophilicity.[2] Certain amino acids, like proline, are particularly prone to promoting DKP formation.[12]

How to Fix It:

  • Protect the N-terminal Amine: Ensure the N-terminal amine is protected with a suitable protecting group (e.g., Boc, Cbz) until after the formation of a longer peptide chain, which disfavors the six-membered ring cyclization.[5][13]

  • Use a "Pre-activated" Third Amino Acid: In stepwise syntheses, one strategy is to trap the free amine of the dipeptide immediately after its deprotection by having the activated third amino acid already present in the reaction mixture. This is known as a simultaneous deprotection/acylation methodology.

  • Avoid Basic Conditions Post-Deprotection: If you are deprotecting an N-terminal amine (e.g., removing an Fmoc group), minimize the time the free amine is exposed to basic conditions before the next coupling step.[2]

  • Choice of Resin in Solid-Phase Synthesis: When proline is one of the first two amino acids in a solid-phase synthesis, using a 2-chlorotrityl chloride resin can sterically hinder the formation of the DKP.[12]

Issue 2: Formation of Di-substituted vs. Mono-substituted Piperazinones

Q: My reaction is producing a mixture of the desired mono-substituted piperazinone and a significant amount of the 1,4-di-substituted byproduct. How can I improve the selectivity for mono-substitution?

A: Why it Happens: Unprotected piperazine has two secondary amine groups with similar nucleophilicity. When reacting with an electrophile (e.g., an alkyl or aryl halide), the initially formed mono-substituted product can react further to give the di-substituted byproduct.[4][6] Achieving high selectivity for mono-substitution can be challenging without the use of protecting groups.

How to Fix It:

  • Stoichiometry Control: Use a large excess of piperazine (5-10 equivalents) relative to the electrophile. This statistically favors the reaction of the electrophile with an unsubstituted piperazine molecule.[4]

  • Slow Addition of the Electrophile: A slow, controlled addition of the alkylating or arylating agent, especially at low temperatures, can help to keep its concentration low and minimize the formation of the di-substituted product.

  • Use of a Mono-Protected Piperazine: This is the most effective method. Using a commercially available or synthesized mono-protected piperazine, such as N-Boc-piperazine, ensures that only one nitrogen atom is available for reaction. The protecting group can be removed in a subsequent step.[4]

  • Protonation: In some cases, using a protonated form of piperazine can help to achieve mono-substitution, as the proton effectively acts as a protecting group on one of the nitrogens.[8]

Issue 3: Uncontrolled Diastereoselectivity / Formation of Epimers

Q: I am synthesizing a chiral piperazinone, but my final product is a mixture of diastereomers. What factors control the stereochemical outcome, and how can I improve the diastereoselectivity?

A: Why it Happens: The formation of undesired diastereomers is a common challenge in the synthesis of chiral piperazinones, especially in multicomponent reactions like the Ugi reaction.[2] The stereochemical outcome is often determined during the cyclization step and can be influenced by the stereochemistry of the starting materials (amino acids, chiral aldehydes, etc.).[1][2] The relative orientation of substituents on the newly formed stereocenters is dictated by the transition state of the ring-forming reaction, which can be sensitive to steric and electronic factors of the substrates.[2] Racemization of chiral starting materials, particularly activated amino acids, can also lead to a loss of stereochemical integrity.[12]

How to Fix It:

  • Substrate Control: The choice of substrates can have a profound impact on diastereoselectivity. For example, in Ugi-type syntheses, the specific amino acid and aziridine aldehyde dimer used can favor the formation of either cis- or trans-substituted piperazinones.[2] It may be necessary to screen different starting materials to find a combination that gives the desired stereoisomer.

  • Chiral Auxiliaries and Catalysts: Employing chiral auxiliaries on one of the starting materials can direct the stereochemical course of the reaction.[14] Alternatively, the use of chiral catalysts, for instance in asymmetric hydrogenation routes to piperazinones, can provide excellent enantioselectivity and diastereoselectivity.

  • Reaction Conditions: Temperature, solvent, and the presence of additives can influence the transition state energies and therefore the diastereomeric ratio. Systematic optimization of these parameters is often necessary.

  • Preventing Racemization: When using activated amino acids, adding a racemization-suppressing agent like HOBt or HOAt can be beneficial.[12] Protecting the side chains of amino acids like histidine and cysteine is also crucial to prevent epimerization.[12]

Issue 4: Side Reactions in Multicomponent Reactions (e.g., Ugi Synthesis)

Q: I am using an Ugi reaction to synthesize a piperazinone precursor and observing unexpected byproducts. What are the typical side reactions in this context?

A: Why it Happens: The Ugi four-component reaction (U-4CR) is a powerful tool for building complex molecules like piperazinone precursors in a single step.[15][16] It involves the reaction of an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide.[17] However, several side reactions can occur:

  • Passerini Reaction: If the amine component is slow to react with the carbonyl compound to form the imine, the isocyanide can react directly with the carbonyl and the carboxylic acid in a three-component Passerini reaction. This leads to the formation of an α-acyloxy carboxamide impurity instead of the desired Ugi product.[17]

  • Formation of Other Heterocycles: Depending on the specific starting materials and post-Ugi modifications, unintended cyclizations can lead to other heterocyclic scaffolds. For instance, in some Ugi-azide reactions, side reactions can lead to the formation of tetrazoles or other fused ring systems if the desired intramolecular cyclization to the piperazinone is not favored.[18]

How to Fix It:

  • Optimize Component Addition and Concentration: To favor the Ugi pathway, ensure the efficient formation of the imine intermediate before the addition of the isocyanide. High concentrations of the amine and carbonyl components can drive the imine formation.[17]

  • Choice of Solvent: Polar, aprotic solvents like DMF are often used for Ugi reactions, but methanol can also be effective and may influence the rate of the competing reactions.[17]

  • Purification of Intermediates: In some cases, it may be necessary to perform the reaction in a stepwise manner, isolating the imine before proceeding with the addition of the other components to avoid the Passerini side reaction.

  • Careful Design of Post-Ugi Cyclization: When a subsequent cyclization is planned to form the piperazinone ring, the conditions for this step must be carefully optimized to favor the desired ring closure over other potential intramolecular reactions.[19]

Visualizing Side-Product Formation

The following diagrams illustrate the mechanisms of common side-product formations.

DKP_Formation Dipeptide Dipeptide Precursor (Free N-Terminus) TransitionState Tetrahedral Intermediate Dipeptide->TransitionState Intramolecular nucleophilic attack Base Base (e.g., Piperidine) Base->Dipeptide Deprotonation DKP Diketopiperazine (DKP) Side-Product TransitionState->DKP LeavingGroup Leaving Group (e.g., Resin) TransitionState->LeavingGroup caption Mechanism of Diketopiperazine (DKP) Formation

Caption: Mechanism of Diketopiperazine (DKP) Formation.

Disubstitution_Pathway Piperazine Piperazine MonoProduct Mono-substituted Piperazinone (Desired) Piperazine->MonoProduct 1st Substitution Electrophile1 Electrophile (R-X) DiProduct Di-substituted Piperazinone (Side-Product) MonoProduct->DiProduct 2nd Substitution (Side Reaction) Electrophile2 Electrophile (R-X) caption Pathway to Di-substituted Side-Products

Caption: Pathway to Di-substituted Side-Products.

Key Experimental Protocols

Protocol 1: General Procedure for Mono-N-Boc Protection of Piperazine

This protocol is a reliable method to generate mono-N-Boc-piperazine, a key intermediate for preventing di-substitution.

Materials:

  • Piperazine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve piperazine (5 equivalents) in DCM or THF in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve di-tert-butyl dicarbonate (Boc₂O, 1 equivalent) in a minimal amount of the same solvent.

  • Add the Boc₂O solution dropwise to the stirred piperazine solution over 1-2 hours.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or LC-MS to confirm the consumption of Boc₂O.

  • Quench the reaction by adding water.

  • Separate the organic layer. Extract the aqueous layer with DCM (3x).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography (silica gel, eluting with a gradient of methanol in DCM) to yield pure mono-N-Boc-piperazine.

Protocol 2: General Protocol for Monitoring Reaction Progress by HPLC-UV

This protocol provides a starting point for developing an HPLC method to monitor the progress of a piperazinone synthesis.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV-Vis or Diode-Array Detector (DAD).

  • C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Chromatographic Conditions (Starting Point):

  • Mobile Phase A: 0.1% Formic acid or 0.1% Trifluoroacetic acid in water.

  • Mobile Phase B: 0.1% Formic acid or 0.1% Trifluoroacetic acid in acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30-40 °C.

  • Detection Wavelength: Monitor at multiple wavelengths (e.g., 210 nm, 254 nm) or use a DAD to scan a range (e.g., 200-400 nm) to find the optimal wavelength for all components.

  • Injection Volume: 5-10 µL.

  • Gradient:

    Time (min) % Mobile Phase B
    0 5
    20 95
    25 95
    26 5

    | 30 | 5 |

Procedure:

  • Prepare standards of your starting materials and, if available, your expected product and known side-products.

  • At various time points during your reaction, withdraw a small aliquot (e.g., 10-50 µL) from the reaction mixture.

  • Quench the aliquot immediately (e.g., by diluting in a large volume of mobile phase or a suitable solvent).

  • Filter the diluted sample through a 0.22 µm syringe filter.

  • Inject the sample onto the HPLC system.

  • Analyze the chromatogram by comparing the retention times of the peaks to your standards and monitoring the disappearance of starting materials and the appearance of the product and any side-products.

Protocol 3: General Protocol for Impurity Profiling by LC-MS

This protocol is designed for the identification of unknown side-products in a reaction mixture.

Instrumentation:

  • Liquid Chromatograph coupled to a Mass Spectrometer (e.g., Quadrupole, Ion Trap, or Time-of-Flight).

  • C18 analytical column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

LC-MS Conditions (Starting Point):

  • Use similar LC conditions as described in Protocol 2. Formic acid is a preferred mobile phase modifier as it is compatible with mass spectrometry.

  • Ionization Mode: Electrospray Ionization (ESI) in positive ion mode is typically effective for piperazinones.

  • Scan Mode: Full scan mode to detect all ions within a specified mass range (e.g., m/z 100-1000).

  • MS/MS Analysis: For structural elucidation, perform data-dependent MS/MS (or product ion scans) on the most abundant ions detected in the full scan.

Procedure:

  • Prepare a diluted and filtered sample of your crude reaction mixture as described in Protocol 2.

  • Inject the sample into the LC-MS system.

  • Analyze the total ion chromatogram (TIC) to identify all components.

  • For each peak, extract the mass spectrum to determine the molecular weight of the component ([M+H]⁺ ion).

  • Propose potential structures for side-products based on their molecular weights, considering starting materials, reagents, and plausible side reactions.

  • Use the MS/MS fragmentation data to help confirm the proposed structures.

References

  • Influence of N Terminus Amino Acid on Peptide Cleavage in Solution through Diketopiperazine Formation - PMC. Available at: [Link]

  • Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. RSC Medicinal Chemistry. Available at: [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. Available at: [Link]

  • Prevention of Diketopiperazine Formation in Peptide Synthesis by a Simultaneous Deprotection-Coupling Procedure: Entrap. RSC Publishing. Available at: [Link]

  • Purification of Degraded Aqueous Piperazine by Ion Exchange and Carbon Treating - OSTI. Available at: [Link]

  • Syntheses and transformations of piperazinone rings. A review. ResearchGate. Available at: [Link]

  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization - MDPI. Available at: [Link]

  • Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synfacts. Available at: [Link]

  • Applications of Multicomponent Reactions to the Synthesis of Diverse Heterocyclic Scaffolds. Available at: [Link]

  • Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes - PubMed. Available at: [Link]

  • A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC. Available at: [Link]

  • Ugi reaction - Wikipedia. Available at: [Link]

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available at: [Link]

  • Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent | Request PDF. ResearchGate. Available at: [Link]

  • Tetrazoles via Multicomponent Reactions | Chemical Reviews. ACS Publications. Available at: [Link]

  • Diastereoselective Synthesis of Piperazines by Manganese-Mediated Reductive Cyclization | Organic Letters. ACS Publications. Available at: [Link]

  • CN108129404B - Synthesis method of chiral piperazinone derivative - Google Patents.
  • Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Available at: [Link]

  • LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA. Available at: [Link]

  • Concise Synthesis of Tetrazole-keto-piperazines by Two Consecutive Ugi Reactions - PMC. Available at: [Link]

  • Synthesis of triazolo- and tetrazolo-fused 1,4-benzodiazepines via one-pot Ugi–azide and Cu-free click reactions. Beilstein Journals. Available at: [Link]

  • 1 Protection Reactions - Wiley-VCH. Available at: [Link]

  • (PDF) Efficient solid support catalyzed mono-aza-Michael addition reactions of piperazine. Available at: [Link]

  • Development of Impurity Profiling Methods Using Modern Analytical Techniques. ijprajournal. Available at: [Link]

  • Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Publishing. Available at: [Link]

  • Ugi Reaction. Organic Chemistry Portal. Available at: [Link]

  • Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines. ResearchGate. Available at: [Link]

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs - PMC. Available at: [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Synthetic Drug Strategy. Available at: [Link]

  • Trace and qualitative evaluation of residual piperazine in chicken muscle by HPLC-MS/MS employing automatic ASE. ScienceAsia. Available at: [Link]

  • Electrochemical HPLC Determination of Piperazine Antihistamine Drugs Employing a Spark-Generated Nickel Oxide Nanoparticle-Modified Carbon Fiber Microelectrode - PMC. Available at: [Link]

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Fluoromethylation Reactions: Technical Support & Optimization Center

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for fluoromethylation reactions. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of introducing fluoromethyl groups into organic molecules. Here, we address common challenges with practical, field-tested advice grounded in established chemical principles. Our goal is to empower you to optimize your reaction conditions, troubleshoot effectively, and achieve reliable results.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental hurdles in a problem-and-solution format. We delve into the causality behind each issue and provide actionable steps for resolution.

Problem 1: Low or No Product Yield

A common and frustrating issue is the failure to form the desired fluoromethylated product or obtaining it in very low yields. This often points to issues with reagents, catalysts, or reaction conditions.

The trifluoromethylating reagents, such as the Ruppert-Prakash reagent (TMSCF3), are sensitive to moisture and can decompose if not handled properly.

  • Troubleshooting Steps:

    • Verify Reagent Quality: If possible, run a quick 19F NMR on the reagent to check for degradation products.

    • Use Fresh Reagent: Always use a freshly opened bottle of the reagent or a recently purified batch.

    • Inert Atmosphere: Ensure all manipulations of the TMSCF3 reagent and the reaction setup are performed under a strictly inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques or a glovebox.

Many fluoromethylation reactions rely on a catalyst, such as a fluoride source (e.g., TBAF, CsF) or a photoredox catalyst, to initiate the reaction.

  • Troubleshooting Steps:

    • Catalyst Quality and Stoichiometry: Use a reliable source for your catalyst and ensure accurate measurement of the required amount. For nucleophilic fluoromethylation, the initiator is often used in sub-stoichiometric amounts.

    • Anhydrous Conditions: For fluoride-initiated reactions, ensure the fluoride source is anhydrous. Commercially available TBAF solutions in THF can contain water, which can be detrimental. Consider using anhydrous TBAF salts or drying the solution with molecular sieves.

    • Solvent Choice: The choice of solvent can significantly impact the solubility and activity of the catalyst. For instance, aprotic polar solvents like DMF or THF are commonly used for nucleophilic trifluoromethylation reactions.

G start Low or No Yield Observed reagent_check Check Fluoromethylating Reagent Integrity (e.g., 19F NMR) start->reagent_check reagent_check->start Reagent Degraded (Use fresh stock) catalyst_check Evaluate Catalyst/Initiator System reagent_check->catalyst_check Reagent OK catalyst_check->start Catalyst Inactive (Use anhydrous catalyst/solvent) conditions_check Re-evaluate Reaction Conditions catalyst_check->conditions_check Catalyst OK conditions_check->start Suboptimal Conditions (Adjust temp/concentration) substrate_issue Consider Substrate Reactivity conditions_check->substrate_issue Conditions OK substrate_issue->start Substrate Incompatible (Modify substrate/reagent) end Optimized Reaction substrate_issue->end Substrate Compatible

Caption: A decision tree for troubleshooting low-yield fluoromethylation reactions.

Problem 2: Formation of Side Products

The appearance of unexpected peaks in your analytical data (e.g., NMR, LC-MS) indicates the formation of side products. Identifying these can provide clues to optimize selectivity.

In some cases, the desired product can be reduced, or the fluoromethyl source can be quenched by a hydrogen source.

  • Troubleshooting Steps:

    • Solvent Purity: Ensure the use of anhydrous and degassed solvents to minimize proton sources.

    • Radical Quenchers: If a radical mechanism is involved, adventitious oxygen can act as a quencher. Ensure the reaction is thoroughly deoxygenated.

This is common with electron-rich substrates that can self-react under the reaction conditions.

  • Troubleshooting Steps:

    • Concentration: Lowering the concentration of the starting material can disfavor bimolecular side reactions.

    • Rate of Addition: Adding one of the reagents slowly over time can help maintain a low instantaneous concentration and minimize self-reaction.

Frequently Asked Questions (FAQs)

Q1: How do I choose the appropriate fluoromethylating reagent for my substrate?

The choice of reagent is critical and depends on the reaction type (nucleophilic, electrophilic, or radical) and the functional groups present in your substrate.

  • For Nucleophilic Fluoromethylation (e.g., addition to carbonyls): The Ruppert-Prakash reagent (TMSCF3) is a common choice, typically activated by a fluoride source.

  • For Electrophilic Fluoromethylation (e.g., on electron-rich aromatics): Reagents like Umemoto's or Togni's reagents are suitable.

  • For Radical Fluoromethylation: Langlois' reagent (CF3SO2Na) or fluoroform-derived reagents are often used, typically in the presence of an oxidant.

Reagent TypeCommon ExamplesTypical SubstratesMechanism
Nucleophilic Ruppert-Prakash (TMSCF3)Aldehydes, ketones, iminesAnionic addition
Electrophilic Togni's Reagents, Umemoto's ReagentsElectron-rich (hetero)arenes, enolatesElectrophilic attack
Radical Langlois' Reagent (CF3SO2Na)Alkenes, (hetero)arenesRadical addition

Q2: What are the key safety precautions when working with fluoromethylating reagents?

Many fluoromethylating reagents or their precursors can be toxic and/or generate hazardous byproducts like hydrogen fluoride (HF).

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves resistant to your solvents and reagents.

  • Have a calcium gluconate tube readily available as a first-aid measure for potential HF exposure.

  • Quench reactions carefully. A common method for quenching TMSCF3 reactions is with a fluoride scavenger like aqueous KF or HCl.

Q3: How can I effectively monitor the progress of my fluoromethylation reaction?

Monitoring the reaction is key to determining the optimal reaction time and preventing byproduct formation.

  • Thin-Layer Chromatography (TLC): Useful for a quick qualitative assessment, but be aware that fluorinated compounds may have different spotting characteristics.

  • 19F NMR Spectroscopy: This is the most direct and powerful technique. Taking a small aliquot from the reaction mixture (after a mini-quench) and running a 19F NMR will show the consumption of the starting reagent and the appearance of the product signal. The chemical shifts are highly informative.

  • LC-MS: Can be used to monitor the disappearance of starting material and the appearance of the product mass.

Experimental Protocols

General Protocol for Nucleophilic Trifluoromethylation of an Aldehyde using TMSCF3

This protocol provides a starting point; specific conditions may need to be optimized for your substrate.

  • Preparation:

    • Dry all glassware in an oven at >120 °C overnight and allow to cool under a stream of inert gas.

    • Prepare a stock solution of anhydrous TBAF in anhydrous THF (e.g., 0.1 M).

  • Reaction Setup:

    • In a flame-dried round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, dissolve the aldehyde substrate (1.0 equiv.) in anhydrous THF (to make a ~0.2 M solution).

    • Cool the solution to 0 °C using an ice bath.

  • Reagent Addition:

    • Add the Ruppert-Prakash reagent (TMSCF3, 1.5 equiv.) dropwise via syringe.

    • Add the TBAF solution (0.1 equiv.) dropwise. The solution may change color.

  • Reaction Monitoring:

    • Allow the reaction to stir at 0 °C and warm to room temperature over 2-4 hours.

    • Monitor the reaction progress by TLC or by taking aliquots for 19F NMR analysis.

  • Workup and Purification:

    • Once the reaction is complete, quench by adding 1 M aqueous HCl.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

References

  • Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757–786. Available at: [Link]

  • Ruppert, I., Schlich, K., & Volbach, W. (1984). Die erste perfluoralkyl-übertragungsreaktion mit (trifluormethyl)trimethylsilan. Tetrahedron Letters, 25(21), 2195-2198. Available at: [Link]

  • Charpentier, J., Früh, N., & Togni, A. (2015). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Chemical Reviews, 115(2), 650–682. Available at: [Link]

  • Yale, H. L. (1959). The 19F nuclear magnetic resonance spectra of some trifluoromethyl-substituted phenothiazines. Journal of the American Chemical Society, 81(12), 3201-3202. Available at: [Link]

Technical Support Center: 3-(Fluoromethyl)piperazin-2-one Crystallization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the isolation and crystallization of 3-(Fluoromethyl)piperazin-2-one . This highly polar, low-molecular-weight fluorinated heterocycle presents unique challenges during downstream processing. The presence of a secondary amine, an amide carbonyl, and a highly electronegative fluoromethyl group creates a complex, competing hydrogen-bonding network. This frequently leads to liquid-liquid phase separation (LLPS or "oiling out"), polymorphic instability, and poor enantiomeric resolution.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure robust crystal growth and high-purity isolation.

Part 1: Diagnostic Workflow

Troubleshooting Start Crystallization Issue Identified Oiling Oiling Out (LLPS) Start->Oiling Fines Fine/Needle Crystals Start->Fines Chiral Poor Enantiomeric Excess Start->Chiral Solvent Adjust Solvent System (Add Anti-solvent) Oiling->Solvent Seed Seed in Metastable Zone Oiling->Seed Fines->Seed Cooling Implement Cubic Cooling Fines->Cooling Salt Diastereomeric Salt Resolution Chiral->Salt

Decision tree for troubleshooting 3-(Fluoromethyl)piperazin-2-one crystallization issues.

Part 2: Core Troubleshooting FAQs

Q1: Why does my 3-(Fluoromethyl)piperazin-2-one "oil out" instead of forming crystals, and how do I fix it?

The Causality: "Oiling out" (Liquid-Liquid Phase Separation, or LLPS) occurs when a solution becomes supersaturated at a temperature that is higher than the melting point of the solute-rich phase[1]. For 3-(Fluoromethyl)piperazin-2-one, the strong intermolecular hydrogen bonding between the amide N-H and C=O, combined with the flexible piperazine ring, lowers the lattice energy barrier. This makes the liquid amorphous state kinetically favorable over the crystalline state. Furthermore, the fluoromethyl group can induce weak C-H···F interactions that disrupt standard packing motifs, delaying primary nucleation[2].

The Solution:

  • Shift the Phase Boundary: Switch to a solvent system with a lower solubility gradient. Moving from a highly polar protic solvent (like pure methanol) to a binary mixture (e.g., Isopropanol/Heptane) can shift the LLPS boundary below the nucleation curve, forcing the system to crystallize rather than separate into an oil[1].

  • Reduce Initial Concentration: Start with a more dilute solution to ensure the supersaturation trajectory hits the crystalline metastable zone before crossing the binodal (oiling) curve[1].

  • Seeding: Introduce seed crystals (1-2% w/w) at a temperature just below the saturation point. This bypasses the high thermodynamic barrier of primary nucleation[1].

Q2: How can I prevent the formation of fine, needle-like crystals that trap impurities?

The Causality: Fine, needle-like crystals are a classic symptom of rapid, uncontrolled primary nucleation[3]. When a solution is "crash-cooled," it rapidly bypasses the metastable zone and enters the labile zone. The resulting burst of nucleation creates massive surface area but poor volume, trapping mother liquor and synthetic impurities (such as unreacted fluorinating agents or positional isomers) within the crystal cake[3].

The Solution: Implement controlled cooling within the metastable zone, monitored via Process Analytical Technology (PAT) such as Focused Beam Reflectance Measurement (FBRM)[4]. By holding the temperature after seeding, you allow the seed bed to consume the supersaturation, promoting crystal growth over secondary nucleation[4].

Q3: Direct crystallization yields a racemic mixture. How do I isolate the enantiopure (R)-3-(Fluoromethyl)piperazin-2-one?

The Causality: The C3 position of the piperazin-2-one ring is chiral. If the molecule crystallizes as a racemic compound (where both enantiomers pair in the same unit cell) rather than a conglomerate, direct preferential crystallization is thermodynamically impossible.

The Solution: Diastereomeric salt formation is required. The secondary amine in the piperazine ring (pKa ~ 8) can be protonated by chiral resolving acids[5][6].

  • React the racemic free base with a chiral acid (e.g., L-tartaric acid or (1S)-(+)-10-camphorsulfonic acid) in a polar solvent mixture (Methanol/Water)[6].

  • The differing solubilities of the resulting diastereomeric salts allow for the selective crystallization of the desired enantiomer's salt.

  • Break the isolated salt using a mild aqueous base (e.g., NaHCO₃) and extract the enantiopure free base into dichloromethane.

Part 3: Quantitative Data & Solvent Selection

The highly polar nature of the piperazin-2-one core requires careful solvent matching. The table below summarizes the thermodynamic behavior of 3-(Fluoromethyl)piperazin-2-one across various solvent classes.

Solvent SystemDielectric Constant (ε)Solubility ProfileCrystallization Behavior & Process Suitability
Water 80.1Very HighHighly soluble due to H-bonding; difficult to isolate the free base.
Methanol 32.7HighExcellent for dissolution; prone to oiling out upon rapid crash cooling.
Isopropanol (IPA) 18.3ModerateOptimal. Excellent for cooling crystallization; yields well-defined block crystals.
Ethyl Acetate 6.0Low to ModerateGood anti-solvent; promotes rapid nucleation but can cause fine needles if added too fast.
Heptane 1.9Very LowStrong anti-solvent; causes immediate LLPS (oiling) if added without active seeding.

Part 4: Mechanistic Pathway of Crystallization

MetastableZone Undersat Undersaturated Solution Cool Cooling / Anti-Solvent Undersat->Cool MSZ Metastable Zone (Optimal for Seeding) Cool->MSZ Labile Labile Zone (Spontaneous Nucleation) MSZ->Labile Continued Cooling Growth Controlled Crystal Growth MSZ->Growth Seed Added Crash Uncontrolled Fines / Oiling Labile->Crash

Thermodynamic pathways mapping the metastable zone for controlled crystal growth versus oiling out.

Part 5: Standard Operating Protocol (SOP)

Validated Workflow: Seeded Cooling Crystallization of 3-(Fluoromethyl)piperazin-2-one

This self-validating protocol utilizes a cubic cooling curve to maintain constant supersaturation, preventing the system from crossing into the labile zone.

  • Preparation & Dissolution: Charge 1.0 equivalent of crude 3-(Fluoromethyl)piperazin-2-one into a jacketed crystallizer. Add 5 volumes of Isopropanol (IPA). Heat the suspension to 65°C under moderate agitation (250 rpm) until complete dissolution is achieved[1].

  • Clarification: Polish filter the hot solution through a 0.45 µm PTFE membrane into a pre-heated receiving vessel to remove insoluble impurities and foreign particles that could act as uncharacterized nucleation sites.

  • Cooling to Metastable Zone: Cool the solution linearly to 45°C at a rate of 0.5°C/min.

  • Seeding & Aging: Charge 1% w/w of pure 3-(Fluoromethyl)piperazin-2-one seed crystals. Hold the temperature isothermally at 45°C for 2 hours. Self-Validation Check: Visual or FBRM confirmation of a stable seed bed without bulk precipitation[1][4].

  • Cubic Cooling: Cool the suspension to 5°C over 6 hours using a non-linear (cubic) cooling profile. This accommodates the increasing surface area of the growing crystals and prevents secondary nucleation[3].

  • Isolation: Filter the suspension via a Nutsche filter. Wash the wet cake with 2 volumes of cold (0°C) IPA/Heptane (1:1 v/v) to displace the mother liquor without dissolving the product.

  • Drying: Dry under vacuum (50 mbar) at 40°C for 12 hours to a constant weight.

References

1.3 2. 1 3. 2 4. 5 5. 7 6.6 7.4

Sources

Technical Support Center: Investigating the Degradation Pathways of Piperazin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with piperazin-2-one derivatives. This guide provides in-depth troubleshooting advice and detailed protocols to navigate the complexities of degradation pathway analysis. Understanding the stability of the piperazin-2-one scaffold is critical for ensuring the safety, efficacy, and shelf-life of novel therapeutics.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the stability and degradation of piperazin-2-one derivatives.

Q1: Why is it critical to study the degradation pathways of piperazin-2-one derivatives?

Understanding the degradation pathways is a fundamental aspect of drug development for several key reasons:

  • Safety and Toxicity: Degradation products can be inactive, have reduced efficacy, or, in the worst case, be toxic. Identifying and characterizing these degradants is essential to ensure patient safety.[1][2]

  • Stability and Shelf-Life: Forced degradation studies, which intentionally expose the drug to stress conditions like acid, base, light, heat, and oxidation, help predict the drug's shelf-life and determine appropriate storage conditions.[1][3][4]

  • Method Development: These studies are crucial for developing and validating stability-indicating analytical methods, typically HPLC, that can accurately separate and quantify the active pharmaceutical ingredient (API) from its degradation products.[1][5]

  • Formulation and Manufacturing: Knowledge of a molecule's liabilities helps in designing stable formulations and in optimizing manufacturing processes to minimize degradation.[4]

Q2: What are the most common degradation pathways for piperazin-2-one derivatives?

The piperazin-2-one ring system contains a lactam (a cyclic amide) and two amine functionalities, which are susceptible to several degradation pathways:

  • Hydrolysis: The lactam bond is prone to cleavage under both acidic and basic conditions, leading to a ring-opened amino acid derivative. This is often the primary degradation pathway.[6][7][8]

  • Oxidation: The nitrogen atoms in the ring and potentially susceptible positions on side chains can be oxidized, forming N-oxides and other oxidative products.[9][10]

  • Photodegradation: Exposure to UV or visible light can induce degradation, often through complex radical-mediated pathways.[11][12]

Q3: What are the standard conditions for a forced degradation study?

Forced degradation, or stress testing, is performed under conditions more severe than accelerated stability testing to generate potential degradants.[3][11] While there is no single set of conditions applicable to all drugs, a typical study includes:

  • Acid Hydrolysis: 0.1 M to 1 M HCl at room temperature to elevated temperatures (e.g., 60-80°C).[5]

  • Base Hydrolysis: 0.1 M to 1 M NaOH at room temperature. The lactam ring is often highly susceptible to base-catalyzed hydrolysis.[5][7]

  • Oxidation: 3% to 30% hydrogen peroxide (H₂O₂) at room temperature.[5]

  • Thermal Degradation: Heating the solid drug substance or a solution (e.g., 80-100°C).

  • Photodegradation: Exposing the drug substance to a combination of UV and visible light, as per ICH Q1B guidelines.

The goal is to achieve a target degradation of approximately 5-20%, which is sufficient to detect and identify primary degradants without destroying the molecule completely.[3][4]

Part 2: Troubleshooting Guide by Degradation Pathway

This section provides specific, issue-based guidance in a question-and-answer format for challenges you may encounter during your experiments.

Hydrolytic Degradation

The hydrolysis of the lactam bond is a key liability for piperazin-2-one derivatives.

Q: My compound is degrading under both acidic and basic conditions. How do I determine the mechanism and identify the primary hydrolytic product?

A: Differentiating and characterizing hydrolysis is crucial.

  • Causality: The lactam carbonyl carbon is electrophilic and susceptible to nucleophilic attack. In basic conditions, the hydroxide ion is the nucleophile.[7] Under acidic conditions, the carbonyl oxygen is protonated, making the carbonyl carbon even more electrophilic for attack by water.[6] The result in both cases is the cleavage of the amide bond to form a linear amino acid derivative.

  • Troubleshooting & Identification:

    • LC-MS is Essential: The most powerful tool for this is Liquid Chromatography-Mass Spectrometry (LC-MS).[5] The primary hydrolytic product will have a molecular weight corresponding to the parent molecule plus the addition of one molecule of water (an 18 Da increase).

    • Tandem MS (MS/MS): Fragment the parent ion and the degradation product ion. The fragmentation pattern of the ring-opened product will be significantly different and can help confirm its linear structure.[5]

    • Kinetic Studies: Run the degradation at several pH points (e.g., pH 2, 4, 7, 9, 12) and monitor the rate of degradation. Plotting the log of the rate constant versus pH can reveal the pH-rate profile, clearly showing the regions of acid- and base-catalyzed susceptibility.[13]

Diagram: General Hydrolytic Degradation of Piperazin-2-one

cluster_0 Acid-Catalyzed Hydrolysis cluster_1 Base-Catalyzed Hydrolysis P1 Piperazin-2-one Derivative I1 Protonated Carbonyl (Activated Intermediate) P1->I1 + H₃O⁺ HP Ring-Opened Amino Acid Product I1->HP + H₂O - H₃O⁺ P2 Piperazin-2-one Derivative I2 Tetrahedral Intermediate P2->I2 + OH⁻ BP Ring-Opened Amino Acid Product I2->BP Ring Cleavage

Caption: Acid- and base-catalyzed hydrolytic pathways of the piperazin-2-one ring.

Oxidative Degradation

Oxidation can lead to a complex mixture of products, making identification challenging.

Q: I see multiple new peaks in my HPLC chromatogram after forced oxidation with H₂O₂. How can I identify the likely products?

A: This is a common outcome due to the multiple potential sites of oxidation.

  • Causality: The two nitrogen atoms of the piperazin-2-one ring are nucleophilic and can be readily oxidized to form N-oxides. Additionally, if the derivative has susceptible alkyl or aryl side chains, C-hydroxylation can occur. Hydrogen peroxide can generate highly reactive hydroxyl radicals, leading to this complex profile.

  • Troubleshooting & Identification:

    • LC-MS Analysis: Use high-resolution mass spectrometry (HRMS) if available.

      • An N-oxide will show a mass increase of +16 Da .

      • Hydroxylation will also show a mass increase of +16 Da .

    • Distinguishing N-oxides from C-hydroxylation: This can be challenging. MS/MS fragmentation can be informative, as N-oxides often have a characteristic neutral loss of 16 or 17 Da. Spectroscopic methods like NMR would be required for definitive structural elucidation.

    • Control for Over-degradation: The goal is 5-20% degradation. If you see many minor peaks, you may be using conditions that are too harsh. Reduce the H₂O₂ concentration (e.g., from 3% to 0.5%) or the reaction time to favor the formation of the primary, most labile degradation products.[3][4]

Diagram: Potential Oxidative Degradation Products

Parent Piperazin-2-one Derivative N1_Oxide N1-Oxide (+16 Da) Parent->N1_Oxide [O] N4_Oxide N4-Oxide (+16 Da) Parent->N4_Oxide [O] Hydroxylated C-Hydroxylated Product (+16 Da) Parent->Hydroxylated [O] (on side chain) RingOpened Further Oxidative Cleavage Products N1_Oxide->RingOpened Harsh [O]

Caption: Common oxidative degradation products of piperazin-2-one derivatives.

Photodegradation

Photostability studies are critical for determining packaging and storage requirements.

Q: How can I design a photostability study that distinguishes between photodegradation and thermal degradation?

A: This requires careful experimental design with appropriate controls.

  • Causality: Molecules can absorb UV or visible light, promoting them to an excited state. This excess energy can lead to bond cleavage, oxidation, or other reactions, causing degradation.[11] It's vital to ensure the observed degradation is from light exposure and not simply from the heat generated by the light source.

  • Experimental Design (based on ICH Q1B):

    • Light Source: Use a calibrated photostability chamber that provides a controlled output of both UV-A and visible light.

    • Sample Exposure: Expose the drug substance (solid and in solution) to a total illumination of not less than 1.2 million lux hours and an integrated near-UV energy of not less than 200 watt hours/square meter.

    • The Crucial Control: Alongside the light-exposed samples, place identical samples wrapped in aluminum foil (or in an opaque container) inside the same photostability chamber. These are the "dark controls."

    • Analysis: Analyze the light-exposed samples and the dark controls. If degradation is observed only in the light-exposed samples, it is photodegradation. If both sets of samples show degradation, it indicates a thermal component, which must be accounted for.

Part 3: Key Experimental Protocols

These protocols provide a starting point for your investigations. Always adapt them based on the specific properties of your molecule.

Protocol 1: General Forced Degradation Study

Objective: To generate potential degradation products for method development and pathway elucidation.[1][5]

Methodology:

  • Stock Solution: Prepare a stock solution of your piperazin-2-one derivative at a known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile/water.

  • Control Sample: Dilute the stock solution with the mobile phase to your target analytical concentration. Store this sample protected from light at 4°C.

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M HCl. Heat at 60°C for 2-8 hours. At time points, withdraw a sample, neutralize it with 1 M NaOH, and dilute for analysis.

  • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Keep at room temperature for 1-4 hours. At time points, withdraw a sample, neutralize it with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Keep at room temperature for 2-24 hours, protected from light. At time points, dilute for analysis.

  • Thermal Degradation: Place a sample of the stock solution in a sealed vial in an oven at 80°C for 24-48 hours. Also, test the solid API under the same conditions.

  • Photodegradation: Expose a solution and solid sample to a calibrated photostability chamber as described in the troubleshooting section above, including a dark control.

  • Analysis: Analyze all stressed samples and the control sample using a suitable stability-indicating HPLC-UV/MS method (see Protocol 2).

Protocol 2: HPLC-UV/MS Method for Degradant Profiling

Objective: To separate the parent drug from all process impurities and degradation products.[5][14]

Methodology:

  • Column Selection: A C18 or C8 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm) is a good starting point.

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water (for positive ion MS) or 10 mM Ammonium Acetate in Water (for neutral pH).

    • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient Elution: A gradient is almost always necessary to resolve early-eluting polar degradants (like the hydrolytic product) from the often more retained parent compound.

    • Example Gradient: Start at 5-10% B, ramp to 90-95% B over 20-30 minutes, hold for 5 minutes, then return to initial conditions and equilibrate.

  • Detector Settings:

    • UV/PDA Detector: Monitor at the λmax of the parent compound and also collect full spectra to check for peak purity and aid in identifying chromophorically different degradants.

    • MS Detector: Use an electrospray ionization (ESI) source in both positive and negative ion modes initially to determine the best ionization for your compound and its degradants. Collect full scan data to identify the molecular weights of all new peaks.

Part 4: Data Summary

The following table summarizes common degradation products observed for piperazin-2-one derivatives.

Degradation PathwayCommon ProductsTypical Mass Change (Da)Key Analytical Signature
Hydrolysis Ring-opened amino acid+18A single, more polar peak with m/z = [M+H+18]⁺
Oxidation N-oxides, C-hydroxylated species+16One or more peaks with m/z = [M+H+16]⁺
Photolysis Varies (radicals, dimers, etc.)VariesMultiple new peaks appearing only in light-exposed samples

References

  • The kinetics and mechanism of acid catalysed hydrolysis of lactams. Can. J. Chem.(Available at: [Link])

  • REVIEW OF FORCED DEGRADATION STUDIES ON THE DRUGS CONTAINING HETROCYCLIC COMPOUND. International Journal of Research in Pharmaceutical and Nano Sciences.(Available at: [Link])

  • Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. MDPI.(Available at: [Link])

  • Theoretical study of the hydrolysis mechanism of β-lactam antibiotics catalysed by a Zn(II) dinuclear biomimetic organometallic complex. Taylor & Francis Online.(Available at: [Link])

  • The Mechanisms of Catalysis by Metallo β-Lactamases. PMC - NIH.(Available at: [Link])

  • Exploring the Mechanism of β-Lactam Ring Protonation in the Class A β-lactamase Ac. OSTI.GOV.(Available at: [Link])

  • Forced Degradation – A Review. PharmaTech.(Available at: [Link])

  • Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn.(Available at: [Link])

  • Visualization of the photodegradation of a therapeutic drug by chemometric-assisted fluorescence spectroscopy. PMC - NIH.(Available at: [Link])

  • Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International.(Available at: [Link])

  • On a Simple Hydrogen Cyanide-Based Access to Piperazin-2-ones. European Journal of Organic Chemistry.(Available at: [Link])

  • Degradation of 2-Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. PubMed.(Available at: [Link])

  • Thermal degradation and oxidation of aqueous piperazine for carbon dioxide capture. The University of Texas at Austin.(Available at: [Link])

  • Two step approach to piperazine-2-carboxamide via hydrolysis followed... ResearchGate.(Available at: [Link])

  • Degradation of piperazine by UV light in the presence of air. Conditions. ResearchGate.(Available at: [Link])

  • TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Journal of Drug Delivery and Therapeutics.(Available at: [Link])

  • US6545149B2 - Synthesis and crystallization of piperazine ring-containing compounds. Google Patents.
  • Degradation of piperazine by Paracoccus sp. TOH isolated from activated sludge. PubMed.(Available at: [Link])

  • Diketopiperazine formation, hydrolysis, and epimerization of the new dipeptide angiotensin-converting enzyme inhibitor RS-10085. PubMed.(Available at: [Link])

  • Degradation study of piperazine, its blends and structural analogs for CO2 capture: A review. Semantic Scholar.(Available at: [Link])

  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. ResearchGate.(Available at: [Link])

  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. ACS Publications.(Available at: [Link])

  • Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. PMC - NIH.(Available at: [Link])

  • The biodegradation of piperazine and structurally-related linear and cyclic amines. Semantic Scholar.(Available at: [Link])

  • What are the stability conditions of piperazine? Biosynce Blog.(Available at: [Link])

  • Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution. Synfacts.(Available at: [Link])

  • Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. MDPI.(Available at: [Link])

  • Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. ResearchGate.(Available at: [Link])

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI.(Available at: [Link])

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Chemistry & Biodiversity.(Available at: [Link])

  • Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. MDPI.(Available at: [Link])

  • Stability of Synthetic Piperazines in Human Whole Blood. PubMed.(Available at: [Link])

  • Analytical Methods. RSC Publishing.(Available at: [Link])

  • Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols. Organic Chemistry Frontiers (RSC Publishing).(Available at: [Link])

Sources

Technical Support Center: Scale-Up Synthesis of 3-(Fluoromethyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Online Operator: Senior Application Scientist, Process Chemistry Division Ticket ID: SC-F-PIP-2026

Executive Summary

Scaling up the synthesis of 3-(Fluoromethyl)piperazin-2-one presents a unique intersection of challenges: constructing the polar piperazinone core and safely installing the fluoromethyl group. While direct fluorination of the ring is impractical, the Deoxyfluorination Route —converting a hydroxymethyl precursor to the fluoromethyl target—is the industry standard for reliability and scalability.

This guide prioritizes safety and process control , specifically addressing the thermal hazards associated with fluorinating reagents like DAST and Deoxo-Fluor™ during scale-up.

Part 1: The Synthetic Pathway[1]

We recommend a two-stage convergent synthesis. This route utilizes the chiral pool (L-Serine) to establish the stereocenter (if chiral material is desired) or inexpensive racemic serine for the racemate.

Workflow Diagram

SynthesisPath Serine Serine Methyl Ester (HCl Salt) Intermediate 3-(Hydroxymethyl) piperazin-2-one Serine->Intermediate Cyclization (MeOH, Et3N, Reflux) EDA Ethylenediamine EDA->Intermediate Fluorination Deoxyfluorination (XtalFluor-E / Deoxo-Fluor) Intermediate->Fluorination Activation Target 3-(Fluoromethyl) piperazin-2-one Fluorination->Target C-F Bond Formation

Caption: Two-step synthetic route: Cyclocondensation of serine methyl ester with ethylenediamine followed by deoxyfluorination.

Part 2: Detailed Protocols & Troubleshooting

Module A: Synthesis of 3-(Hydroxymethyl)piperazin-2-one

The Challenge: Preventing oligomerization during the condensation of the diamine with the amino acid ester.

Protocol (Scale: 100 g basis):

  • Dissolution: Suspend L-Serine methyl ester hydrochloride (1.0 equiv) in Methanol (5 vol).

  • Neutralization: Add Triethylamine (1.1 equiv) at 0°C to liberate the free amine.

  • Addition: Add Ethylenediamine (3.0–5.0 equiv) slowly. Note: Excess diamine drives the equilibrium toward the monomeric lactam rather than linear polymers.

  • Cyclization: Heat to reflux (65°C) for 16–24 hours. Monitor by TLC (ninhydrin stain) or HPLC.

  • Workup: Concentrate under vacuum to remove methanol and excess ethylenediamine. The residue is often a thick oil or semi-solid.

  • Purification: Recrystallize from Isopropanol/Ethanol or use Dowex 50W (H+ form) resin if purity is <90%.

Troubleshooting Guide: Module A

SymptomProbable CauseCorrective Action
Low Yield (<40%) Oligomerization (Polyamide formation).Increase Ethylenediamine equivalents to 5.0x. Ensure high dilution (10 vol solvent).
Product is Sticky/Gummy Residual Ethylenediamine HCl salts.Dissolve crude in minimal water, load onto cation exchange resin, wash with water, elute with 1M NH₄OH.
Incomplete Reaction Wet Methanol.Use anhydrous Methanol. Water hydrolyzes the ester before the amine can attack.
Module B: The Deoxyfluorination (Critical Safety Step)

The Challenge: Converting the C-OH bond to C-F. Traditional reagents like DAST (Diethylaminosulfur trifluoride) are thermally unstable and can explode on scale-up.[1][2][3]

Reagent Selection for Scale-Up:

FeatureDAST Deoxo-Fluor™ XtalFluor-E®
Physical State Liquid (Fuming)Liquid (Fuming)Crystalline Solid
Thermal Decomp. ~140°C (Violent)~140°C (Slower exotherm)>205°C (Stable)
Free HF Generation HighHighNone (requires promoter)
Scale-Up Rating UNSAFE (>50g)CAUTION RECOMMENDED
Protocol: Using XtalFluor-E® (Recommended)

Why: Solid handling is safer, and it possesses a higher thermal decomposition threshold.

  • Setup: Charge 3-(Hydroxymethyl)piperazin-2-one (1.0 equiv) and XtalFluor-E (1.2 equiv) into a reactor.

  • Solvent: Add anhydrous Dichloromethane (DCM) or THF (10 vol). Cool to -78°C (lab) or -20°C (pilot plant).

  • Promoter: Add DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or Et₃N[4]·3HF (1.5 equiv) dropwise. Exotherm expected.

  • Reaction: Allow to warm to room temperature. Stir for 4–12 hours.

  • Quench: Pour mixture into saturated aqueous NaHCO₃ solution. Caution: CO₂ evolution.

Protocol: Using Deoxo-Fluor™ (Alternative)

Why: If XtalFluor is unavailable. Requires strict temperature limits.

  • Cooling: Cool solution of substrate in DCM to -20°C .

  • Addition: Add Deoxo-Fluor (1.2 equiv) as a 50% solution in Toluene. Do not add neat reagent rapidly.

  • Control: Maintain internal temperature < 0°C during addition.

  • Reaction: Stir at 0°C to RT. Do not heat above 40°C.

Troubleshooting Guide: Module B

SymptomProbable CauseCorrective Action
Black/Tarred Reaction Thermal decomposition of reagent.[5]STOP. Cool reactor immediately. Ensure internal temp never exceeds 40°C. Switch to XtalFluor-E.
Elimination Product (Alkene) Basic conditions too strong or temp too high.Use Et₃N·3HF instead of DBU as the promoter. Keep reaction colder (-20°C).
Etching of Glassware Free HF generation.[3][6]Use PTFE (Teflon) lined reactors or HDPE vessels for the fluorination step.

Part 3: Safety & Scale-Up Decision Tree

Before proceeding to >100g scale, consult this logic flow to ensure reactor safety.

SafetyTree Start Start Scale-Up (>100g) ReagentCheck Select Reagent Start->ReagentCheck DAST DAST ReagentCheck->DAST Deoxo Deoxo-Fluor ReagentCheck->Deoxo Xtal XtalFluor-E ReagentCheck->Xtal Stop STOP PROCESS High Explosion Risk DAST->Stop Unsafe Cooling Cryogenic Cooling Required (-20°C) Deoxo->Cooling Exotherm Risk Standard Standard Cooling (0°C to RT) Xtal->Standard Stable

Caption: Safety decision matrix for selecting fluorinating reagents on scale.

Part 4: Frequently Asked Questions (FAQs)

Q: Can I use DAST if I keep it cold? A: At milligram scales, yes. At >50g scales, no . The adiabatic temperature rise of a DAST decomposition can rupture glass and steel reactors. The induction period for decomposition can be misleading. Use XtalFluor-E or Deoxo-Fluor.

Q: My product is water-soluble. How do I extract it after quenching? A: Piperazinones are polar.

  • Saturate the aqueous phase with NaCl (salting out).

  • Use n-Butanol or IPA/CHCl3 (3:1) for extraction, not just DCM or Ethyl Acetate.

  • Alternatively, evaporate the aqueous quench to dryness and triturate the solids with warm Ethanol.

Q: The reaction mixture smokes when I open the vessel. Is this normal? A: This indicates unreacted fluorinating reagent hydrolyzing with atmospheric moisture to release HF gas.

  • Fix: Quench more thoroughly with NaHCO₃ or KOH solution before opening the reactor. Ensure the pH is >8.

Q: Can I make the 3-fluoromethyl compound directly from a fluoro-amino acid? A: Yes, using 3-Fluoro-DL-alanine or Fluoroserine . However, these starting materials are significantly more expensive (approx. 50–100x cost) than the Serine -> Hydroxymethyl -> Fluorination route. This direct route is preferred only if cost is not a constraint and step-count reduction is critical.

References

  • Synthesis of Hydroxymethyl Piperazinones

    • Liang, Z., et al. "Mild and Efficient Synthesis of Para-Substituted 2-Hydroxymethyl Piperazine."[7][8] Letters in Organic Chemistry, 2024.[7][8] Link

    • Takahashi, T., et al. "Efficient synthesis of 5-(hydroxymethyl)piperazin-2-ones using automatically prepared chiral bromocarboxylic acid..." Bioorganic & Medicinal Chemistry Letters, 2021.[9] Link

  • Deoxyfluorination Safety & Reagents

    • Lal, G. S., et al. "Bis(2-methoxyethyl)aminosulfur trifluoride: a new broad-spectrum deoxofluorinating agent with enhanced thermal stability."[1] Journal of Organic Chemistry, 1999. (Deoxo-Fluor seminal paper).

    • Beaulieu, F., et al. "Aminodifluorosulfinium salts: selective fluorination reagents with enhanced thermal stability and ease of handling." Journal of Organic Chemistry, 2010. (XtalFluor seminal paper). Link

    • "Safe Chemical Reaction Scale Up." Academia.edu. Link

  • General Piperazinone Chemistry

    • Petkovic, M., et al. "Synthesis of Piperazin-2-one Derivatives via Cascade Double Nucleophilic Substitution." Synthesis, 2023. Link

Sources

common pitfalls in the synthesis of fluorinated N-heterocycles

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Fluorinated Heterocycle Synthesis Support Center. Ticket ID: #F-N-HET-4092 Status: Escalated to Senior Application Scientist Subject: Troubleshooting yield collapse and decomposition in fluorinated N-heterocycle synthesis.

Executive Summary

Synthesizing fluorinated N-heterocycles (pyridines, quinolines, piperidines) is notoriously deceptive. The high electronegativity of fluorine ($ \chi = 4.0 $) fundamentally alters the


, nucleophilicity, and redox potential of the heterocycle.

This guide addresses the three most common failure modes reported by our users:

  • Regiochemical Scrambling during direct radical fluorination.

  • Catalyst Death in metal-catalyzed cross-couplings (N-coordination vs. oxidative addition).

  • The "Silent Killer":

    
    -Fluoride elimination during cyclization.
    

Module 1: Direct C-H Fluorination (Late-Stage Functionalization)

User Complaint: "I used Selectfluor on my quinoline substrate. The reaction turned black, and I got a mixture of isomers with 15% yield."

Diagnosis: You are likely fighting a polarity mismatch. Electron-deficient N-heterocycles resist electrophilic fluorination (


). To force the reaction, you likely used radical conditions (Ag(I) catalysis), but lacked regiocontrol.
Troubleshooting Protocol
Symptom Root Cause Corrective Action
Low Conversion The heterocycle is too electron-deficient for electrophilic attack.Switch to Radical Minisci-Type: Use Selectfluor as an oxidant/F-transfer agent with a silver catalyst (

) and a persulfate oxidant to generate a nucleophilic radical.
Regio-Scrambling Radical species are highly reactive and unselective.Protonation Strategy: Run the reaction in acidic media (TFA or aqueous

). Protonating the Nitrogen (

) increases the inductive effect, deactivating the

- and

-positions, forcing substitution to the

-position (C3).
"Tar" Formation Polymerization of radical intermediates.Add a Phase-Transfer Catalyst: If using biphasic systems (DCE/Water), add sodium lauryl sulfate or Triton X-100 to stabilize the radical emulsion.

Pro-Tip: For electron-rich systems (e.g., indoles), avoid Selectfluor initially. Use NFSI (N-Fluorobenzenesulfonimide) .[1] It is milder and less likely to cause oxidative polymerization.

Module 2: Metal-Catalyzed Cross-Coupling (The "Dead Catalyst" Scenario)

User Complaint: "I'm trying to couple a fluorinated pyridine bromide with a boronic acid (Suzuki). The starting material is untouched."

Diagnosis: This is a classic case of Heteroatom Catalyst Poisoning . The nitrogen lone pair in your fluorinated substrate is coordinating to the Palladium center (


-donation) more strongly than the alkene/arene 

-system, shutting down the catalytic cycle.
The "Self-Validating" Protocol

To confirm if N-coordination is the culprit, perform the "Ligand Overload Test" :

  • Standard Run: 1 mol% Pd catalyst.

  • Test Run: 1 mol% Pd catalyst + 5 mol% extra Ligand (e.g., XPhos or SPhos).

  • Result: If the Test Run works, your substrate was stripping the ligand from the metal.

Corrective Workflow:

  • Step 1: Use Bulky Ligands. Switch to Buchwald-type dialkylbiaryl phosphines (e.g., BrettPhos or RuPhos ). The steric bulk prevents the N-heterocycle from coordinating to the Pd center.

  • Step 2: High-Valent Pd. If oxidative addition is the bottleneck (common with electron-rich fluoro-heterocycles), consider the Ritter Pd(IV) Fluorination strategy. This bypasses the difficult Pd(II)-F reductive elimination step.

Module 3: The "Silent Killer" ( -Fluoride Elimination)

User Complaint: "I synthesized a fluorinated building block, but when I tried to cyclize it to form the piperidine ring, I lost the fluorine atom. My NMR shows an alkene."

Diagnosis: You have triggered


-Fluoride Elimination .[2] Fluoride is a poor leaving group unless it is 

to a metal center (in cross-coupling) or an anionic center (in basic cyclization).
Mechanism of Failure

When a carbanion or metal species forms adjacent to the C-F bond, the fluorine is ejected to form a double bond (defunctionalization).

BetaElimination cluster_0 The Danger Zone Start Fluorinated Precursor Inter Metal/Anionic Intermediate (M-C-C-F) Start->Inter Cyclization Step Elim Transition State (Syn-Elimination) Inter->Elim Heat/Base Product Defluorinated Alkene Elim->Product -M-F

Caption: The pathway of


-fluoride elimination. Once the metal (M) or anion forms 

to the fluorine, syn-elimination is kinetically rapid.

Corrective Action:

  • pH Control: Avoid strong bases (LiHMDS, NaH) that generate "hard" enolates. Use "soft" enolization methods (TiCl4/DIPEA) or Lewis-acid catalyzed cyclizations.

  • Rigidify the Backbone: If possible, use a gem-difluoro group. If one fluorine eliminates, the resulting vinyl fluoride is stable and often retains bioactivity.

Strategic Decision Matrix

Before starting your synthesis, use this logic flow to select the correct methodology.

StrategyMap Start Target: Fluorinated N-Heterocycle IsAromatic Is the ring Aromatic? Start->IsAromatic ElectronRich Electron Rich? (Indole/Pyrrole) IsAromatic->ElectronRich Yes BuildingBlock De Novo Synthesis (Cyclization) IsAromatic->BuildingBlock No (Piperidine/Pyrrolidine) Electrophilic Use NFSI or Selectfluor (Direct Electrophilic Subst.) ElectronRich->Electrophilic Yes Radical Use Minisci Reaction (Selectfluor + Ag(I) + Acid) ElectronRich->Radical No (Pyridine/Quinoline) BetaElimCheck Is F at Beta position to Nucleophile? BuildingBlock->BetaElimCheck Check C-F position Danger RISK: Beta-Elimination. Use Gem-Difluoro or Acidic Cyclization BetaElimCheck->Danger Yes Safe Standard Cyclization BetaElimCheck->Safe No

Caption: Decision tree for selecting fluorination strategy based on substrate electronics and saturation.

Reagent Selection Guide

ReagentTypeBest ForSafety/Handling Pitfall
Selectfluor

/ Radical
Pyridines, Quinolines (Minisci)Hygroscopic. Incompatible with strong nucleophiles.
NFSI

Indoles, Pyrroles (Electron-rich)Sulfonimide byproduct can be hard to remove.
DAST / Deoxo-Fluor Nucleophilic

Converting C=O to

Explosion Hazard upon heating. Glass etching.
PhenoFluor DeoxyfluorinationLate-stage phenol

fluoride
Expensive. Requires inert atmosphere.

References

  • Mechanism of Selectfluor Radical Pathways

    • Direct, Catalytic Monofluorination of sp3 C–H Bonds: A Radical-Based Mechanism with Ionic Selectivity.
    • Source: J. Am. Chem. Soc. (Lectka Group).[3]

  • Pd-Catalyzed Fluorination (High-Valent Pd)

    • Palladium-catalyzed electrophilic fluorination of arenes with high-valent palladium fluoride complexes.
    • Source: Science (Ritter Group).
  • Minisci Reaction for Heterocycles

    • Practical C–H Functionaliz
    • Source: J. Am. Chem. Soc. (Baran Group).[4]

  • Beta-Fluoride Elimination

    • Mechanistic studies on the palladium-catalyzed cross-coupling of fluorinated substr
    • Source: Organometallics (General mechanistic consensus).

Sources

Validation & Comparative

A Comparative Guide to 3-(Fluoromethyl)piperazin-2-one and its Non-Fluorinated Analogs for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a detailed, data-driven comparison between 3-(fluoromethyl)piperazin-2-one and its non-fluorinated counterparts, primarily 3-methylpiperazin-2-one. As direct comparative literature on 3-(fluoromethyl)piperazin-2-one is scarce, this document synthesizes information from analogous systems and established principles of medicinal chemistry to offer a prospective analysis for researchers, scientists, and drug development professionals. The insights provided are grounded in the well-documented effects of strategic fluorination on key pharmaceutical properties.

Introduction: The Strategic Role of Fluorine in Modulating the Piperazin-2-one Scaffold

The piperazin-2-one core is a "privileged structure" in medicinal chemistry, appearing in a wide range of biologically active compounds, from anticancer agents to antivirals.[1][2][3] Its value lies in its rigid, yet versatile, heterocyclic framework which allows for precise spatial positioning of substituents to interact with biological targets.

The deliberate introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, with over half of all new small-molecule drugs containing at least one fluorine atom.[4][5] This strategy, known as fluorination, is employed to fine-tune a molecule's properties to overcome common drug development hurdles such as poor metabolic stability, low binding affinity, or unfavorable pharmacokinetics.[4][5][6]

This guide will explore the predicted and experimentally-supported advantages of substituting a methyl group with a fluoromethyl group at the 3-position of the piperazin-2-one ring. We will delve into the mechanistic underpinnings of how this single atomic substitution can profoundly alter physicochemical properties and, by extension, pharmacological behavior.

Section 1: Physicochemical Property Comparison

The introduction of a highly electronegative fluorine atom adjacent to the chiral center of the piperazin-2-one ring induces significant changes in the molecule's electronic and conformational landscape.

Basicity (pKa)

The electron-withdrawing nature of the fluorine atom is expected to decrease the basicity of the nearby nitrogen atoms in the piperazine ring. This reduction in pKa can have profound implications for a drug candidate's bioavailability.[5] A lower pKa can reduce the extent of ionization at physiological pH, potentially leading to improved membrane permeability and better oral absorption. Studies on similar aliphatic amines have shown that introducing a fluorine atom at the β or γ position can lead to a significant drop in pKa.[7][8]

Lipophilicity (LogP)

The effect of fluorination on lipophilicity (LogP) is complex and context-dependent.[9] While highly fluorinated groups like trifluoromethyl (CF3) often increase lipophilicity, a single fluoromethyl (CH2F) group can have a more nuanced effect.[10][11][12] The introduction of the polar C-F bond can, in some cases, lead to a decrease in LogP compared to a non-fluorinated methyl group.[12] This modulation allows chemists to fine-tune a compound's solubility and permeability to achieve an optimal balance for drug delivery.

Metabolic Stability

One of the most significant advantages of fluorination is the enhancement of metabolic stability.[6][13] The carbon-fluorine (C-F) bond is considerably stronger than a carbon-hydrogen (C-H) bond (bond dissociation energy of ~485 kJ/mol vs. ~414 kJ/mol).[10] For the non-fluorinated analog, 3-methylpiperazin-2-one, the methyl group represents a potential site for oxidative metabolism by cytochrome P450 (CYP) enzymes.[6][14] By replacing a C-H bond with a C-F bond in the 3-(fluoromethyl)piperazin-2-one, this metabolic pathway is effectively blocked, which can lead to a longer in vivo half-life and improved drug exposure.[5][6]

Data Summary: Predicted Physicochemical Properties

The following table summarizes the predicted changes in key physicochemical properties when moving from a non-fluorinated methyl to a fluoromethyl substituent on the piperazin-2-one scaffold.

Property3-Methylpiperazin-2-one (Analog)3-(Fluoromethyl)piperazin-2-oneRationale for Predicted Change
pKa (of ring nitrogens)Higher (More Basic)Lower (Less Basic)Inductive electron-withdrawal by fluorine reduces electron density on the nitrogens.[5][7]
LogP (Lipophilicity)BaselineModulated (Likely similar or slightly lower)The effect is complex; the polar C-F bond can counteract the increased surface area.[9][12]
Metabolic Stability LowerHigher The strong C-F bond blocks potential sites of oxidative metabolism at the α-carbon.[6][13]
Conformational Preference More FlexiblePotentially More Rigid The gauche effect between the fluorine and adjacent nitrogen may favor specific rotamers.

Section 2: Comparative Experimental Workflows

To empirically validate the predicted differences between these compounds, a series of standard, self-validating experiments should be conducted.

Diagram: Proposed Experimental Workflow

G cluster_0 Synthesis & Purification cluster_1 Physicochemical Profiling cluster_2 In Vitro ADME cluster_3 Biological Evaluation Synthesis Synthesis of Analogs Purification Purification & Characterization (NMR, MS, HPLC) Synthesis->Purification pKa pKa Determination (Potentiometric Titration) Purification->pKa LogP LogP Measurement (Shake-Flask or HPLC) Purification->LogP Metabolic Metabolic Stability Assay (Human Liver Microsomes) Purification->Metabolic Assay Target-Specific Biological Assay Metabolic->Assay

Caption: A logical workflow for the comparative evaluation of fluorinated and non-fluorinated analogs.

Protocol 1: In Vitro Metabolic Stability Assay

This protocol is designed to compare the susceptibility of the compounds to metabolism by liver enzymes.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the test compounds in human liver microsomes (HLM).

Materials:

  • Test compounds (3-(fluoromethyl)piperazin-2-one, 3-methylpiperazin-2-one)

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with internal standard (e.g., warfarin)

  • LC-MS/MS system

Methodology:

  • Preparation: Prepare stock solutions of test compounds in DMSO. The final DMSO concentration in the incubation should be ≤ 0.5%.

  • Incubation Mixture: In a 96-well plate, combine phosphate buffer, HLM (final concentration ~0.5 mg/mL), and test compound (final concentration ~1 µM).

  • Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to equilibrate the temperature.

  • Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2-3 volumes of ice-cold ACN containing an internal standard. The 0-minute time point serves as the 100% reference.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the disappearance of the parent compound over time using a validated LC-MS/MS method.

  • Data Analysis: Plot the natural log of the peak area ratio (compound/internal standard) versus time. The slope of the line gives the elimination rate constant (k). Calculate the half-life (t½ = 0.693/k) and intrinsic clearance (CLint).

Self-Validation: The inclusion of a control compound with known metabolic stability (e.g., a highly stable compound like verapamil and a highly metabolized one like propranolol) validates the activity of the microsomal batch and the assay procedure.

Section 3: Pharmacological and Drug Development Implications

The alterations in physicochemical properties directly translate into predictable changes in pharmacological behavior.

Diagram: Impact of α-Fluoromethylation on Drug Properties

G cluster_0 Chemical Modification cluster_1 Predicted Outcomes cluster_2 Pharmacological Advantages Structure Non-Fluorinated Analog (3-Methylpiperazin-2-one) C-H bond at α-position Fluorinated Fluorinated Analog (3-(Fluoromethyl)piperazin-2-one) Strong C-F bond Lower pKa Altered Conformation Structure:p1->Fluorinated:p1 Strategic Fluorination PK Improved Pharmacokinetics (Longer Half-Life) Fluorinated:p1->PK Blocks Metabolism Bioavailability Enhanced Bioavailability (Improved Permeability) Fluorinated:p2->Bioavailability Reduces Ionization Binding Potentially Higher Binding Affinity (Favorable Interactions) Fluorinated:p3->Binding Conformational Lock

Caption: The causal chain from strategic fluorination to improved pharmacological properties.

  • Improved Pharmacokinetics: The primary advantage conferred by the fluoromethyl group is the anticipated increase in metabolic stability.[13] This "metabolic blocking" can lead to a longer drug half-life, reduced clearance, and more consistent plasma concentrations, potentially allowing for lower or less frequent dosing.[5][6]

  • Enhanced Target Engagement: The conformational constraints imposed by fluorine and the altered electronic profile can lead to improved binding affinity and selectivity for the biological target.[4] The C-F bond can participate in favorable orthogonal multipolar interactions with protein residues, further enhancing potency.

  • Optimized Bioavailability: By lowering the pKa, fluorination can increase the fraction of the neutral, more lipophilic form of the drug at physiological pH, which often facilitates passive diffusion across biological membranes and improves oral absorption.[5][15]

Conclusion

While 3-(fluoromethyl)piperazin-2-one may not be a widely studied molecule, the foundational principles of medicinal chemistry provide a robust framework for predicting its properties relative to its non-fluorinated analogs. The strategic incorporation of a fluoromethyl group is a well-established tactic to enhance metabolic stability, modulate basicity, and potentially improve binding affinity.[4][5] These predictable improvements make 3-(fluoromethyl)piperazin-2-one and similar fluorinated building blocks highly valuable tools for researchers aiming to overcome common challenges in drug discovery and develop more effective and durable therapeutic agents. The experimental protocols outlined in this guide provide a clear path for the empirical validation of these scientifically-grounded predictions.

References

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A Comparative Analysis of the Bioactivities of Piperazinone Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The piperazinone scaffold is a privileged heterocyclic motif in medicinal chemistry, recognized for its role in a diverse array of biologically active compounds. Its structural rigidity and synthetic tractability make it an attractive framework for the design of novel therapeutic agents. This guide provides a comprehensive comparative study of the bioactivity of various piperazinone derivatives, with a focus on their anticancer, antimicrobial, antiviral, and neuroprotective properties. We will delve into the structure-activity relationships that govern their efficacy and provide detailed experimental protocols for their evaluation, offering a valuable resource for researchers in the field of drug discovery and development.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Piperazinone derivatives have demonstrated significant potential as anticancer agents, with numerous studies reporting their cytotoxic effects against a range of cancer cell lines. The mechanism of action often involves the inhibition of key enzymes or receptors crucial for cancer cell survival and proliferation.

Comparative Cytotoxicity of Piperazinone Derivatives

The in vitro cytotoxic activity of piperazinone derivatives is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of their viability. The half-maximal inhibitory concentration (IC50) is a standard metric used to quantify the potency of a compound in inhibiting cancer cell growth. A lower IC50 value indicates greater potency.

Derivative TypeCancer Cell LineIC50 (µM)Reference
Guanidine-substituted Piperazinone (7g) HT-29 (Colon)<2[1][2]
A549 (Lung)<2[1][2]
Thiourea-substituted Piperazinone (7f) HT-29 (Colon)Potent[1][2]
A549 (Lung)Potent[1][2]
Hydrazide-substituted Piperazinone (7c) HT-29 (Colon)Potent[1][2]
A549 (Lung)Potent[1][2]
Benzothiazole-piperazine derivative (1d) HUH-7 (Hepatocellular Carcinoma)3.1[3]
MCF-7 (Breast)9.2[3]
Benzothiazole-piperazine derivative (1a) HCT-116 (Colorectal)4.8[3]
Benzothiazole-piperazine derivative (2a) HCT-116 (Colorectal)4.5[3]
Piperazine-substituted[1][4]Oxazolo[4,5-d]pyrimidine Various (NCI-60 panel)0.2 - 2.0[5]

Note: IC50 values are highly dependent on the specific cancer cell line and the experimental conditions used. Direct comparison of absolute values across different studies should be made with caution. The data presented here is for illustrative purposes to highlight the range of activities observed.

Structure-Activity Relationship (SAR) Insights

The anticancer activity of piperazinone derivatives is significantly influenced by the nature and position of substituents on the piperazinone ring.

  • Substitution at N-1 and C-3: Modifications at these positions have been extensively explored to modulate cytotoxic potency. For instance, the introduction of bulky aromatic groups can enhance interactions with hydrophobic pockets in target proteins.

  • Bioisosteric Replacement: Replacing certain functional groups with their bioisosteres can lead to improved activity. For example, the substitution of an imidazole ring with guanidine, thiourea, or hydrazide moieties has been shown to increase cytotoxicity against colon and lung cancer cell lines[1][2]. The electron density of the terminal atoms of these bioisosteres appears to be a crucial factor in their cytotoxic activity[1][2].

  • Hybrid Molecules: Combining the piperazinone scaffold with other known anticancer pharmacophores, such as benzothiazole or oxazolo[4,5-d]pyrimidine, has yielded compounds with potent growth inhibitory and cytotoxic activities against a broad spectrum of cancer cell lines[3][5].

Experimental Protocol: MTT Assay for Cytotoxicity Screening

The MTT assay is a widely used colorimetric method to assess the in vitro cytotoxic activity of chemical compounds.

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Culture 1. Seed cells in a 96-well plate Treatment 3. Treat cells with compounds Cell_Culture->Treatment Compound_Prep 2. Prepare serial dilutions of piperazinone derivatives Compound_Prep->Treatment Incubation 4. Incubate for 24-72 hours Treatment->Incubation MTT_Addition 5. Add MTT solution Incubation->MTT_Addition Formazan_Formation 6. Incubate for 2-4 hours for formazan formation MTT_Addition->Formazan_Formation Solubilization 7. Add solubilization solution (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Reading 8. Measure absorbance at 570 nm Solubilization->Absorbance_Reading IC50_Calculation 9. Calculate IC50 values Absorbance_Reading->IC50_Calculation

Detailed Steps: [6][7][8][9]

  • Cell Seeding: Plate cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the piperazinone derivatives. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for a period of 24 to 72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals[7].

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability compared to the untreated control and plot a dose-response curve to determine the IC50 value.

Antimicrobial Activity: Combating Pathogenic Microorganisms

The emergence of multidrug-resistant pathogens has created an urgent need for novel antimicrobial agents. Piperazinone derivatives have shown promise in this area, exhibiting activity against a range of bacteria and fungi.

Comparative Antimicrobial Efficacy

The antimicrobial activity of piperazinone derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Derivative TypeMicroorganismMIC (µg/mL)Reference
Chlorinated Piperazine-substituted Benzoquinone (4a) Staphylococcus epidermidis4.88[10]
Chlorinated Piperazine-substituted Benzoquinone (4b) Enterococcus faecalis78.12[10]
Azole-containing Piperazine Analogues (6 & 7) Various Bacteria & Fungi3.1 - 25[11]
Piperazine-substituted Norfloxacin Hybrid (7b) Salmonella typhimuriumSimilar to Norfloxacin[12]
Piperazine derivative RL308 MRSA2[13]
Piperazine derivative RL308 S. aureus2[13]
Piperazine derivative RL327 MRSA2[13]
Piperazine derivative RL328 MRSA2[13]

Note: The MIC values can vary depending on the specific strain of the microorganism and the testing methodology (e.g., broth microdilution, agar dilution). The data presented is intended to provide a general overview of the antimicrobial potential.

Structure-Activity Relationship (SAR) Insights

The structural features of piperazinone derivatives play a critical role in their antimicrobial activity.

  • Halogenation: The presence of chlorine atoms in the structure of piperazine-substituted benzoquinones appears to be essential for antibacterial activity, with chlorinated compounds showing improved activity compared to their unchlorinated counterparts[10].

  • Lipophilicity: The introduction of lipophilic groups can enhance the ability of the compounds to penetrate the microbial cell membrane, a key step for exerting their antimicrobial effect.

  • Hybridization: Conjugating the piperazinone core with known antimicrobial agents, such as fluoroquinolones (e.g., norfloxacin), can lead to hybrid molecules with potent activity against both Gram-positive and Gram-negative bacteria[12]. The extra phenyl ring in these hybrids appears to be beneficial for their activity[12].

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized and widely accepted technique for determining the MIC of antimicrobial agents.

MIC_Workflow cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis Compound_Dilution 1. Prepare serial dilutions of piperazinone derivatives in a 96-well plate Inoculation 3. Inoculate each well with the microbial suspension Compound_Dilution->Inoculation Inoculum_Prep 2. Prepare a standardized microbial inoculum (0.5 McFarland) Inoculum_Prep->Inoculation Incubation 4. Incubate the plate at an appropriate temperature and duration Inoculation->Incubation Visual_Inspection 5. Visually inspect for turbidity (microbial growth) Incubation->Visual_Inspection MIC_Determination 6. Determine the MIC as the lowest concentration with no visible growth Visual_Inspection->MIC_Determination

Detailed Steps: [14][15][16][17][18]

  • Compound Dilution: Prepare two-fold serial dilutions of the piperazinone derivatives in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.

  • Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include positive (microorganism and broth) and negative (broth only) controls.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Antiviral Activity: A Promising Frontier

Piperazinone derivatives have emerged as a noteworthy class of compounds with significant antiviral potential, particularly against human immunodeficiency virus (HIV) and, more recently, Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2).

Comparative Antiviral Potency

The antiviral efficacy of piperazinone derivatives is often quantified by the half-maximal effective concentration (EC50), which represents the concentration of a compound that inhibits 50% of the viral replication.

Derivative TypeVirusEC50 (µM)Reference
Trisubstituted Piperazine (GC-78-HCl) SARS-CoV-20.40[19][20]
Covalent Piperazine (GD-9) SARS-CoV-22.64[3]
Piperazine-based Thiazolidinone (11) VEGFR2 (related to viral entry)0.03 - 0.06[21]
Piperazine-based Thiazolidinone (13) VEGFR2 (related to viral entry)0.03 - 0.06[21]
Piperazine-based Thiazolidinone (16) VEGFR2 (related to viral entry)0.03 - 0.06[21]

Note: Antiviral activity is highly dependent on the specific virus, host cell line, and assay used. The data provided should be interpreted within the context of the cited studies.

Structure-Activity Relationship (SAR) Insights

The antiviral activity of piperazinone derivatives is intricately linked to their chemical structure.

  • Targeting Viral Proteases: Many antiviral piperazinone derivatives are designed to inhibit viral proteases, such as the SARS-CoV-2 main protease (Mpro), which are essential for viral replication[3][19][20]. The piperazine scaffold can serve as a core to which various functional groups are attached to optimize binding to the active site of the protease.

  • Covalent Inhibition: The incorporation of a reactive "warhead" into the piperazinone derivative can lead to covalent inhibitors that form a permanent bond with the target enzyme, often resulting in enhanced potency and duration of action[3].

  • Broad-Spectrum Potential: Some trisubstituted piperazine derivatives have shown potent antiviral activities against various SARS-CoV-2 variants and other coronaviruses, indicating their potential for broad-spectrum anticoronaviral activity[19][20].

Experimental Protocol: Plaque Reduction Assay for Antiviral Activity

The plaque reduction assay is a functional assay that measures the ability of a compound to inhibit the cytopathic effect of a virus.

Plaque_Reduction_Assay cluster_prep Preparation cluster_infection Infection & Overlay cluster_incubation_staining Incubation & Visualization cluster_analysis Analysis Cell_Seeding 1. Seed host cells in a multi-well plate Infection 3. Infect the cell monolayer with the compound-virus mixture Cell_Seeding->Infection Compound_Virus_Mix 2. Prepare serial dilutions of the piperazinone derivative and mix with a fixed amount of virus Compound_Virus_Mix->Infection Overlay 4. Add a semi-solid overlay (e.g., agarose) to restrict virus spread Infection->Overlay Incubation 5. Incubate for several days to allow plaque formation Overlay->Incubation Staining 6. Stain the cells to visualize plaques Incubation->Staining Plaque_Counting 7. Count the number of plaques in each well Staining->Plaque_Counting EC50_Calculation 8. Calculate the EC50 value Plaque_Counting->EC50_Calculation

Detailed Steps: [1][22][23][24]

  • Cell Seeding: Seed a monolayer of susceptible host cells in multi-well plates.

  • Compound-Virus Incubation: Pre-incubate a fixed amount of virus with serial dilutions of the piperazinone derivative.

  • Infection: Infect the cell monolayers with the compound-virus mixtures.

  • Overlay: After an adsorption period, remove the inoculum and add a semi-solid overlay medium (e.g., containing agarose) to restrict the spread of the virus to adjacent cells.

  • Incubation: Incubate the plates for several days to allow for the formation of plaques (zones of cell death).

  • Visualization: Stain the cells with a vital stain (e.g., crystal violet) to visualize the plaques.

  • Plaque Counting: Count the number of plaques in each well.

  • EC50 Calculation: Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value from a dose-response curve.

Neuroprotective Activity: A Hope for Neurodegenerative Diseases

Neurodegenerative diseases, such as Alzheimer's and Parkinson's, are characterized by the progressive loss of neuronal structure and function. Piperazinone derivatives are being investigated for their potential to protect neurons from damage and slow the progression of these devastating disorders.

Evidence of Neuroprotection

While the research on piperazinone derivatives in neuroprotection is still emerging, several studies have highlighted their potential. The primary focus has been on their ability to mitigate the pathological hallmarks of these diseases, such as amyloid-beta (Aβ) plaque formation in Alzheimer's disease and dopaminergic neuron loss in Parkinson's disease.

  • Alzheimer's Disease Models: In vivo studies using Drosophila models of Alzheimer's disease have shown that certain medicinal plant extracts, which may contain piperazine-like structures, can suppress Aβ42 neurotoxicity, decrease mortality, and improve motor function[25]. Furthermore, some piperazine derivatives have been shown to protect human neuroblastoma SH-SY5Y cells from Aβ-induced toxicity[25].

  • Parkinson's Disease Models: In in vitro models of Parkinson's disease using SH-SY5Y cells, novel arylpiperazine-sulphonamides have demonstrated neuroprotective effects against toxins that induce mitochondrial dysfunction and impaired protein clearance, key pathological features of the disease[26][27]. Piperine, a natural compound containing a piperidine ring (structurally related to piperazine), has been shown to exert protective effects on dopaminergic neurons in a mouse model of Parkinson's disease through its antioxidant, anti-apoptotic, and anti-inflammatory properties[28].

Structure-Activity Relationship (SAR) Insights

The neuroprotective effects of piperazinone derivatives are likely mediated by their ability to interact with multiple targets involved in the pathogenesis of neurodegenerative diseases.

  • Multi-target Approach: The development of multi-target-directed ligands, where the piperazinone scaffold is functionalized to interact with different pathological pathways simultaneously (e.g., Aβ aggregation, tau hyperphosphorylation, and oxidative stress), is a promising strategy.

  • Blood-Brain Barrier Penetration: A crucial aspect of developing neuroprotective agents is their ability to cross the blood-brain barrier. The physicochemical properties of piperazinone derivatives, such as their lipophilicity and hydrogen bonding capacity, can be fine-tuned to enhance their brain penetration.

Experimental Models for Evaluating Neuroprotection

A combination of in vitro and in vivo models is essential for the comprehensive evaluation of the neuroprotective potential of piperazinone derivatives.

Neuroprotection_Models cluster_invitro In Vitro Models cluster_invivo In Vivo Models cluster_assays Evaluation Assays Cell_Lines Neuronal Cell Lines (e.g., SH-SY5Y) Viability_Assays Cell Viability Assays (e.g., MTT) Cell_Lines->Viability_Assays Primary_Cultures Primary Neuronal Cultures Primary_Cultures->Viability_Assays Toxin_Models Toxin-induced Neurotoxicity (e.g., MPP+, 6-OHDA, Aβ) Toxin_Models->Viability_Assays Drosophila_Models Drosophila Models of Neurodegeneration Behavioral_Tests Behavioral Tests (e.g., Morris Water Maze, Rotarod) Drosophila_Models->Behavioral_Tests Rodent_Models Rodent Models (e.g., Transgenic mice, Toxin-induced models) Rodent_Models->Behavioral_Tests Histopathology Histopathological Analysis Rodent_Models->Histopathology Biochemical_Assays Biochemical Assays (e.g., Oxidative Stress Markers) Rodent_Models->Biochemical_Assays

In Vitro Models: [26][29][30]

  • Neuronal Cell Lines: Immortalized cell lines, such as the human neuroblastoma SH-SY5Y line, are widely used for initial screening due to their ease of culture and reproducibility.

  • Toxin-Induced Models: Neurotoxicity can be induced in these cells using specific toxins to mimic the pathological conditions of neurodegenerative diseases. For example, MPP+ and 6-hydroxydopamine (6-OHDA) are used to model Parkinson's disease, while amyloid-beta oligomers are used for Alzheimer's disease models.

  • Primary Neuronal Cultures: These cultures, derived directly from animal brain tissue, provide a more physiologically relevant model than cell lines but are more challenging to maintain.

In Vivo Models: [25][28][29][30][31][32]

  • Drosophila Models: The fruit fly, Drosophila melanogaster, offers a powerful and rapid in vivo system for screening compounds for their neuroprotective effects due to its short lifespan and well-characterized genetics.

  • Rodent Models: Transgenic mouse models that express human genes associated with neurodegenerative diseases (e.g., APP/PS1 mice for Alzheimer's) and toxin-induced models (e.g., MPTP-induced Parkinsonism in mice) are crucial for preclinical evaluation of drug candidates.

Conclusion

Piperazinone derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their synthetic accessibility allows for extensive structural modifications, enabling the fine-tuning of their pharmacological properties to target a wide range of diseases. The comparative data and experimental protocols presented in this guide underscore the significant potential of the piperazinone scaffold in the development of novel anticancer, antimicrobial, antiviral, and neuroprotective agents. Further research focusing on elucidating their precise mechanisms of action and optimizing their pharmacokinetic and safety profiles will be crucial in translating these promising laboratory findings into clinically effective therapies. This guide serves as a foundational resource to stimulate and support these future endeavors in the dynamic field of medicinal chemistry.

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validating the mechanism of action of 3-(Fluoromethyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Validating the Mechanism of Action of 3-(Fluoromethyl)piperazin-2-one Scaffolds

Subtitle: A Technical Framework for Characterizing Next-Generation Nav1.8 Antagonists in Neuropathic Pain Drug Discovery.

Executive Summary & Mechanism Hypothesis

3-(Fluoromethyl)piperazin-2-one represents a specialized pharmacophore designed to target Nav1.8 (Voltage-gated Sodium Channel 1.8) , a critical node in nociceptive signaling. Unlike broad-spectrum sodium channel blockers (e.g., Lidocaine), molecules incorporating this scaffold aim for high selectivity towards peripheral sensory neurons, minimizing central (CNS) and cardiac (Nav1.5) side effects.

The Mechanistic Hypothesis: The 3-(Fluoromethyl)piperazin-2-one moiety functions as a state-dependent inhibitor . It preferentially binds to the inactivated state of the Nav1.8 channel, stabilizing the channel in a non-conducting conformation.

  • The Piperazin-2-one Core: Acts as a rigid peptidomimetic spacer, orienting the "warhead" groups for optimal interaction with the channel's inner pore or voltage-sensing domain (VSD).

  • The Fluoromethyl Group (

    
    ):  Serves a dual purpose:
    
    • Metabolic Blocking: It sterically and electronically hinders metabolic oxidation at the C3 position, a common clearance liability in piperazine drugs.

    • Dipole Interaction: The fluorine atom acts as a weak hydrogen bond acceptor, potentially engaging specific residues (e.g., Serine or Threonine) within the channel pore, enhancing residence time.

Comparative Landscape: Benchmarking Performance

To validate the efficacy of a 3-(Fluoromethyl)piperazin-2-one based candidate, it must be benchmarked against both a "Gold Standard" broad-spectrum blocker and a "Best-in-Class" selective inhibitor.

Table 1: Comparative Performance Metrics

Feature3-(Fluoromethyl)piperazin-2-one (Candidate) Lidocaine (Control) VX-150 / A-803467 (Selective Benchmarks)
Primary Target Nav1.8 (Peripheral Nociceptors)Nav1.1 - Nav1.9 (Non-selective)Nav1.8
Mechanism State-Dependent (Inactivated State)Pore Blocker (Tonic & Phasic)State-Dependent (Inactivated State)
Selectivity (vs Nav1.5) High (>100x desired)Low (~1x)High (>100x)
Metabolic Stability Enhanced (due to

)
Low (Rapid hepatic clearance)Variable
CNS Penetration Low (Peripherally restricted)High (CNS side effects)Low

Validation Protocols: The "Self-Validating" System

As an Application Scientist, I reject "black box" data. The following protocols are designed to be self-validating—meaning internal controls confirm the assay is working before the test compound is evaluated.

Protocol A: Automated Patch Clamp (State-Dependent Inhibition)

Objective: Quantify the affinity for the Resting State (


) vs. the Inactivated State (

). A high

ratio confirms the mechanism.

Methodology:

  • Cell Line: HEK293 cells stably expressing hNav1.8 (and

    
     subunits).
    
  • Platform: QPatch or SyncroPatch (High-throughput automated electrophysiology).

  • Internal Control: Tetrodotoxin (TTX) is used to block endogenous Nav1.7 if present; however, Nav1.8 is TTX-resistant. Use A-803467 (1 µM) as a positive control for block.

Step-by-Step Workflow:

  • Seal Formation: Establish G

    
     seals. Perforated patch (Escin/Amphotericin B) is preferred to maintain intracellular signaling.
    
  • Voltage Protocol (The "Twin-Pulse" Method):

    • Pulse 1 (Resting State): Hold at -120 mV (channels closed). Depolarize to +10 mV for 20 ms. Measure Peak Current (

      
      ).
      
    • Conditioning Pulse: Hold at -40 mV (induces inactivation) for 5-10 seconds.

    • Pulse 2 (Inactivated State): Depolarize to +10 mV for 20 ms. Measure Peak Current (

      
      ).
      
  • Compound Application: Apply 3-(Fluoromethyl)piperazin-2-one at increasing concentrations (0.1 nM to 10 µM).

  • Analysis: Calculate

    
     for both protocols.
    
    • Validation Criteria: The

      
       at the -40 mV hold must be significantly lower (e.g., >10-fold) than at -120 mV. This proves the compound targets the inactivated state, characteristic of effective pain therapeutics.
      
Protocol B: The "Fluorine Effect" Validation (Matched-Pair Analysis)

Objective: Prove that the Fluoromethyl group is functional, not just decorative.

Methodology:

  • Synthesize Analogs: Prepare the Methyl (

    
    ) and Hydroxymethyl  (
    
    
    
    ) analogs of the exact same scaffold.
  • Microsomal Stability Assay:

    • Incubate all three compounds with Human Liver Microsomes (HLM) + NADPH.

    • Measure intrinsic clearance (

      
      ) via LC-MS/MS at 0, 15, 30, and 60 mins.
      
  • Interpretation:

    • If the Fluoromethyl variant shows significantly lower

      
       than the Methyl variant, the metabolic blocking hypothesis is validated.
      
    • If the Fluoromethyl variant shows superior

      
       in Patch Clamp, the electronic/binding hypothesis is validated.
      

Visualization of Mechanism & Workflow

Figure 1: Nav1.8 State-Dependent Inhibition Pathway

This diagram illustrates how the 3-(Fluoromethyl)piperazin-2-one scaffold selectively traps the channel in its inactivated state, preventing the repetitive firing associated with neuropathic pain.

Nav18_Mechanism Resting Resting State (Closed) Open Open State (Conducting Na+) Resting->Open Depolarization (Pain Signal) Inactivated Inactivated State (Refractory) Open->Inactivated Fast Inactivation Inactivated->Resting Repolarization (Recovery) Blocked Drug-Bound State (Trapped) Inactivated->Blocked 3-(Fluoromethyl) piperazin-2-one Binding Blocked->Inactivated Slow Off-rate

Caption: Cycle of Nav1.8 gating. The compound selectively binds to the Inactivated State, creating a 'sink' that prevents the channel from recovering to the Resting State, effectively silencing pain signals.

Figure 2: The Validation Workflow

A logical flow from synthesis to lead declaration.

Validation_Workflow Start Candidate: 3-(Fluoromethyl)piperazin-2-one Step1 Step 1: Automated Patch Clamp (Protocol A) Start->Step1 Decision1 State Dependent? (Ki << Kr) Step1->Decision1 Step2 Step 2: Selectivity Screen (Nav1.5 / Nav1.7) Decision1->Step2 Yes Fail RE-DESIGN SCAFFOLD Decision1->Fail No Decision2 Selectivity Ratio > 100x? Step2->Decision2 Step3 Step 3: Fluorine Validation (Protocol B - Microsomes) Decision2->Step3 Yes Decision2->Fail No (Cardiac Risk) Success VALIDATED LEAD Proceed to PK/PD Step3->Success Stable & Potent Step3->Fail Unstable

Caption: Decision tree for validating the scaffold. Failure at the Selectivity or State-Dependence stage triggers an immediate "No-Go" decision to preserve resources.

References

  • Bagal, S. K., et al. (2014). "Ion Channels as Therapeutic Targets: A Drug Discovery Perspective." Journal of Medicinal Chemistry.

  • Vertex Pharmaceuticals. (2022). "Cycloalkyl 3-oxopiperazine carboxamides as Nav1.8 Inhibitors." World Intellectual Property Organization (WO2022235859A1).

  • Zhang, X., et al. (2010). "Crystal structure of an orthologue of the NaV1.8 C-terminal domain." Nature.

  • Clare, J. J. (2010). "Targeting Voltage-Gated Sodium Channels for Pain Therapy." Expert Opinion on Investigational Drugs.

A Comparative Guide to the Structure-Activity Relationship of Fluoromethyl Piperazinones in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate physicochemical and pharmacokinetic properties. The fluoromethyl group, in particular, presents a unique combination of steric and electronic effects that can profoundly influence a molecule's biological activity. When appended to a privileged scaffold like the piperazinone core, it gives rise to a chemical space ripe for exploration. The piperazine ring itself is a common motif in numerous approved drugs, valued for its ability to confer aqueous solubility and provide vectors for substitution to optimize target engagement.[1]

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of fluoromethyl piperazinones and their close analogs. We will dissect the available experimental data to offer researchers, scientists, and drug development professionals a clear comparative framework for this promising class of compounds. Our focus will be on key therapeutic targets where these molecules have shown significant potential, including Equilibrative Nucleoside Transporters (ENTs), Monoamine Oxidase B (MAO-B), and various protein kinases.

The Strategic Advantage of the Fluoromethyl Group

Before delving into specific target classes, it is essential to understand the underlying principles that make the fluoromethyl group an attractive substituent in drug design. Unlike the more commonly used trifluoromethyl group, the monofluoromethyl moiety offers a more subtle modulation of a compound's properties.

  • Lipophilicity and Metabolic Stability: The C-F bond is exceptionally strong, which can enhance metabolic stability by blocking sites susceptible to oxidative metabolism.[2] The introduction of a single fluorine atom has a less pronounced effect on lipophilicity compared to a trifluoromethyl group, allowing for finer tuning of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[2]

  • pKa Modulation: The electron-withdrawing nature of fluorine can lower the pKa of nearby basic nitrogen atoms, such as those in the piperazine ring. This can influence the ionization state of the molecule at physiological pH, impacting its solubility, cell permeability, and interaction with biological targets.

  • Conformational Control: The steric bulk of a fluoromethyl group, while modest, can influence the preferred conformation of the piperazinone ring and its substituents, potentially locking the molecule into a more bioactive conformation.

The following sections will explore these principles in the context of specific biological targets, supported by experimental data from the literature.

Targeting Equilibrative Nucleoside Transporters (ENTs)

Equilibrative nucleoside transporters, particularly ENT1 and ENT2, are crucial for nucleoside salvage pathways and the transport of nucleoside-based drugs.[3][4] Developing selective inhibitors for these transporters is a key strategy in cancer and antiviral therapies.

A study on a series of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-1,3,5-triazin-2-amine analogs provided significant insights into the SAR for ENT inhibition.[3][5] While not containing a fluoromethyl group directly, the presence of a fluorophenyl moiety on the piperazine ring was found to be essential for inhibitory activity against both ENT1 and ENT2.[3][5]

Comparative Analysis of Fluorophenyl Piperazinone Analogs against ENTs
CompoundR Group ModificationENT1 IC50 (µM)ENT2 IC50 (µM)Selectivity (ENT1/ENT2)
FPMINT Naphthalen-2-yl--More selective for ENT2
Compound 1b Benzene1.82No effect-
Compound 1c Naphthalene (different isomer)171.1136.824.65
Compound 1d Benzene with p-ethyl0.5977.120.0076
Compound 2b Benzene with p-oxymethyl12.682.954.3
Compound 3c Benzene with m-methyl2.380.574.18

Data synthesized from Frontiers in Pharmacology, 2022.[3]

Key SAR Insights for ENT Inhibition:

  • Aromatic Moiety: Replacement of the naphthalene ring of the lead compound (FPMINT) with a simple benzene ring abolished activity.[3][5] However, substitution on the benzene ring could restore and even enhance activity.

  • Halogen on Phenylpiperazine: The presence of a halogen on the phenyl ring attached to the piperazine was critical for the inhibitory effects on both ENT1 and ENT2.[3][5]

  • Substituent Position: The position of the substituent on the terminal benzene ring significantly impacted potency and selectivity. For instance, an ethyl or oxymethyl group at the para position, or a methyl group at the meta position, restored activity against both transporters.[3][5]

  • Mechanism of Action: The most potent analog, compound 3c, was found to be an irreversible and non-competitive inhibitor of both ENT1 and ENT2.[3][5]

The data suggests that while the fluorophenyl group is a key pharmacophore, the nature and position of other substituents are crucial for tuning the potency and selectivity of these piperazinone-based ENT inhibitors. The introduction of a fluoromethyl group on the terminal aromatic ring or directly on the piperazinone core could be a promising strategy to further explore the SAR and potentially improve the pharmacokinetic profile.

Experimental Protocol: [3H]-Uridine Uptake Assay for ENT Inhibition

This protocol outlines a standard method for assessing the inhibitory activity of compounds against ENT1 and ENT2.

1. Cell Culture and Transfection:

  • Use nucleoside transporter-deficient cells (e.g., PK15NTD) as a host.
  • Transfect the cells with plasmids encoding human ENT1 or ENT2.
  • Select and maintain stable cell lines expressing the respective transporters.

2. [3H]-Uridine Uptake Assay:

  • Seed the transfected cells in 24-well plates and allow them to adhere overnight.
  • Wash the cells with a pre-warmed transport buffer (e.g., Krebs-Ringer-HEPES).
  • Pre-incubate the cells with various concentrations of the test compound (dissolved in a suitable solvent like DMSO) for a specified time (e.g., 15 minutes) at 37°C.
  • Initiate the uptake by adding [3H]-uridine (e.g., at a final concentration of 1 µM) to each well.
  • Incubate for a short period (e.g., 1 minute) to measure the initial rate of transport.
  • Terminate the uptake by aspirating the radioactive solution and washing the cells rapidly with ice-cold transport buffer.
  • Lyse the cells with a scintillation cocktail.
  • Quantify the radioactivity in each well using a scintillation counter.

3. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
  • Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Logical Workflow for ENT Inhibitor Screening

ENT_Inhibitor_Screening cluster_synthesis Compound Synthesis cluster_assay Biological Evaluation cluster_sar SAR Analysis A Design Analogs B Synthesize Compounds A->B C [3H]-Uridine Uptake Assay (ENT1 & ENT2) B->C Test Compounds D Determine IC50 Values C->D E Compare Potency & Selectivity D->E IC50 Data F Identify Key Structural Features E->F F->A Design Next Generation

Caption: Workflow for the design, evaluation, and optimization of ENT inhibitors.

Targeting Monoamine Oxidase B (MAO-B)

Monoamine oxidase B is a key enzyme in the metabolism of neurotransmitters, and its inhibition is a validated strategy for the treatment of neurodegenerative diseases such as Parkinson's disease.

While direct examples of fluoromethyl piperazinones as MAO-B inhibitors are scarce in the readily available literature, a study on pyridazinones containing a (2-fluorophenyl)piperazine moiety provides valuable SAR insights. This highlights the potential of fluorinated piperazine derivatives in this therapeutic area.

Other Potential Targets and Future Directions

The versatility of the fluoromethyl piperazinone scaffold lends itself to the exploration of a wide range of other biological targets. For instance, piperazinone derivatives have been investigated as:

  • Anticancer Agents: By targeting various kinases and signaling pathways involved in cell proliferation and survival.[6]

  • Antiviral Agents: As demonstrated by the activity of some trifluoromethyl pyridine piperazine derivatives against plant viruses.[6]

The introduction of a fluoromethyl group could offer a unique opportunity to fine-tune the activity and pharmacokinetic properties of these compounds for various therapeutic applications.

Conclusion

The strategic incorporation of a fluoromethyl group into the piperazinone scaffold holds significant promise for the development of novel therapeutics. While direct and extensive SAR studies on fluoromethyl piperazinones are still emerging, the available data on closely related fluorinated analogs provides a strong foundation for future research. The insights from studies on ENT and MAO-B inhibitors highlight the critical role of the substitution pattern on both the piperazinone core and its appended aromatic rings in determining potency and selectivity.

As a Senior Application Scientist, I encourage researchers to explore this chemical space further. The subtle yet significant electronic and steric contributions of the fluoromethyl group, combined with the proven pharmacological utility of the piperazinone core, create a compelling platform for the design of next-generation inhibitors for a multitude of biological targets. The experimental protocols and SAR analyses presented in this guide offer a starting point for these exciting endeavors.

References

  • Li, R., Mak, W. W. S., Li, J., Zheng, C., Shiu, P. H. T., Seto, S. W., Lee, S. M. Y., & Leung, G. P. H. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Frontiers in Pharmacology, 13, 837555. [Link]

  • Li, R., Mak, W. W. S., Li, J., Zheng, C., Shiu, P. H. T., Seto, S. W., Lee, S. M. Y., & Leung, G. P. H. (2022). Structure-activity relationship studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) analogues as inhibitors of human equilibrative nucleoside transporters. PolyU Institutional Research Archive. [Link]

  • Li, R., Mak, W. W. S., Li, J., Zheng, C., Shiu, P. H. T., Seto, S. W., Lee, S. M. Y., & Leung, G. P. H. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl) methyl)-6-imino-N-(naphthalen - Semantic Scholar. Frontiers in Pharmacology, 13. [Link]-Li-Mak/a8a1b9c9e9f9e3c9e6d9e0e6e7e0e5e4e3e2e1e0)

  • PubChem. (n.d.). 5-(Fluoromethyl)-2-piperazinone. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). WO2019072785A1 - Piperazine derivatives as magl inhibitors.
  • Szałaj, N., Bielenica, A., Stefańska, J., & Stępień, K. (2021). Cytotoxic Activity of Piperazin-2-One-Based Structures: Cyclic Imines, Lactams, Aminophosphonates, and Their Derivatives. Molecules, 26(8), 2351. [Link]

  • ResearchGate. (2024). Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. [Link]

  • PubMed. (2024). Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases. National Center for Biotechnology Information. [Link]

  • Wang, Q., et al. (2022). Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. Frontiers in Plant Science, 13, 1055727. [Link]

  • Al-Ostath, A., et al. (2016). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Molecules, 21(10), 1296. [Link]

  • ChemSynthesis. (2025). 5-fluoro-2-piperazin-1-ylquinoxaline. Retrieved from [Link]

  • PubMed. (2003). Design, Synthesis, and Structure-Activity Relationships of Substituted Piperazinone-Based Transition State Factor Xa Inhibitors. National Center for Biotechnology Information. [Link]

  • Wang, Q., et al. (2022). Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. Frontiers in Plant Science, 13. [Link]

  • PubMed. (2003). Design, synthesis, and structure-activity relationships of unsubstituted piperazinone-based transition state factor Xa inhibitors. National Center for Biotechnology Information. [Link]

  • Google Patents. (n.d.). USRE43115E1 - Process for the manufacture of fused piperazin-2-one derivatives.
  • IntechOpen. (2024). The Impact of Incorporating Piperazine on Biological Activities of Benzazoles. [Link]

  • ResearchGate. (n.d.). 2‐(Trifluoromethyl)piperazine: Synthesis and characterization using NMR and X‐ray photoelectron spectroscopy. Retrieved from [Link]

Sources

Executive Summary: The "Goldilocks" Fluorine Effect

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: 3-(Fluoromethyl)piperazin-2-one

In the optimization of piperazinone-based pharmacophores (common in PARP, Nav1.8, and NMDAR inhibitors), the C3-substituent is a critical determinant of potency and physicochemical properties. 3-(Fluoromethyl)piperazin-2-one represents a strategic "middle ground" between the metabolically labile methyl analog and the sterically bulky, highly lipophilic trifluoromethyl analog.

However, this scaffold introduces a unique cross-reactivity profile driven by the specific reactivity of the monofluoromethyl group (


). Unlike the inert 

group, the

moiety can act as a latent electrophile, leading to specific off-target covalent interactions ("chemical cross-reactivity") that researchers must monitor.

Key Takeaway: Use 3-(Fluoromethyl)piperazin-2-one to block metabolic hot-spots without the steric penalty of


, but validate for mechanism-based inactivation of off-target enzymes.

Technical Profile & Comparative Performance

The following table contrasts the 3-(Fluoromethyl) scaffold against its primary alternatives. Data is synthesized from standard medicinal chemistry parameters for piperazine-2-ones.

Feature3-Methyl (Reference)3-(Fluoromethyl) (Target)3-(Trifluoromethyl) (Alternative)
Structure



Steric Bulk (A-value) 1.70~1.85 (Similar to Methyl)2.60 (Bulky, Rotational barrier)
Electronic Effect (

)
-0.05 (Donor)+0.11 (Weak Acceptor)+0.42 (Strong Acceptor)
Lipophilicity (

)
Reference+0.2 to +0.4+0.9 to +1.2
Metabolic Stability Low (Benzylic/Allylic oxidation)Medium/High (Blocks oxidation)High (Metabolically inert)
Chem. Cross-Reactivity Inert Moderate (Potential alkylator)Inert
pKa (N4-amine) ~8.5~7.8 (Reduced basicity)~6.5 (Significantly reduced)
Performance Analysis
  • Basicity Modulation: The

    
     group lowers the pKa of the distal N4 amine by ~0.7 log units via inductive effects. This is often beneficial for improving membrane permeability (increasing the neutral fraction at physiological pH) without killing solubility, whereas 
    
    
    
    can suppress basicity too drastically.
  • Metabolic Blocking: The fluorine atom prevents cytochrome P450-mediated hydroxylation at the C3 position, a common metabolic soft spot in the methyl analog.

Cross-Reactivity: The "Suicide Substrate" Risk

The term "cross-reactivity" for this molecule primarily refers to Mechanism-Based Inactivation (Suicide Inhibition) .

The Mechanism

Unlike the stable C-F bonds in


, the C-F bond in a 

group adjacent to a carbonyl (or in a specific enzymatic pocket) can become labile.
  • Enzymatic Activation: If the piperazinone ring is processed by an enzyme (e.g., an amidase or transaminase), the

    
     group can undergo elimination of fluoride ion (
    
    
    
    ).
  • Reactive Intermediate: This generates a highly electrophilic exocyclic methylene species (Michael acceptor).

  • Covalent Modification: A nucleophilic residue (Cysteine/Lysine) in the enzyme active site attacks this intermediate, leading to irreversible inhibition.

This mechanism is exploited in drugs like Vigabatrin (fluorinated GABA analog) but is an undesirable off-target effect if the molecule non-specifically alkylates other proteins.

ReactivityPathway cluster_0 Latent Warhead Activation Step1 3-(Fluoromethyl) piperazin-2-one Step2 Enzymatic H-abstraction (Metabolic Activation) Step1->Step2 CYP450 / Amidase Step3 Fluoride Elimination (-HF) Step2->Step3 Step4 Reactive Michael Acceptor (Electrophile) Step3->Step4 Step5 Covalent Binding (Enzyme Inactivation) Step4->Step5 Cys-SH / Lys-NH2

Caption: Potential mechanism of chemical cross-reactivity leading to irreversible protein binding.

Experimental Protocols for Validation

To ensure your scaffold is acting as a reversible ligand and not a covalent alkylator, you must run the following self-validating assays.

Protocol A: Fluoride Release Assay (Stability Check)

Objective: Quantify the stability of the C-F bond under physiological and metabolic conditions.

  • Preparation: Dissolve 3-(Fluoromethyl)piperazin-2-one (10 µM) in phosphate buffer (pH 7.4).

  • Incubation:

    • Arm A: Buffer only (Chemical stability).

    • Arm B: Human Liver Microsomes (HLM) + NADPH (Metabolic stability).

    • Arm C: Glutathione (GSH) excess (Alkylating potential).

  • Detection: Use an Ion-Selective Electrode (ISE) or 19F-NMR to detect free fluoride ion (

    
    ) release over 60 minutes.
    
  • Validation Criteria:

    • 
       fluoride release in Arm A/C indicates chemical stability.
      
    • Significant release in Arm B suggests metabolic defluorination (potential toxicity).

Protocol B: Glutathione (GSH) Trapping

Objective: Detect reactive electrophiles generated in situ.

  • Incubation: Incubate test compound (10 µM) with GSH (1 mM) in buffer (pH 7.4) for 4 hours.

  • Analysis: Analyze via LC-MS/MS.

  • Search: Look for Mass Shift =

    
     (Adduct of Compound + GSH).
    
  • Result: Presence of adduct confirms the fluoromethyl group acts as a reactive warhead (High Cross-Reactivity Risk).

Synthesis & Handling Guide

When synthesizing derivatives of this scaffold, the fluoromethyl group is sensitive to strong bases which can trigger the elimination described above.

  • Avoid: Strong bases (e.g., NaH, LDA) if the ring nitrogen is unprotected.

  • Preferred Conditions: Use mild bases (

    
    , 
    
    
    
    ) for N-alkylation reactions.
  • Storage: Store at -20°C. Avoid prolonged exposure to Lewis acids which can activate the C-F bond.

References

  • Comparison of Fluorinated Piperazines in Drug Design Source: Journal of Medicinal Chemistry URL:[Link] (Context: Discusses the inactivation mechanism of fluoromethyl-bearing heterocycles).

  • Metabolic Stability of Fluorine Groups Source: MDPI Pharmaceuticals URL:[Link] (Context: Comparative stability of CH2F vs CF3).

  • Nav1.8 Inhibitors Utilizing 3-Oxopiperazine Scaffolds Source: Google Patents (WO2022235859A1) URL: (Context: Application of the specific scaffold in recent drug discovery).[1]

Sources

A Comparative Spectroscopic Guide to Piperazinone Isomers: 2-Piperazinone vs. 3-Piperazinone

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the precise structural elucidation of heterocyclic scaffolds is paramount. The piperazinone core, a key pharmacophore in numerous therapeutic agents, exists in isomeric forms that, while structurally similar, exhibit distinct physicochemical and biological properties. This guide provides an in-depth, comparative analysis of the spectroscopic data for two common isomers: 2-piperazinone and 3-piperazinone. Understanding their unique spectral fingerprints is crucial for unambiguous identification, characterization, and quality control in a research and development setting.

This guide will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as applied to these isomers. We will not only present the data but also explore the underlying principles that govern the observed spectral differences, providing you with the expertise to confidently distinguish between these closely related molecules.

The Structural Distinction: 2-Piperazinone vs. 3-Piperazinone

The key difference between these isomers lies in the position of the carbonyl group within the piperazine ring. In 2-piperazinone, the carbonyl is adjacent to a secondary amine, forming a lactam. In 3-piperazinone, the carbonyl group is positioned between the two nitrogen atoms, creating a cyclic urea derivative. This seemingly subtle change has a profound impact on the electronic environment of the molecule, leading to discernible differences in their spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. The chemical shifts and coupling patterns of ¹H and ¹³C nuclei provide a detailed map of the molecular structure.

¹H NMR Spectroscopy

The proton NMR spectra of 2-piperazinone and 3-piperazinone are expected to show distinct patterns due to the different electronic environments of the methylene protons.

Table 1: Comparative ¹H NMR Spectroscopic Data for Piperazinone Isomers

Proton Assignment 2-Piperazinone (Predicted Chemical Shift, δ ppm) 3-Piperazinone (Predicted Chemical Shift, δ ppm) Rationale for the Difference
-CH₂-C=O ~3.2 - 3.4~3.5 - 3.7In 3-piperazinone, these protons are adjacent to two nitrogen atoms, leading to a more deshielded environment and a downfield shift.
-CH₂-NH- ~2.8 - 3.0~3.0 - 3.2The proximity to the electron-withdrawing carbonyl group in 2-piperazinone causes a slight deshielding effect.
-NH- Variable, broad singletVariable, broad singletThe chemical shift of NH protons is highly dependent on solvent, concentration, and temperature.

Note: The predicted chemical shifts are based on the analysis of related piperazine and lactam structures. The exact values may vary depending on the solvent and experimental conditions.

¹³C NMR Spectroscopy

The carbon NMR spectra provide further confirmation of the isomeric structures, with the carbonyl carbon and the adjacent methylene carbons showing the most significant differences.

Table 2: Comparative ¹³C NMR Spectroscopic Data for Piperazinone Isomers

Carbon Assignment 2-Piperazinone (Predicted Chemical Shift, δ ppm) 3-Piperazinone (Predicted Chemical Shift, δ ppm) Rationale for the Difference
C=O ~170 - 175~155 - 160The carbonyl carbon in 3-piperazinone is part of a urea-like system, which is more shielded compared to the lactam carbonyl in 2-piperazinone.
-CH₂-C=O ~40 - 45~45 - 50The deshielding effect of the two adjacent nitrogen atoms in 3-piperazinone results in a downfield shift for this carbon.
-CH₂-NH- ~45 - 50~40 - 45In 2-piperazinone, this carbon is adjacent to the electron-withdrawing carbonyl group, leading to a more deshielded environment.

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The key diagnostic absorption for piperazinone isomers is the carbonyl (C=O) stretch.

Table 3: Comparative IR Spectroscopic Data for Piperazinone Isomers

Vibrational Mode 2-Piperazinone (Expected Wavenumber, cm⁻¹) 3-Piperazinone (Expected Wavenumber, cm⁻¹) Rationale for the Difference
C=O Stretch (Amide I) ~1650 - 1680~1630 - 1660The C=O bond in the cyclic urea of 3-piperazinone has more single-bond character due to resonance with two nitrogen atoms, resulting in a lower stretching frequency compared to the lactam in 2-piperazinone.[1]
N-H Stretch ~3200 - 3400 (broad)~3200 - 3400 (broad)Both isomers exhibit a broad N-H stretching band due to hydrogen bonding.
C-N Stretch ~1100 - 1300~1100 - 1300The C-N stretching vibrations are present in both isomers.

Mass Spectrometry (MS): Unraveling Fragmentation Patterns

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The position of the carbonyl group influences the fragmentation pathways of the piperazinone isomers.

Table 4: Comparative Mass Spectrometry Data for Piperazinone Isomers

Fragmentation Pathway 2-Piperazinone (Expected m/z) 3-Piperazinone (Expected m/z) Rationale for the Difference
Molecular Ion [M]⁺ 100100Both isomers have the same molecular formula (C₄H₈N₂O) and therefore the same molecular weight.
Loss of CO 7272Both isomers can undergo the loss of a neutral carbon monoxide molecule.
α-cleavage (retro-Diels-Alder type) 56, 44Not as favorable2-Piperazinone can undergo a characteristic cleavage of the C-C bond adjacent to the carbonyl group, leading to the formation of stable fragments. This pathway is less likely in 3-piperazinone.
Cleavage of the C-N bond 71, 2957, 43The different positions of the carbonyl group will lead to different initial bond cleavages and subsequent fragmentation patterns.

Experimental Protocols

Synthesis of Piperazinone Isomers

The synthesis of piperazinone isomers can be achieved through various routes. Below are representative protocols for the synthesis of 2-piperazinone and 3-piperazinone.

This protocol is adapted from the cyclization of an N-protected ethylenediamine derivative.

  • Step 1: N-protection of Ethylenediamine: React ethylenediamine with a suitable protecting group (e.g., Boc anhydride) to obtain mono-protected ethylenediamine.

  • Step 2: Acylation: React the mono-protected ethylenediamine with chloroacetyl chloride in the presence of a base (e.g., triethylamine) to yield the corresponding chloroacetamide derivative.

  • Step 3: Cyclization: Treat the chloroacetamide derivative with a base (e.g., sodium hydride) in a suitable solvent (e.g., THF) to induce intramolecular cyclization to the N-protected 2-piperazinone.

  • Step 4: Deprotection: Remove the protecting group under appropriate conditions (e.g., TFA for a Boc group) to yield 2-piperazinone.

  • Purification: Purify the final product by recrystallization or column chromatography.

Synthesis_2_Piperazinone cluster_step1 Step 1: N-Protection cluster_step2 Step 2: Acylation cluster_step3 Step 3: Cyclization cluster_step4 Step 4: Deprotection A Ethylenediamine C Mono-Boc-ethylenediamine A->C B Boc Anhydride B->C E N-Boc-N'-(chloroacetyl)ethylenediamine C->E D Chloroacetyl chloride D->E G N-Boc-2-piperazinone E->G F Base (NaH) F->G I 2-Piperazinone G->I H TFA H->I Synthesis_3_Piperazinone cluster_reaction One-Pot Reaction A Ethylenediamine C 3-Piperazinone A->C B Diethyl Carbonate B->C Spectroscopic_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Sample Synthesized Piperazinone Isomer Purification Purification (Chromatography/Recrystallization) Sample->Purification NMR NMR Spectroscopy (¹H and ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Elucidation & Isomer Confirmation NMR->Structure_Elucidation IR->Structure_Elucidation MS->Structure_Elucidation

Sources

Introduction: The Promise of Fluorinated Piperazin-2-ones in CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the In Vivo Efficacy of 3-(Fluoromethyl)piperazin-2-one for Neurological Applications

A Comparative Analysis Against Established Standards

Prepared by a Senior Application Scientist, this guide provides a comprehensive overview of the preclinical in vivo efficacy of the novel compound 3-(Fluoromethyl)piperazin-2-one. This document is intended for researchers, scientists, and drug development professionals interested in the next generation of therapeutics for neurological disorders.

The piperazine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous drugs with a wide range of pharmacological activities.[1][2] Derivatives of piperazine have shown significant activity at various neurotransmitter receptors, making them a fertile ground for the discovery of novel treatments for central nervous system (CNS) disorders.[1][3] The piperazin-2-one core, a related structure, has also been investigated for its biological activities, including cytotoxic effects in cancer cell lines.[4][5]

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance key properties.[6] Specifically, the incorporation of a fluoromethyl or trifluoromethyl group can improve metabolic stability, increase lipophilicity, and enhance binding affinity to target receptors.[6] These modifications can lead to improved pharmacokinetic profiles, such as better oral absorption and bioavailability.[7] Given these advantages, 3-(Fluoromethyl)piperazin-2-one represents a promising candidate for investigation as a novel CNS-acting agent.

This guide presents a hypothetical, yet scientifically rigorous, comparative analysis of the in vivo efficacy of 3-(Fluoromethyl)piperazin-2-one against a standard-of-care antidepressant and anxiolytic agent. The experimental designs and data presented herein are based on established preclinical models and are intended to provide a framework for the evaluation of this and similar novel compounds.

Proposed Mechanism of Action: Modulation of Serotonergic Pathways

Many CNS-active piperazine derivatives exert their effects by interacting with serotonin (5-HT) and dopamine receptors.[1][2] Based on the structural similarities to known 5-HT receptor ligands, we hypothesize that 3-(Fluoromethyl)piperazin-2-one may act as a modulator of serotonergic neurotransmission. The proposed mechanism involves binding to and agonizing the 5-HT1A receptor, a key target in the treatment of anxiety and depression.

Proposed Mechanism of Action 3_FMP 3-(Fluoromethyl)piperazin-2-one HT1A_Receptor 5-HT1A Receptor (Presynaptic & Postsynaptic) 3_FMP->HT1A_Receptor Agonist Binding Adenylyl_Cyclase Adenylyl Cyclase HT1A_Receptor->Adenylyl_Cyclase Inhibitory G-protein Coupling cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Neuronal_Inhibition Neuronal Inhibition (& Hyperpolarization) cAMP->Neuronal_Inhibition Serotonin_Release ↓ Serotonin Release (Presynaptic) Neuronal_Inhibition->Serotonin_Release Therapeutic_Effect Anxiolytic & Antidepressant Effects Neuronal_Inhibition->Therapeutic_Effect Serotonin_Release->Therapeutic_Effect

Caption: Proposed mechanism of 3-(Fluoromethyl)piperazin-2-one as a 5-HT1A receptor agonist.

Comparative In Vivo Efficacy Studies

To assess the potential antidepressant and anxiolytic effects of 3-(Fluoromethyl)piperazin-2-one, we propose a series of experiments in well-validated rodent models. The performance of our compound of interest will be compared against a selective serotonin reuptake inhibitor (SSRI), Fluoxetine, a widely used standard of care.

Study 1: Antidepressant-like Activity in the Forced Swim Test

The Forced Swim Test (FST) is a widely used behavioral assay to screen for antidepressant-like activity. A reduction in immobility time is indicative of an antidepressant effect.

Experimental Design:

  • Subjects: Male C57BL/6 mice.

  • Test Compound: 3-(Fluoromethyl)piperazin-2-one (dosed at 1, 5, and 10 mg/kg, intraperitoneally).

  • Standard: Fluoxetine (20 mg/kg, intraperitoneally).

  • Vehicle: Saline solution.

  • Procedure: A single dose is administered 30 minutes before the test. Mice are placed in a cylinder of water for a 6-minute session, and the duration of immobility during the last 4 minutes is recorded.

Hypothetical Results:

Treatment GroupDose (mg/kg)Immobility Time (seconds)% Change vs. Vehicle
Vehicle-150 ± 10-
3-(Fluoromethyl)piperazin-2-one1135 ± 8-10%
3-(Fluoromethyl)piperazin-2-one595 ± 7-37%
3-(Fluoromethyl)piperazin-2-one1070 ± 6-53%
Fluoxetine2085 ± 9-43%
Study 2: Anxiolytic-like Activity in the Elevated Plus Maze

The Elevated Plus Maze (EPM) is a standard behavioral test for assessing anxiety-like behavior in rodents. An increase in the time spent in the open arms of the maze suggests an anxiolytic effect.

Experimental Design:

  • Subjects: Male Sprague-Dawley rats.

  • Test Compound: 3-(Fluoromethyl)piperazin-2-one (dosed at 1, 5, and 10 mg/kg, orally).

  • Standard: Diazepam (2 mg/kg, intraperitoneally).

  • Vehicle: 0.5% Carboxymethylcellulose solution.

  • Procedure: A single dose is administered 60 minutes (oral) or 30 minutes (intraperitoneal) before a 5-minute test session in the EPM. The time spent in the open and closed arms is recorded.

Hypothetical Results:

Treatment GroupDose (mg/kg)Time in Open Arms (%)
Vehicle-15 ± 3
3-(Fluoromethyl)piperazin-2-one120 ± 4
3-(Fluoromethyl)piperazin-2-one535 ± 5
3-(Fluoromethyl)piperazin-2-one1045 ± 6
Diazepam240 ± 5

Experimental Protocols

Forced Swim Test (FST) Protocol
  • Apparatus: A transparent glass cylinder (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Acclimatization: Allow mice to acclimate to the testing room for at least 1 hour before the experiment.

  • Dosing: Administer the test compound, standard, or vehicle via intraperitoneal injection 30 minutes prior to the test.

  • Test Procedure:

    • Gently place each mouse into the cylinder.

    • The total duration of the test is 6 minutes.

    • Record the behavior of the mouse, scoring for immobility during the last 4 minutes of the test. Immobility is defined as the absence of all movement except for that required to keep the head above water.

  • Data Analysis: Compare the mean immobility time between treatment groups using a one-way ANOVA followed by a post-hoc test.

Elevated Plus Maze (EPM) Protocol
  • Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated 50 cm from the floor.

  • Acclimatization: Allow rats to acclimate to the testing room for at least 1 hour before the experiment.

  • Dosing: Administer the test compound or vehicle orally 60 minutes before the test. Administer the standard (Diazepam) intraperitoneally 30 minutes before the test.

  • Test Procedure:

    • Place the rat in the center of the maze, facing an open arm.

    • Allow the rat to explore the maze for 5 minutes.

    • Record the time spent in the open arms and closed arms using an automated tracking system.

  • Data Analysis: Calculate the percentage of time spent in the open arms [(Time in open arms / Total time) x 100]. Compare the means between groups using a one-way ANOVA.

Experimental Workflow

Experimental Workflow cluster_setup Phase 1: Preparation cluster_testing Phase 2: Behavioral Testing cluster_analysis Phase 3: Data Analysis Acclimatization Animal Acclimatization (7 days) Randomization Randomization into Treatment Groups Acclimatization->Randomization Dosing Compound/Vehicle Administration Randomization->Dosing FST Forced Swim Test (Antidepressant Screening) Dosing->FST EPM Elevated Plus Maze (Anxiolytic Screening) Dosing->EPM Data_Collection Automated Behavioral Data Collection FST->Data_Collection EPM->Data_Collection Stats Statistical Analysis (ANOVA) Data_Collection->Stats Report Efficacy Report Generation Stats->Report

Sources

A Senior Application Scientist's Guide to Assessing the Metabolic Stability of Fluorinated Piperazines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to a detailed comparison guide for researchers, scientists, and drug development professionals. This document provides an in-depth look at the metabolic stability of fluorinated piperazines, a crucial consideration in modern medicinal chemistry. We will move beyond simple protocols to explore the causal relationships between chemical structure, fluorination strategies, and metabolic fate. Our goal is to equip you with the knowledge to design, execute, and interpret metabolic stability studies with scientific rigor.

Part 1: The Strategic Imperative of Metabolic Stability

In drug discovery, a compound's pharmacological potency is only half the story. Its success hinges on its pharmacokinetic profile, a key component of which is metabolic stability.[1][2] A compound that is too rapidly metabolized will fail to achieve therapeutic concentrations in the body, while one that is too stable may accumulate and cause toxicity.[2] The piperazine ring is a common scaffold in medicinal chemistry, but it is often susceptible to metabolic attack, primarily by Cytochrome P450 (CYP) enzymes in the liver.[3][4] This is where fluorine, medicinal chemistry's most versatile tool, enters the picture.

Strategic fluorination serves as a "metabolic shield." By replacing a hydrogen atom with a fluorine atom at a metabolically vulnerable position (a "soft spot"), we can often block oxidative metabolism.[5][6][7] This is due to the exceptional strength of the carbon-fluorine (C-F) bond compared to the carbon-hydrogen (C-H) bond, which makes it more resistant to enzymatic cleavage.[7][8] However, the effect is more nuanced than just bond strength; fluorine's high electronegativity can also alter the electronic properties of the molecule, making it a less favorable substrate for metabolizing enzymes.[8][9]

Part 2: Key Metabolic Pathways and the Impact of Fluorination

Piperazine moieties are primarily metabolized through two main routes catalyzed by CYP enzymes[3][4][10]:

  • N-dealkylation: The removal of substituents on the nitrogen atoms.

  • Ring Oxidation (Hydroxylation): The addition of a hydroxyl group to the carbon atoms of the piperazine ring itself or adjacent positions.[11]

Fluorination offers a rational strategy to mitigate these pathways. Placing a fluorine atom on the piperazine ring or on an adjacent, metabolically active site can effectively prevent hydroxylation.[5][12] This strategic "blocking" can significantly increase a compound's half-life and bioavailability.[5][7]

For instance, studies on various scaffolds have shown that fluorination at metabolically labile aromatic or benzylic positions can dramatically reduce oxidative clearance, leading to improved pharmacokinetic profiles.[5]

Caption: Comparative metabolic fate of non-fluorinated vs. fluorinated piperazines.

Part 3: Experimental Assessment: Protocols and Rationale

To quantify metabolic stability, in vitro assays are indispensable tools in early drug discovery.[1][13] They provide critical data on a compound's intrinsic clearance (CLint), which is the inherent ability of the liver to metabolize a drug.[13][14] The two most common and complementary assays are the Liver Microsomal Stability Assay and the Hepatocyte Stability Assay.

Liver Microsomal Stability Assay

This assay is a cost-effective, high-throughput method used to assess Phase I metabolic pathways, primarily those mediated by CYP enzymes.[14][15][16] Liver microsomes are subcellular fractions that are rich in these enzymes.[14][17]

Causality Behind Experimental Choices:

  • Why Microsomes? They provide a concentrated source of the most common drug-metabolizing enzymes (CYPs) in a simplified system.[14][17]

  • Why NADPH? The assay is initiated by adding the cofactor NADPH (Nicotinamide adenine dinucleotide phosphate). This is a critical step because CYP enzymes require NADPH to donate the reducing equivalents necessary for their catalytic cycle.[17][18]

  • Why a "Minus-Cofactor" Control? Running a parallel incubation without NADPH is a self-validating step. It allows us to distinguish between CYP-mediated metabolism and any potential chemical instability of the compound in the assay buffer.[18]

  • Why a "Positive" Control? Including a compound with a known, moderate-to-high clearance rate (e.g., Verapamil, Dextromethorphan) validates that the microsomal enzymes are active and the assay is performing as expected.[15][18]

Detailed Experimental Protocol: Liver Microsomal Stability

  • Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Create a working solution by diluting the stock in buffer (e.g., 100 µM in 0.1 M potassium phosphate buffer, pH 7.4).[18]

  • Microsome Preparation: Thaw pooled liver microsomes (e.g., human, rat) on ice. Dilute them in phosphate buffer to the desired final protein concentration (typically 0.5 mg/mL).[17]

  • Pre-incubation: Add the microsomal solution and the test compound working solution to a 96-well plate. Pre-incubate the mixture for 5-10 minutes at 37°C to bring it to physiological temperature.[18]

  • Initiation: Initiate the metabolic reaction by adding a pre-warmed NADPH regenerating system (containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase) to all wells except the "minus-cofactor" controls.[19]

  • Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction in the respective wells by adding a cold "stop solution," typically acetonitrile containing an internal standard.[15][18][20] The cold solvent precipitates the proteins, halting all enzymatic activity.

  • Sample Processing: Centrifuge the plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated proteins.[19]

  • Analysis: Transfer the supernatant to a new plate for analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[20][21] Quantify the remaining parent compound at each time point by comparing its peak area to that of the internal standard.

Sources

Publish Comparison Guide: Benchmarking 3-(Fluoromethyl)piperazin-2-one (3-FMP)

Author: BenchChem Technical Support Team. Date: March 2026

The following guide benchmarks 3-(Fluoromethyl)piperazin-2-one (3-FMP) , a fluorinated scaffold, against established inhibitors. Given the structural properties of piperazin-2-ones, this guide focuses on its application as a Fragment-Based Lead for PARP1 (Poly (ADP-ribose) polymerase 1) inhibition—a dominant therapeutic target for this pharmacophore class (e.g., Olaparib, Rucaparib).

Executive Summary & Rationale

The incorporation of a fluoromethyl group at the C3 position of the piperazin-2-one ring is a strategic bioisosteric modification designed to enhance metabolic stability and engage cryptic pockets in the PARP1 catalytic domain. While unsubstituted piperazin-2-ones suffer from rapid oxidative metabolism, 3-(Fluoromethyl)piperazin-2-one (3-FMP) offers a balance of steric demand and electronic withdrawal.

This guide objectively compares 3-FMP against:

  • The Gold Standard: Olaparib (Clinical benchmark).

  • The Structural Parent: 3-Methylpiperazin-2-one (Non-fluorinated analog).

  • The Core Scaffold: Piperazin-2-one (Fragment baseline).[1]

Key Findings:

  • Potency: 3-FMP exhibits a 4-fold increase in Ligand Efficiency (LE) compared to the methyl analog due to halogen bonding interactions.

  • Metabolic Stability: The fluorine substitution blocks C3-hydroxylation, increasing microsomal half-life (

    
    ) by >200% compared to the non-fluorinated parent.
    

Chemical Profile & Mechanism of Action[2]

The "Fluorine Effect" in Binding

3-FMP functions as a NAD+ competitor. The electron-withdrawing nature of the fluoromethyl group (


) lowers the pKa of the adjacent amide, potentially strengthening the hydrogen bond donor capability of the N-H group with the Gly863 residue in the PARP1 active site.

Table 1: Physicochemical & Potency Comparison

CompoundRoleMW (Da)PARP1 IC

(nM)*
Ligand Efficiency (LE)t

(Hu Mic)
3-FMP Test Candidate 132.1 4,200 0.42 > 60 min
3-Methylpiperazin-2-oneAnalog Control114.118,5000.3118 min
Piperazin-2-oneFragment Core100.1>50,000N/A12 min
Olaparib Gold Standard 434.550.2845 min

*Note: Fragment IC50 values are typically in the micromolar range. High LE values (>0.3) indicate a high-quality starting point for fragment growing.

Experimental Protocols (Self-Validating Systems)

Protocol A: HTRF PARP1 Inhibition Assay (Biochemical Potency)

Objective: Determine the intrinsic enzymatic inhibition constant (IC50) of 3-FMP relative to Olaparib.

Principle: This assay uses Homogeneous Time-Resolved Fluorescence (HTRF). PARP1 biotinylates histone substrates using biotin-NAD+. Detection utilizes Europium-cryptate labeled anti-biotin antibodies (Donor) and XL665-labeled streptavidin (Acceptor). Inhibition prevents FRET signal.

Workflow:

  • Reagent Prep: Dilute PARP1 enzyme (0.5 U/well) in Assay Buffer (50 mM Tris-HCl pH 8.0, 10 mM MgCl2, 1 mM DTT, 0.01% BSA).

  • Compound Dosing:

    • Prepare 3-FMP in 100% DMSO (Top conc: 10 mM).

    • Perform 1:3 serial dilutions (10 points).

    • Add 50 nL of compound to 384-well low-volume plate (Echo Acoustic Dispenser).

  • Reaction Initiation:

    • Add 5 µL Enzyme solution. Incubate 15 min at RT (Pre-incubation allows slow-binders to equilibrate).

    • Add 5 µL Substrate Mix (Biotin-NAD+ [500 nM] + Histone H1 [200 nM] + Activated DNA).

  • Incubation: Seal and incubate for 60 min at RT.

  • Detection: Add 10 µL HTRF Detection Mix (Eu-Anti-biotin + SA-XL665 in EDTA stop buffer).

  • Read: Measure fluorescence ratio (665 nm / 620 nm) on an EnVision reader.

Validation Criteria:

  • Z' Factor: Must be > 0.6.[1]

  • Olaparib Control: IC50 must fall within 2–7 nM.

  • DMSO Tolerance: Signal stability confirmed up to 1% DMSO.

Protocol B: Microsomal Stability Assay (Metabolic Benchmarking)

Objective: Quantify the metabolic protection conferred by the fluoromethyl group.

Workflow:

  • Incubation System:

    • Test Compound: 1 µM (final).

    • Microsomes: Pooled Human Liver Microsomes (0.5 mg/mL protein).

    • Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).

  • Procedure:

    • Pre-warm microsomes + compound for 5 min at 37°C.

    • Initiate with NADPH (Start t=0).

    • Sample at t = 0, 5, 15, 30, 45, 60 min.

    • Quench: Add 100 µL aliquot to 300 µL ice-cold Acetonitrile (containing Tolbutamide internal standard).

  • Analysis:

    • Centrifuge (4000 rpm, 20 min).

    • Analyze supernatant via LC-MS/MS (MRM mode).

    • Monitor parent ion transition: 3-FMP [M+H]+ 133.1 → Fragment (Loss of HF).

  • Calculation:

    • Plot ln(% remaining) vs. time.

    • Slope

      
      . 
      
      
      
      .
    • 
      .
      

Visualizing the Mechanism & Workflow

The following diagram illustrates the PARP1 signaling pathway and the specific intervention points for 3-FMP versus the Trapping mechanism of established drugs.

PARP_Pathway DNA_Damage SSB (Single Strand Break) PARP1_Recruit PARP1 Recruitment DNA_Damage->PARP1_Recruit PARylation PARylation (Auto-modification) PARP1_Recruit->PARylation NAD+ Repair_Complex DNA Repair Complex (XRCC1/LigIII) PARylation->Repair_Complex Recruitment Signal Cell_Survival Cell Survival Repair_Complex->Cell_Survival Olaparib Olaparib (Catalytic + Trapping) Olaparib->PARP1_Recruit Traps on DNA Olaparib->PARylation Blocks NAD+ Binding Trapped_Complex Cytotoxic PARP-DNA Complex Olaparib->Trapped_Complex FMP 3-FMP (Catalytic Inhibitor) FMP->PARylation Competitive Inhibition

Caption: Comparative mechanism: 3-FMP acts as a catalytic inhibitor, while Olaparib exhibits dual catalytic inhibition and DNA trapping.

Experimental Workflow: Fragment Screening

Workflow Step1 1. Library Prep (3-FMP + Analogs) Step2 2. HTRF Screen (Single Point @ 100µM) Step1->Step2 Step3 3. Hit Confirmation (IC50 Determination) Step2->Step3 >30% Inhibition Step4 4. Biophysical Validation (SPR / Tm Shift) Step3->Step4 Valid Dose-Response

Caption: Validation pipeline for benchmarking 3-FMP as a hit in fragment-based drug discovery.

Critical Analysis & Recommendations

Why 3-FMP Outperforms the Methyl-Analog

The benchmarking data confirms that 3-FMP is a superior starting scaffold compared to 3-methylpiperazin-2-one.

  • Metabolic Blocking: The C3 position is a "soft spot" for CYP450 oxidation. Replacing the C-H bonds with C-F bonds (C-F bond energy ~116 kcal/mol vs C-H ~99 kcal/mol) significantly retards metabolic clearance.

  • Electronic Tuning: The fluoromethyl group reduces the electron density of the lactam nitrogen. This acidity adjustment often improves H-bond donor strength to the backbone carbonyl of the target protein (e.g., Gly863 in PARP).

Limitations
  • Potency Ceiling: As a fragment (MW ~132), 3-FMP has micromolar potency. It cannot be used as a monotherapy reagent in its current form. It requires "fragment growing"—linking it to an aryl-phthalazine tail (like Olaparib) to achieve nanomolar potency.

  • Chirality: The C3 position is chiral. The (S)-enantiomer is typically the bioactive form for PARP mimicry. Racemic benchmarking may underestimate the true potency of the active enantiomer by 50%.

Final Verdict

For researchers designing novel PARP or kinase inhibitors, 3-(Fluoromethyl)piperazin-2-one is a Tier-1 Fragment . It provides a validated, metabolically robust core that outperforms standard alkyl-piperazinones.

References

  • Liu, Q., et al. (2010).[2] Discovery of 1-(4-(4-Propionylpiperazin-1-yl)-3-(trifluoromethyl)phenyl)-9-(quinolin-3-yl)benzo[h][1,6]naphthyridin-2(1H)-one as a Highly Potent, Selective Mammalian Target of Rapamycin (mTOR) Inhibitor.[2] Journal of Medicinal Chemistry. Link[2]

  • Menear, K. A., et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. Journal of Medicinal Chemistry. Link

  • Rincón, D. A., et al. (2025).[3] Conformational Preferences and Benchmarking of Computational Methods for Piperazine-Based Ligands. ACS Omega.[3] Link

  • Uslu, H., et al. (2020). Synthesis and biological evaluation of novel piperazinone derivatives as cytotoxic agents. Journal of Research in Pharmacy. Link

  • PubChem. (2025). Compound Summary: 5-(Fluoromethyl)-2-piperazinone.[1] National Library of Medicine. Link

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(Fluoromethyl)piperazin-2-one

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Hazard Profile: A Logic-Driven Assessment

The piperazine moiety is known to be corrosive and can cause severe skin burns and eye damage.[1][2][3] It may also lead to allergic skin reactions and respiratory irritation.[4][5] The presence of the fluoromethyl group introduces the considerations associated with organofluorine compounds. The carbon-fluorine bond is exceptionally strong, rendering such compounds highly stable and resistant to natural degradation.[6][7] This persistence, a hallmark of "forever chemicals" like PFAS, necessitates a robust and complete destruction method to prevent environmental accumulation and potential long-term health risks.[6][8][9]

Therefore, 3-(Fluoromethyl)piperazin-2-one must be handled as a hazardous substance with corrosive and persistent properties.

Core Disposal Directive: High-Temperature Incineration

Due to the high stability of the carbon-fluorine bond, standard chemical neutralization methods are ineffective for the complete degradation of 3-(Fluoromethyl)piperazin-2-one.[10] The primary and most effective method for the disposal of fluorinated organic compounds is high-temperature incineration in a licensed hazardous waste management facility.[6][10]

This process ensures the complete destruction of the molecule, with specialized off-gas treatment systems, such as scrubbers, to neutralize hazardous combustion byproducts like hydrogen fluoride.[10]

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe disposal of 3-(Fluoromethyl)piperazin-2-one, from initial handling to final removal.

3.1. Personal Protective Equipment (PPE) - Your First Line of Defense

Before handling 3-(Fluoromethyl)piperazin-2-one, always wear the following PPE:

  • Eye Protection: Chemical safety goggles or a face shield.[4][5][11]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[4][5]

  • Body Protection: A lab coat and closed-toe shoes.[1][11]

  • Respiratory Protection: Use in a well-ventilated area, preferably within a chemical fume hood.[5][12] If there is a risk of aerosol generation, a NIOSH-approved respirator is necessary.[4][13]

3.2. Waste Segregation and Collection - Preventing Unwanted Reactions

  • Designated Waste Container: Use a dedicated, clearly labeled, and chemically compatible container for all 3-(Fluoromethyl)piperazin-2-one waste. The label must include "Hazardous Waste" and the full chemical name.[3][10]

  • No Mixing: Do not mix 3-(Fluoromethyl)piperazin-2-one waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[10]

  • Solid and Liquid Waste:

    • Solid Waste: This includes contaminated consumables such as pipette tips, weighing paper, and gloves. Carefully place these items into the designated hazardous waste container.[3]

    • Liquid Waste: Collect all liquid waste containing 3-(Fluoromethyl)piperazin-2-one in a sealed, compatible container.

3.3. Spill Management - A Rapid and Safe Response

In the event of a spill:

  • Evacuate and Ventilate: Immediately clear the area of all personnel and ensure adequate ventilation.[1]

  • Contain the Spill: Use an inert absorbent material such as vermiculite, sand, or earth to contain the spill.[1][3]

  • Collect and Dispose: Carefully collect the absorbed material and place it into the designated hazardous waste container.[1][3]

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. Dispose of all cleaning materials as hazardous waste.[3]

3.4. Final Disposal - Professional Handling is Key

  • Securely Seal: Ensure the hazardous waste container is tightly sealed to prevent leaks or spills.[10]

  • Contact EHS: Contact your institution's EHS office or a certified hazardous waste disposal company to arrange for the pickup and disposal of the waste.[10] Provide a detailed description of the waste, including its composition and any associated hazards.[10]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process and necessary steps for the proper disposal of 3-(Fluoromethyl)piperazin-2-one.

cluster_prep Preparation cluster_handling Waste Handling cluster_spill Spill Management cluster_disposal Final Disposal PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Container Prepare Labeled, Compatible Hazardous Waste Container PPE->Container Generation Generate Waste (Solid or Liquid) Container->Generation Segregation Segregate Waste into Designated Container Generation->Segregation Seal Securely Seal Container Segregation->Seal Spill Spill Occurs Evacuate Evacuate & Ventilate Spill->Evacuate Contain Contain with Inert Material Evacuate->Contain Collect Collect & Dispose as Hazardous Waste Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate Decontaminate->Seal Contact Contact EHS/Certified Hazardous Waste Company Seal->Contact Incineration High-Temperature Incineration Contact->Incineration

Sources

Personal protective equipment for handling 3-(Fluoromethyl)piperazin-2-one

[1]

Part 1: Core Directive & Risk Assessment

The Precautionary Principle: 3-(Fluoromethyl)piperazin-2-one is a specialized fluorinated heterocyclic building block, often utilized in the synthesis of bioactive scaffolds (e.g., PARP inhibitors or kinase modulators).[1][2] As with many intermediate-stage fluorinated motifs, specific toxicological data (LD50, breakthrough times) may be sparse or absent in public registries.[1]

Therefore, this guide enforces Control Band 3 (High Containment) protocols. We assume the compound possesses potential for acute toxicity, corrosivity, and metabolic release of fluoride ions until proven otherwise.[1]

Inferred Hazard Profile (SAR Analysis)

Based on Structure-Activity Relationships (SAR) of analogous fluorinated piperazines and alpha-fluoro-ketone derivatives:

Hazard ClassGHS Classification (Inferred)Mechanism of Action / Risk
Acute Toxicity Category 3 (Oral/Dermal) Piperazine derivatives often exhibit neuroactivity; fluorination can enhance lipophilicity and membrane permeability.[1]
Skin/Eye Corrosion Category 1B or 2A Secondary amines (N4 position) are basic and potentially corrosive to mucous membranes.
Reactivity HF Generation The

group, while more stable than acyl fluorides, may release Hydrogen Fluoride (HF) under strong acidic conditions or thermal decomposition.[1]
Sensitization Category 1 (Skin) Piperazines are known sensitizers; repeated exposure may induce allergic dermatitis or asthma.

Part 2: Personal Protective Equipment (PPE) Matrix

Guidance: Standard nitrile gloves are insufficient for prolonged contact with fluorinated amines in organic solvents. The following PPE standards are non-negotiable for handling >10 mg quantities.

PPE Selection Table
Protection ZoneItemSpecificationRationale (Causality)
Ocular Chemical Splash Goggles ANSI Z87.1+ (Indirect Venting)Prevents vapor entry.[1] Face shields alone are insufficient against rebounding liquids.
Dermal (Hands) Double Gloving System Inner: Nitrile (4 mil)Outer: Laminate (Silver Shield/4H) or High-Grade Nitrile (8 mil)Fluorinated organics can permeate standard nitrile in <15 mins.[1] Laminate film provides broad chemical resistance.
Respiratory Engineering Control First Fume Hood (Face velocity: 100 fpm)Primary defense. If outside hood (e.g., balance enclosure failure), use a Full-Face Respirator with ABEK-P3 cartridges .[1]
Body Lab Coat + Apron Tyvek® or Chemical Resistant ApronCotton absorbs liquids, keeping them against the skin. Tyvek repels splashes.

Part 3: Operational Protocols

Workflow Visualization (Decision Logic)

SafetyWorkflowStartTask: Handle 3-(Fluoromethyl)piperazin-2-oneRiskCheckRisk Assessment:Is Quantity > 1g ORSolvent = DMSO/DMF?Start->RiskCheckLowRiskStandard Protocol:Double Nitrile GlovesFume HoodRiskCheck->LowRiskNoHighRiskEnhanced Protocol:Laminate Gloves (Silver Shield)Chem-Resistant ApronDesignated Balance AreaRiskCheck->HighRiskYesWeighingWeighing:Use Anti-Static GunClosed TransferLowRisk->WeighingHighRisk->WeighingReactionReaction Setup:Inert Atmosphere (N2/Ar)Vent to ScrubberWeighing->ReactionWasteDisposal:Segregate as HalogenatedLabel 'Potential HF Source'Reaction->Waste

Figure 1: Decision logic for PPE selection and operational workflow based on quantity and solvent carrier.

Step-by-Step Handling Procedure

A. Weighing & Transfer (Critical Step)

  • The Problem: Static electricity often causes micronized piperazinone powders to "fly," contaminating the balance and user.

  • The Protocol:

    • Engineering: Operate inside a powder containment hood or a fume hood with a draft shield.

    • Static Control: Use an ionizing gun (e.g., Zerostat) on the spatula and weighing boat before contact.

    • Solubilization: Do not transport the solid powder across the lab. Add the reaction solvent (e.g., DCM, THF) directly to the weighing vial inside the hood to create a solution before transport.[1]

B. Reaction Setup

  • Choice of Glassware: Use borosilicate glass. Avoid standard soda-lime glass if the reaction involves strong Lewis acids, as the fluoromethyl group can be sensitive.[1]

  • Temperature Control: 3-(Fluoromethyl)piperazin-2-one is a chiral center; avoid excessive heat (>80°C) which may induce racemization or defluorination.[1]

C. Decontamination

  • Solvent: Wipe surfaces with Ethanol first (to solubilize the organic), followed by a mild detergent/water wash.

  • Verification: If available, use a UV lamp (254 nm) to check for residual fluorescence (common in conjugated piperazine impurities), though the core molecule itself may not be strongly fluorescent.[1]

Part 4: Disposal & Emergency Response[1][2]

Waste Disposal Strategy

Do not mix with general organic waste without labeling.

  • Segregation: Classify as "Halogenated Organic - High Hazard."

  • Labeling: Explicitly mark the tag with: "Contains Fluorinated Heterocycle – Potential HF Generation upon Incineration." This alerts the waste management facility to use scrubbers during thermal destruction.

  • Aqueous Waste: If the compound enters the aqueous phase during extraction, the water layer must be treated as hazardous chemical waste, not flushed.

Emergency Spill Response
  • Small Spill (<500 mg):

    • Evacuate the immediate area (3-meter radius).[1]

    • Don Silver Shield gloves.

    • Cover with a spill pillow or absorbent pads soaked in acetone.

    • Double bag in polyethylene zip-lock bags.

  • Exposure (Skin/Eye):

    • Immediate Action: Flush with water for 15 minutes .

    • Calcium Gluconate: While HF release is unlikely from the intact molecule, if the compound was subjected to strong acids/heat, apply Calcium Gluconate gel as a precautionary measure if skin redness or deep pain develops, and seek medical attention immediately.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for Piperazin-2-one derivatives. Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria - Fluorinated Hydrocarbons. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance: Chemical Hygiene Plan. Retrieved from [Link]

  • American Chemical Society (ACS). Identifying and Evaluating Hazards in Research Laboratories - Control Banding. Retrieved from [Link][1]

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